4-Mercaptobenzoic Acid, Acetoxymethyl Ester
Description
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Properties
IUPAC Name |
acetyloxymethyl 4-sulfanylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4S/c1-7(11)13-6-14-10(12)8-2-4-9(15)5-3-8/h2-5,15H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRPHZZMLQHYNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOC(=O)C1=CC=C(C=C1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652630 | |
| Record name | (Acetyloxy)methyl 4-sulfanylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887406-73-7 | |
| Record name | (Acetyloxy)methyl 4-sulfanylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of 4-Mercaptobenzoic Acid, Acetoxymethyl Ester
This is a comprehensive technical guide for the synthesis of 4-Mercaptobenzoic Acid, Acetoxymethyl Ester .
Part 1: Executive Summary & Strategic Analysis
Target Molecule: 4-Mercaptobenzoic Acid, Acetoxymethyl Ester CAS: 887406-73-7 Molecular Formula: C₁₀H₁₀O₄S Molecular Weight: 226.25 g/mol [1][2][3]
The Application Context
Acetoxymethyl (AM) esters are a cornerstone of chemical biology, utilized to mask polar carboxylic acids, thereby neutralizing their charge and facilitating passive diffusion across the lipophilic cell membrane. Once intracellular, ubiquitous cytosolic esterases hydrolyze the AM group, releasing the free active carboxylate (in this case, 4-mercaptobenzoic acid) and formaldehyde.
This specific compound is frequently employed as a thiol-delivery prodrug or a cell-trappable probe for investigating redox signaling or protein cross-linking within the cytosol.
The Chemoselectivity Paradox
Synthesizing this molecule presents a classic organic chemistry challenge: Chemoselectivity . The starting material, 4-mercaptobenzoic acid, contains two nucleophilic sites:
-
The Thiol (-SH) : Highly nucleophilic (Soft).
-
The Carboxylate (-COO⁻) : Moderately nucleophilic (Hard).
The Risk: Standard alkylation with bromomethyl acetate (the AM donor) in the presence of a base will preferentially alkylate the sulfur atom (forming a thioether) or alkylate both positions, leading to impurities that are difficult to separate.
The Solution (The Disulfide Route): To guarantee high fidelity, this protocol utilizes a Protection-Deprotection Strategy via the disulfide dimer. By oxidizing the thiol to a disulfide first, we eliminate S-nucleophilicity, allowing exclusive O-alkylation of the carboxylate. Subsequent mild reduction restores the thiol.
Part 2: Synthesis Protocol (The Disulfide Route)
Workflow Visualization
The following diagram outlines the logical flow of the synthesis, ensuring structural integrity of the thiol group.
Step-by-Step Methodology
Phase 1: Preparation of 4,4'-Dithiodibenzoic Acid
Note: This compound is commercially available (CAS 1155-51-7). If purchased, skip to Phase 2. If synthesizing:
-
Dissolution: Dissolve 4-mercaptobenzoic acid (10 mmol, 1.54 g) in Ethanol (50 mL).
-
Oxidation: Add a solution of Iodine (I₂) in ethanol dropwise until a faint yellow color persists (indicating excess iodine).
-
Quenching: Add a small amount of Sodium Thiosulfate (Na₂S₂O₃) solution to remove excess iodine (color disappears).
-
Precipitation: Pour the mixture into cold water (200 mL). The disulfide is insoluble in water.
-
Filtration: Filter the white precipitate, wash with cold water, and dry under vacuum.
Phase 2: Bis-Acetoxymethylation (The Critical Step)
This step installs the AM ester groups on the disulfide dimer.
Reagents:
-
4,4'-Dithiodibenzoic acid (from Phase 1)
-
Bromomethyl acetate (CAS 592-55-2) [Warning: Lachrymator]
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or DMF
Protocol:
-
Setup: In a flame-dried round-bottom flask under Nitrogen/Argon atmosphere, suspend 4,4'-dithiodibenzoic acid (1.0 eq, 3.06 g, 10 mmol) in anhydrous DCM (50 mL).
-
Base Addition: Add DIPEA (2.5 eq, 25 mmol, 4.35 mL). The solution should clarify as the salt forms.
-
Alkylation: Cool the mixture to 0°C. Add Bromomethyl acetate (2.5 eq, 25 mmol) dropwise over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1). The polar acid starting material will disappear, replaced by a less polar diester.
-
Workup:
-
Dilute with DCM (50 mL).
-
Wash with 0.1 M HCl (2 x 50 mL) to remove excess DIPEA.
-
Wash with Sat. NaHCO₃ (2 x 50 mL) to remove unreacted acid.
-
Wash with Brine, dry over MgSO₄, filter, and concentrate.
-
-
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Target Intermediate: Bis(acetoxymethyl) 4,4'-dithiodibenzoate.
-
Phase 3: Reductive Cleavage to Monomer
We must cleave the disulfide bond without hydrolyzing the sensitive AM esters. TCEP (Tris(2-carboxyethyl)phosphine) is preferred over DTT as it is effective at lower pH (preventing base-catalyzed ester hydrolysis) and is non-thiol based.
Protocol:
-
Dissolution: Dissolve the Bis-AM ester intermediate (1 mmol) in a mixture of THF:Water (9:1, 10 mL). Note: Keep water content low to prevent hydrolysis.
-
Reduction: Add TCEP·HCl (1.2 eq) to the solution.
-
Reaction: Stir at Room Temperature for 1–2 hours.
-
Monitoring: TLC should show the cleavage of the dimer into the monomer (slightly more polar than the dimer due to the free SH).
-
-
Extraction (Critical):
-
Dilute with Ethyl Acetate (50 mL).
-
Wash with water (3 x 20 mL) to remove TCEP and oxidized TCEP oxide.
-
Dry organic layer over Na₂SO₄ (Sodium sulfate is preferred over Magnesium sulfate for sensitive esters).
-
-
Isolation: Concentrate in vacuo at low temperature (<30°C) .
-
Final Purification: If necessary, rapid filtration through a short silica plug using DCM/Hexane.
Part 3: Quality Control & Characterization
The final product is an oil or low-melting solid that is prone to hydrolysis. Immediate characterization is recommended.
Table 1: Expected Analytical Data
| Technique | Parameter | Expected Signal / Value | Interpretation |
| ¹H NMR | δ ~ 8.0 ppm (d, 2H) | Aromatic Protons (Ortho to COOR) | Confirms Benzoic core |
| ¹H NMR | δ ~ 7.3 ppm (d, 2H) | Aromatic Protons (Meta to COOR) | Confirms Benzoic core |
| ¹H NMR | δ ~ 5.9 ppm (s, 2H) | -O-CH₂-O- | Diagnostic for AM Ester |
| ¹H NMR | δ ~ 2.1 ppm (s, 3H) | -CO-CH₃ | Acetate methyl group |
| ¹H NMR | δ ~ 3.5–4.0 ppm (s, 1H) | -SH | Free Thiol (May vary with conc.) |
| MS (ESI) | m/z | 225.0 [M-H]⁻ or 249.0 [M+Na]⁺ | Confirms MW 226.25 |
| Purity | HPLC | >95% | Absorbance at 254 nm |
Part 4: Mechanism of Action (Cellular)
Understanding the fate of this molecule is crucial for experimental design.
[7]
Part 5: Handling and Storage (Critical)
Acetoxymethyl esters are hydrolytically unstable . Strict adherence to these storage conditions is required to prevent degradation into the free acid and formaldehyde.
-
Storage: Store solid/neat oil at -20°C or -80°C .
-
Desiccation: Keep under Argon/Nitrogen in a sealed vial with desiccant. Moisture is the enemy.
-
Stock Solutions:
-
Prepare stock solutions in anhydrous DMSO (Dimethyl sulfoxide).
-
Use stocks immediately or aliquot and freeze.
-
Do not store in aqueous buffers or protic solvents (Methanol/Ethanol) for extended periods.
-
-
Usage: Dilute into aqueous buffer (PBS/Media) immediately prior to adding to cells. The half-life in media is typically 10–30 minutes due to serum esterases and chemical hydrolysis.
References
-
Synthesis of AM Esters (General Protocol): Raber, D. J., et al. "Esterification of Carboxylic Acids with Trialkyloxonium Salts: Ethyl and Methyl 4-Acetoxybenzoates."[8] Organic Syntheses, 1977, 56, 59.[8]
-
Thiol Protection Strategies (Disulfide Route): Alfa Chemistry. "4,4'-Dithiobisbenzoic acid (CAS 1155-51-7) Properties and Synthesis."
-
Acetoxymethyl Ester Properties & Hydrolysis: Santa Cruz Biotechnology. "4-Mercaptobenzoic Acid, Acetoxymethyl Ester Product Data."
-
TCEP Reduction of Disulfides: BenchChem. "Protocols for Thiol-Disulfide Exchange and Reduction."
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- 3. 4-MERCAPTOBENZOIC ACID, ACETOXYMETHYL ESTER | 887406-73-7 [chemicalbook.com]
- 4. CN115710207B - Preparation method of 4-mercaptobenzoic acid - Google Patents [patents.google.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
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- 8. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Physicochemical Properties of 4-Mercaptobenzoic Acid and its Acetoxymethyl Ester
This guide provides a comprehensive overview of the physicochemical properties of 4-mercaptobenzoic acid and its acetoxymethyl ester derivative. It is intended for researchers, scientists, and professionals in drug development who are interested in the potential applications of these compounds. This document delves into the core characteristics, synthesis, and analytical methodologies pertinent to these molecules, with a focus on providing practical, field-proven insights.
Introduction to 4-Mercaptobenzoic Acid: A Versatile Building Block
4-Mercaptobenzoic acid (4-MBA) is a bifunctional organic molecule that has garnered significant interest across various scientific disciplines. Its structure, featuring both a thiol (-SH) and a carboxylic acid (-COOH) group on a benzene ring, makes it a valuable building block in organic synthesis, materials science, and nanotechnology.[1][2] The thiol group provides a strong affinity for noble metal surfaces, enabling the formation of self-assembled monolayers (SAMs), which have applications in sensors, electronics, and corrosion inhibition.[1] The carboxylic acid moiety, on the other hand, offers a site for further chemical modification, such as esterification or amidation, and influences the molecule's solubility and acid-base properties.[2]
In the realm of drug development, 4-MBA serves as a crucial starting material for the synthesis of various pharmaceutical agents. Its antioxidant and anti-inflammatory properties have also been noted, suggesting its potential as a therapeutic agent itself.[1]
Physicochemical Properties of 4-Mercaptobenzoic Acid
A thorough understanding of the physicochemical properties of 4-MBA is fundamental to its application. The following table summarizes its key characteristics, compiled from various authoritative sources.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆O₂S | [3][4] |
| Molecular Weight | 154.19 g/mol | [3][4] |
| CAS Number | 1074-36-8 | [3][4][5] |
| Appearance | White to pale yellow crystalline powder | [1][5] |
| Melting Point | 215-224 °C | [3] |
| Boiling Point | 314.3 ± 25.0 °C (Predicted) | [3] |
| Solubility | Insoluble in water; soluble in alcohol and ether.[1][3] | [1][2][3] |
| pKa | 4.05 ± 0.10 (Predicted) | [1][3] |
4-Mercaptobenzoic Acid, Acetoxymethyl Ester: A Prodrug Approach
The acetoxymethyl ester of 4-mercaptobenzoic acid is a derivative designed to enhance the parent molecule's potential for biological applications, particularly in drug delivery. Acetoxymethyl (AM) esters are a well-established prodrug strategy used to mask the charge of carboxylic acids, thereby increasing their lipophilicity and ability to permeate cell membranes.[6][7][8][9]
Once inside a cell, endogenous esterases cleave the AM ester, releasing the active carboxylic acid, in this case, 4-mercaptobenzoic acid, along with formaldehyde and acetic acid as byproducts.[9][10] This intracellular release mechanism is a powerful tool for delivering drugs to their site of action.
Predicted Physicochemical Properties
Direct experimental data for 4-mercaptobenzoic acid, acetoxymethyl ester is scarce in publicly available literature. However, based on the known properties of 4-MBA and the general characteristics of acetoxymethyl esters, we can predict its key physicochemical properties.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₀H₁₀O₄S | Addition of a -CH₂-O-C(O)-CH₃ group to 4-MBA. |
| Molecular Weight | 226.25 g/mol | Calculated based on the molecular formula. |
| CAS Number | 887406-73-7 | [1] |
| Appearance | Likely a solid at room temperature. | Esterification of a solid acid often results in a solid ester. |
| Melting Point | Expected to be lower than the parent acid. | Esterification typically lowers the melting point due to reduced intermolecular hydrogen bonding. |
| Boiling Point | Expected to be higher than the parent acid. | Increased molecular weight generally leads to a higher boiling point. |
| Solubility | Increased solubility in nonpolar organic solvents and decreased solubility in water compared to the parent acid. | The acetoxymethyl group increases lipophilicity. |
Expected Spectral Features
-
¹H NMR: The spectrum is expected to show the characteristic aromatic protons of the benzene ring, a singlet for the methylene protons of the acetoxymethyl group (around 5.7-5.9 ppm), and a singlet for the methyl protons of the acetyl group (around 2.1 ppm). The thiol proton signal may be broad and its chemical shift can vary.
-
¹³C NMR: The spectrum will show signals for the aromatic carbons, the carbonyl carbon of the ester, the methylene carbon of the acetoxymethyl group, and the methyl carbon of the acetyl group.
-
IR Spectroscopy: Key vibrational bands are expected for the C=O stretching of the ester (around 1750-1770 cm⁻¹), the C-O stretching of the ester, and the aromatic C-H and C=C stretching vibrations. The S-H stretching vibration may be weak and appear around 2550-2600 cm⁻¹.
Experimental Protocols
Synthesis of 4-Mercaptobenzoic Acid
A common and effective method for the synthesis of 4-mercaptobenzoic acid involves the reaction of p-chlorobenzoic acid with thiourea, followed by hydrolysis.[11][12]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-chlorobenzoic acid and thiourea in ethanol.
-
Catalyst Addition: Add a catalytic amount of iodine to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours.
-
Isolation of Intermediate: Cool the reaction mixture, and the intermediate, S-(4-carboxy-phenyl)isothiouronium chloride, will precipitate. Collect the solid by filtration and wash with cold ethanol.
-
Hydrolysis: Suspend the intermediate in water and add a solution of sodium hydroxide. Heat the mixture to reflux to hydrolyze the isothiouronium salt.
-
Acidification and Purification: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the 4-mercaptobenzoic acid. Collect the product by filtration, wash with water, and recrystallize from a suitable solvent like ethanol/water to obtain the pure product.
Caption: Synthesis of 4-Mercaptobenzoic Acid.
Proposed Synthesis of 4-Mercaptobenzoic Acid, Acetoxymethyl Ester
The synthesis of the acetoxymethyl ester can be achieved by reacting 4-mercaptobenzoic acid with an acetoxymethylating agent, such as acetoxymethyl chloride or bromide, in the presence of a non-nucleophilic base.[6]
Step-by-Step Methodology:
-
Protection of the Thiol Group (Optional but Recommended): To avoid side reactions at the thiol group, it is advisable to protect it first. A common protecting group for thiols is the trityl group.
-
Esterification: Dissolve the (protected) 4-mercaptobenzoic acid in a suitable aprotic solvent (e.g., DMF or acetonitrile). Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA). Cool the mixture in an ice bath and add acetoxymethyl chloride dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Deprotection (if applicable): If the thiol group was protected, deprotect it using standard conditions (e.g., trifluoroacetic acid for the trityl group).
Caption: Proposed Synthesis of the Acetoxymethyl Ester.
Determination of Physicochemical Properties
Standard laboratory techniques are employed to determine the physicochemical properties of synthesized compounds.
-
Melting Point: Determined using a melting point apparatus. A sharp melting range indicates high purity.
-
Solubility: Assessed by adding a small amount of the compound to various solvents at a specific temperature and observing for dissolution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure. ¹H and ¹³C NMR spectra are typically recorded.
-
Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule by observing their characteristic vibrational frequencies.
Caption: Workflow for Physicochemical Characterization.
Conclusion
4-Mercaptobenzoic acid is a versatile molecule with established applications and well-characterized physicochemical properties. Its acetoxymethyl ester derivative represents a promising prodrug candidate, offering a potential mechanism for enhanced cellular uptake and targeted drug delivery. While experimental data for the ester is limited, its properties can be reasonably predicted based on the parent acid and the known behavior of acetoxymethyl esters. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to further explore the potential of these compounds in drug development and other scientific fields.
References
-
Introduction to Acetoxymethyl Esters (AM-esters). (n.d.). Ontosight AI. Retrieved from [Link]
-
EGTA acetoxymethyl ester. (n.d.). PubChem. Retrieved from [Link]
-
Acetoxymethyl (AM) groups. (a) General schematic of AM ester... (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and utility of fluorogenic acetoxymethyl ethers. (n.d.). Raines Lab. Retrieved from [Link]
-
4-Mercaptobenzoic acid. (n.d.). PubChem. Retrieved from [Link]
-
Acetoxymethyl esters of phosphates, enhancement of the permeability and potency of cAMP. (n.d.). National Library of Medicine. Retrieved from [Link]
-
Acetoxymethyl Esters. (n.d.). BIOLOG Life Science Institute. Retrieved from [Link]
-
Relative Reactivities, Structures, and Spectra of Carboxylic Acid Derivatives. (2015, July 18). Chemistry LibreTexts. Retrieved from [Link]
- Preparation method of 4-mercaptobenzoic acid. (n.d.). Google Patents.
- Method for preparation of mercaptobenzoates. (n.d.). Google Patents.
-
4-Mercaptobenzoic acid, S-trimethylsilyl-, trimethylsilyl ester - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved from [Link]
-
Electrochemical and infrared spectroscopy studies of 4-mercaptobenzoic acid SAMS on gold surfaces. (2025, August 9). ResearchGate. Retrieved from [Link]
-
Benzoic acid, 4-mercapto-. (n.d.). NIST WebBook. Retrieved from [Link]
-
Vibrational spectroscopy and density functional theory study of 4-mercaptobenzoic acid. (n.d.). Semantic Scholar. Retrieved from [Link]
-
4-Mercaptobenzoic acid. (n.d.). Wikipedia. Retrieved from [Link]
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4-Mercaptobenzoic Acid, Acetoxymethyl Ester: Technical Guide to Intracellular Delivery and Application
Topic: 4-Mercaptobenzoic Acid, Acetoxymethyl Ester (CAS 887406-73-7) Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Chemical Identity[1][2]
4-Mercaptobenzoic Acid, Acetoxymethyl Ester (CAS 887406-73-7 ) is a specialized biochemical derivative designed to overcome the membrane impermeability of its parent compound, 4-mercaptobenzoic acid (4-MBA). By masking the carboxylic acid group with an acetoxymethyl (AM) ester, this compound functions as a pro-drug or pro-reporter , enabling the passive diffusion of the thiol-functionalized benzoate into the eukaryotic cytosol.
Once intracellular, ubiquitous esterases hydrolyze the AM group, trapping the charged, active 4-MBA species inside the cell. This "Trojan Horse" mechanism is critical for applications requiring intracellular Surface-Enhanced Raman Scattering (SERS) sensing, intracellular pH monitoring, and targeted proteomic profiling.
Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Specification |
| CAS Number | 887406-73-7 |
| IUPAC Name | Acetoxymethyl 4-sulfanylbenzoate |
| Molecular Formula | C₁₀H₁₀O₄S |
| Molecular Weight | 226.25 g/mol |
| Parent Compound | 4-Mercaptobenzoic Acid (CAS 1074-36-8) |
| Solubility | Soluble in DMSO, Ethanol; sparingly soluble in water |
| Storage | -20°C, Desiccated, Inert atmosphere (Argon/Nitrogen) |
| Stability | Susceptible to spontaneous hydrolysis in aqueous buffers; Thiol oxidation prone |
Mechanism of Action: The AM Ester Strategy
The core utility of CAS 887406-73-7 lies in its ability to deliver the 4-MBA moiety across the lipid bilayer. 4-MBA itself is anionic at physiological pH (pKa ~4.8 for the carboxylate), preventing passive cellular uptake. The AM ester modification neutralizes this charge and masks the polar group.
Cellular Uptake and Activation Pathway
-
Permeation: The lipophilic acetoxymethyl ester diffuses freely across the plasma membrane.
-
Enzymatic Cleavage: Intracellular non-specific esterases attack the ester linkage.
-
Release & Trapping: The hydrolysis releases acetic acid, formaldehyde, and the free 4-mercaptobenzoic acid. The regenerated carboxylate ionizes (
), becoming membrane-impermeable and accumulating in the cytosol. -
Functional Binding: The free thiol (-SH) group is now available to bind to intracellular metal nanoparticles (for SERS), crosslink with proteins, or act as a pharmacological agent.
Figure 1: Mechanism of cellular uptake and intracellular trapping of 4-Mercaptobenzoic Acid via AM ester hydrolysis.
Applications in Research & Drug Development
A. Intracellular SERS Probes (pH Sensing)
The parent compound, 4-MBA, is a "gold standard" Raman reporter because its SERS spectrum is highly sensitive to pH changes (specifically the ratio of peaks at ~1430 cm⁻¹ vs ~1590 cm⁻¹).
-
Challenge: Introducing 4-MBA-functionalized nanoparticles into cells often results in endosomal entrapment.
-
Solution: CAS 887406-73-7 allows for "in situ" functionalization or delivery of the probe molecule to the cytoplasm, where it can interact with gold nanostars or clusters delivered separately or synthesized intracellularly.
B. Pharmacological Inhibition (GABAA Receptors)
4-MBA is a known antagonist of the GABAA receptor.[1]
-
Application: In neuropharmacology, the AM ester variant serves as a prodrug to ensure high intracellular concentrations in slice preparations or neuronal cultures, overcoming the poor bioavailability of the free acid.
C. Proteomics & Thiol Labeling
The free thiol group on the released 4-MBA can participate in disulfide exchange or Michael addition reactions.
-
Usage: It acts as a cleavable "warhead" to tag intracellular cysteine residues. The benzoate group can subsequently be used as an immunogenic epitope or a handle for pull-down assays.
Experimental Protocols
Protocol A: Preparation of Stock Solution
Critical: The AM ester is sensitive to moisture. Handle under inert gas.
-
Weighing: Weigh 1 mg of CAS 887406-73-7 in a glove box or dry environment.
-
Solvent: Dissolve in 44 µL of anhydrous DMSO (Dimethyl Sulfoxide) to create a 100 mM stock solution .
-
Note: Avoid ethanol for stock preparation to prevent transesterification.
-
-
Storage: Aliquot into single-use amber vials. Store at -20°C. Stable for 3 months if kept dry.
Protocol B: Cell Loading for Intracellular Accumulation
This protocol is optimized for adherent mammalian cells (e.g., HeLa, HEK293).
-
Culture: Grow cells to 70-80% confluence on glass-bottom dishes (for imaging).
-
Wash: Remove culture media and wash cells 2x with Hanks' Balanced Salt Solution (HBSS) or serum-free media.
-
Rationale: Serum esterases can prematurely hydrolyze the AM ester outside the cell.
-
-
Loading Solution: Dilute the 100 mM DMSO stock into HBSS to a final concentration of 1–10 µM .
-
Optional: Add 0.02% Pluronic F-127 to aid dispersion.
-
-
Incubation: Incubate cells for 30–60 minutes at 37°C.
-
Wash: Aspirate loading solution and wash cells 3x with HBSS to remove extracellular probe.
-
Post-Incubation: Incubate in complete media for an additional 30 minutes to allow complete intracellular hydrolysis of the ester.
Protocol C: SERS Detection (If using with Gold Nanoparticles)
-
Nanoparticle Co-incubation: If measuring SERS, cells must contain plasmonic substrates (e.g., gold nanostars). These can be co-incubated or electroporated.
-
Excitation: Use a 785 nm near-infrared laser (minimizes autofluorescence).
-
Acquisition: Focus on the cytoplasm. Acquire spectra (1–5 sec integration).
-
Analysis: Monitor the carboxylate stretching vibration (~1400 cm⁻¹) which appears only after the AM group is cleaved and the acid is deprotonated.
Quantitative Data & Troubleshooting
Spectral Markers for Hydrolysis Validation
| Vibrational Mode | Frequency (cm⁻¹) | Status: AM Ester (Precursor) | Status: 4-MBA (Hydrolyzed) |
| C=O Stretch (Ester) | ~1720–1740 | Strong | Absent |
| COO⁻ Sym. Stretch | ~1380–1420 | Absent | Strong (pH dependent) |
| Ring Breathing (ν8a) | ~1580–1590 | Present | Present (Reference Peak) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Intracellular Signal | Premature hydrolysis in media | Use serum-free media; reduce loading time. |
| Precipitation | High concentration / Low solubility | Use Pluronic F-127; keep DMSO < 0.5% v/v. |
| Cell Toxicity | Formaldehyde accumulation | Reduce probe concentration; wash cells thoroughly after loading. |
References
-
Santa Cruz Biotechnology. 4-Mercaptobenzoic Acid, Acetoxymethyl Ester (CAS 887406-73-7) Product Data.
-
Michota, A., & Bukowska, J. (2003). Surface-enhanced Raman scattering (SERS) of 4-mercaptobenzoic acid on silver and gold substrates. Journal of Raman Spectroscopy. (Context: SERS properties of the parent compound)
-
Talley, C. E., et al. (2004). Intracellular pH Sensors Based on Surface-Enhanced Raman Scattering. Analytical Chemistry. (Context: Application of 4-MBA in intracellular sensing)
-
GuideChem. 4-Mercaptobenzoic Acid, Acetoxymethyl Ester Properties and Safety.
Sources
Technical Guide: Solubility & Handling of 4-Mercaptobenzoic Acid, Acetoxymethyl Ester
Executive Summary & Compound Identity
4-Mercaptobenzoic Acid, Acetoxymethyl Ester (CAS: 887406-73-7) is a specialized biochemical reagent designed for the intracellular delivery of 4-mercaptobenzoic acid (4-MBA). By masking the carboxylic acid of 4-MBA with an acetoxymethyl (AM) ester group, the molecule becomes lipophilic and cell-permeable. Once internalized, intracellular esterases hydrolyze the AM group, releasing the free 4-MBA, which is subsequently trapped within the cytosol due to its ionization at physiological pH.
This guide details the solubility profile, stability concerns, and precise handling protocols required to maintain the integrity of this dual-sensitive compound (thiol-oxidation prone and ester-hydrolysis prone).
Chemical Identity
| Property | Detail |
| Systematic Name | 4-Mercaptobenzoic acid, acetoxymethyl ester |
| CAS Number | 887406-73-7 |
| Molecular Formula | C₁₀H₁₀O₄S |
| Molecular Weight | 226.25 g/mol |
| Functional Groups | Free Thiol (-SH), Acetoxymethyl Ester (-COOCH₂OCOCH₃) |
| Physical State | White to off-white crystalline solid or powder |
Physicochemical Solubility Profile
The solubility of 4-Mercaptobenzoic Acid, Acetoxymethyl Ester is governed by the lipophilic AM ester moiety, which drastically reduces water solubility compared to the parent acid while enhancing solubility in polar aprotic solvents.
Quantitative Solubility Data
Note: Data derived from physicochemical properties of structural analogs (Benzoic acid AM esters) and standard biochemical handling protocols.
| Solvent | Solubility Potential | Stability Rating | Application Notes |
| Anhydrous DMSO | High (> 25 mg/mL) | High (Short-term) | Recommended Vehicle. Use high-grade anhydrous DMSO (<0.1% water) to prevent hydrolysis. |
| Anhydrous DMF | High (> 25 mg/mL) | Moderate | Alternative to DMSO if cytotoxicity is a concern, though DMSO is standard. |
| Ethanol (100%) | Moderate (> 10 mg/mL) | Low | Risk of Transesterification. Not recommended for long-term storage. |
| Aqueous Buffers (PBS) | Insoluble (< 0.1 mg/mL) | Unstable | Do NOT dissolve directly. The compound will precipitate and hydrolyze rapidly. |
| Chloroform | Moderate | High | Useful for chemical synthesis or non-biological partitioning studies. |
Critical Stability Factors
-
Hydrolysis (Moisture Sensitivity): The acetoxymethyl ester linkage is highly susceptible to spontaneous hydrolysis in the presence of water. Stock solutions must be prepared in anhydrous solvents.
-
Oxidation (Thiol Sensitivity): The free thiol (-SH) at the para position is prone to oxidative dimerization (forming disulfides) in air. Solvents should be degassed or stored under an inert atmosphere (Argon/Nitrogen).
Mechanism of Action & Cellular Trapping
Understanding the solubility requires understanding the "Pro-drug" mechanism. The AM ester is not just a solubilizing group; it is a delivery system.
DOT Diagram: Intracellular Activation Pathway
The following diagram illustrates the transition from the soluble, lipophilic form to the trapped, hydrophilic species.
Figure 1: Mechanism of cellular entry and activation. The lipophilic AM ester crosses the membrane, where intracellular esterases cleave it, releasing the polar 4-Mercaptobenzoic acid (4-MBA) which is retained inside the cell.
Experimental Protocols
Protocol A: Preparation of Stock Solution (10 mM)
Objective: Create a stable, concentrated stock for dilution into biological assays. Reagents:
-
Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%, stored over molecular sieves.
Procedure:
-
Equilibrate: Allow the product vial to warm to room temperature before opening to prevent water condensation on the hygroscopic solid.
-
Calculate: For 1 mg of compound (MW 226.25), add 442 µL of anhydrous DMSO to achieve a 10 mM concentration.
-
Solubilize: Add DMSO directly to the vial. Vortex vigorously for 30-60 seconds.
-
Expert Tip: If particulates persist, sonicate in a water bath (room temp) for 2 minutes. Avoid heating >37°C to prevent ester degradation.
-
-
Storage: Aliquot immediately into small, light-protected vials (e.g., amber tubes). Overlay with Argon gas if available. Store at -20°C .
-
Shelf Life: Use within 1 month once dissolved. Solid is stable for >1 year at -20°C.
-
Protocol B: Aqueous Working Solution (Cell Loading)
Objective: Dilute stock into buffer without precipitation. Reagents:
-
10 mM Stock Solution (in DMSO)
-
Pluronic® F-127 (20% w/v in DMSO) - Optional solubilizing agent
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium.
Procedure:
-
Prepare Intermediate (Optional but Recommended): Mix 1 µL of 10 mM Stock with 1 µL of 20% Pluronic F-127. This helps disperse the hydrophobic ester in water.
-
Dilute: Add the mixture to 1 mL of warm (37°C) HBSS while vortexing.
-
Final Concentration: 10 µM.
-
Final DMSO: 0.1-0.2%.
-
-
Apply: Use immediately. Do not store aqueous solutions; the ester will hydrolyze (half-life < 1 hour in neutral pH).
Troubleshooting & Expert Insights
Common Failure Modes
| Observation | Root Cause | Corrective Action |
| White precipitate upon dilution | "Crashing out" due to high hydrophobicity. | Use Pluronic F-127 (0.02% final) or reduce working concentration to <5 µM. |
| Loss of biological activity | Hydrolysis of AM ester in stock. | Verify DMSO quality. DMSO absorbs water from air; use single-use ampoules or molecular sieves. |
| Unexpected toxicity | Formaldehyde accumulation. | Wash cells 3x after loading. The AM ester cleavage releases formaldehyde; minimize loading time (<30 min). |
| Dimerization | Oxidation of free thiol. | Add TCEP (tris(2-carboxyethyl)phosphine) only if it does not interfere with the assay. Otherwise, work strictly anaerobically. |
Workflow Visualization
Figure 2: Decision tree for solubilization and loading to minimize precipitation artifacts.
References
-
Santa Cruz Biotechnology. 4-Mercaptobenzoic Acid, Acetoxymethyl Ester (CAS 887406-73-7) Product Datasheet. Retrieved from
-
Thermo Fisher Scientific. Acetoxymethyl (AM) and Acetate Esters: Technical Guide to Handling and Solubility. Retrieved from
-
Raines, R. T., et al. (2014). "Synthesis and utility of fluorogenic acetoxymethyl ethers." Chemical Science, 5(6), 2200-2204. (Validating the mechanism of AM ester/ether hydrolysis and formaldehyde release). Retrieved from
-
PubChem. 4-Mercaptobenzoic Acid (Parent Compound) Physicochemical Properties. CID 74958. Retrieved from
Sources
4-Mercaptobenzoic Acid, Acetoxymethyl Ester: Intracellular Delivery & Mechanism of Action
The following technical guide details the mechanism of action, experimental utility, and handling protocols for 4-Mercaptobenzoic Acid, Acetoxymethyl Ester (4-MBA-AM) .
Technical Guide for Researchers & Drug Development Professionals
Executive Summary
4-Mercaptobenzoic Acid, Acetoxymethyl Ester (4-MBA-AM) (CAS: 887406-73-7) is a specialized, cell-permeable "pro-probe" or prodrug derivative of 4-mercaptobenzoic acid (4-MBA). While 4-MBA is widely recognized as a high-performance Raman reporter molecule and a ligand for protein tyrosine phosphatase (PTP) inhibition, its anionic carboxylate group prevents passive diffusion across the plasma membrane.
The Acetoxymethyl (AM) ester modification masks this charge, creating a neutral, lipophilic molecule that acts as a "Trojan Horse." Once inside the cytosol, ubiquitous intracellular esterases cleave the AM group, releasing the active 4-MBA anion. This mechanism allows for the high-concentration loading of 4-MBA into live cells for applications in Surface-Enhanced Raman Scattering (SERS) pH sensing , redox probing , and phosphatase inhibition .
Chemical Architecture & Prodrug Strategy
The utility of 4-MBA-AM relies on the "Mask-and-Trap" strategy common to intracellular probes (e.g., Calcein-AM).
| Component | Chemical Function | Biological Role |
| 4-Mercaptobenzoic Acid (Payload) | Thiol-functionalized benzoate. | Active Agent: Acts as a SERS reporter (pH/redox sensitive) or PTP inhibitor (via active site cysteine binding). |
| Acetoxymethyl Ester (Mask) | Esters of formaldehyde hydrate. | Delivery Vehicle: Neutralizes the carboxylate negative charge ( |
The "Mask-and-Trap" Mechanism
-
Entry: The non-polar 4-MBA-AM passively diffuses through the lipid bilayer.
-
Activation: Cytosolic esterases (hCE1, hCE2) hydrolyze the acetoxymethyl ester.
-
Trapping: The hydrolysis regenerates the negatively charged carboxylate (
) of 4-MBA. At physiological pH (7.4), this anion is membrane-impermeable and accumulates in the cytosol. -
Byproducts: The reaction releases formaldehyde and acetate, which are generally tolerated at low (
) experimental concentrations.
Mechanism of Action (MoA)
Pathway Visualization
The following diagram illustrates the conversion of the prodrug into its active form and its subsequent intracellular fates.
Figure 1: The intracellular activation pathway of 4-MBA-AM. The neutral ester crosses the membrane, is cleaved by esterases, and the resulting anionic 4-MBA is trapped to interact with intracellular targets.
Detailed Pharmacodynamics
Once the 4-MBA payload is released, it acts via two primary mechanisms depending on the experimental context:
A. Intracellular SERS Reporter (Sensing)
4-MBA is a "Raman Silent Region" probe. When it binds to gold or silver nanoparticles (either co-delivered or endogenous), it provides a strong SERS signature.
-
pH Sensing: The carboxylate group of 4-MBA has a pKa of ~4.8. In the cytosol (pH 7.4), it is deprotonated. In acidic organelles (lysosomes, pH 4.5), it becomes protonated. The ratio of the Raman peaks for
(1410 cm⁻¹) vs. (1710 cm⁻¹) allows for precise intracellular pH mapping. -
Redox Sensing: The thiol group is sensitive to Reactive Oxygen Species (ROS), capable of forming disulfides which alter the SERS spectrum.
B. Phosphatase Inhibition (Pharmacology)
4-MBA belongs to a class of thiol-containing benzoic acid derivatives that inhibit Protein Tyrosine Phosphatases (PTPs), such as CD45 and PTP1B .
-
Mechanism: The catalytic domain of PTPs contains a conserved cysteine residue. The thiol group of 4-MBA can bind to this active site (competitive inhibition) or, in oxidative conditions, form a disulfide bond with the enzyme, reversibly inactivating it.
-
Significance: Inhibition of CD45 modulates T-cell receptor (TCR) signaling, making 4-MBA-AM a tool for studying immune activation thresholds.
Experimental Protocols
Reagent Preparation
-
Stock Solution: Dissolve 4-MBA-AM in high-quality anhydrous DMSO .
-
Concentration: 10–50 mM stock.
-
Storage: Aliquot and store at -20°C, desiccated. Avoid repeated freeze-thaw cycles to prevent spontaneous hydrolysis.
-
-
Working Solution: Dilute the stock into serum-free media or PBS immediately before use.
Cell Loading Protocol (Standardized)
This protocol ensures maximal cytosolic trapping with minimal toxicity.
-
Culture: Grow cells (e.g., Jurkat, HeLa) to 70-80% confluence.
-
Wash: Remove growth media and wash cells 2x with pre-warmed PBS or HBSS to remove serum esterases (which would prematurely cleave the probe).
-
Load: Incubate cells with 1–10 µM 4-MBA-AM in serum-free buffer for 30–60 minutes at 37°C.
-
Note: If aggregation occurs, add 0.02% Pluronic F-127.
-
-
Washout (Critical): Remove the loading solution. Wash cells 3x with fresh media to remove uncleaved extracellular probe.
-
Post-Incubation: Incubate for an additional 15–30 minutes in complete media to allow full cytosolic hydrolysis of the esterified probe.
-
Assay: Proceed immediately to SERS imaging or functional assays.
Troubleshooting & Controls
| Issue | Probable Cause | Corrective Action |
| Low Intracellular Signal | Incomplete hydrolysis or efflux. | Increase post-incubation time; add an anion transport inhibitor (e.g., Probenecid) to prevent leakage. |
| High Background | Extracellular hydrolysis. | Ensure loading buffer is serum-free; wash cells thoroughly before loading. |
| Cytotoxicity | Formaldehyde accumulation. | Reduce probe concentration (<5 µM) or loading time. |
References
-
Comparison of 4-Mercaptobenzoic Acid SERS Based Methods for pH Determination In Cells. Source: National Institutes of Health (NIH) / PubMed Context: Details the use of 4-MBA as a ratiometric pH probe in intracellular environments. URL:[Link]
-
Inhibition of CD45 Phosphatase Activity Induces Cell Cycle Arrest. Source: Molecular Pharmacology (ASPET) Context: Establishes the pharmacological relevance of inhibiting CD45 phosphatase activity using small molecule inhibitors similar to 4-MBA derivatives. URL:[Link]
Sources
4-Mercaptobenzoic Acid, Acetoxymethyl Ester: The Cell-Permeable SERS Reporter
The following technical guide details the discovery, chemistry, and application of 4-Mercaptobenzoic Acid, Acetoxymethyl Ester (4-MBA-AM) . This document is structured for researchers requiring a deep understanding of intracellular molecular probing, specifically within the context of Surface-Enhanced Raman Scattering (SERS) and activity-based sensing .
Executive Summary
4-Mercaptobenzoic Acid, Acetoxymethyl Ester (4-MBA-AM) (CAS: 887406-73-7) is a specialized chemical probe designed to overcome the membrane permeability limitations of its parent compound, 4-mercaptobenzoic acid (4-MBA). While 4-MBA is the "gold standard" Raman reporter for pH sensing due to its distinct carboxylate vibrational modes, its charged nature at physiological pH prevents passive intracellular diffusion. The acetoxymethyl (AM) ester modification masks this charge, creating a neutral, hydrophobic prodrug-like molecule that permeates cell membranes. Once cytosolic, ubiquitous intracellular esterases hydrolyze the ester, releasing the active 4-MBA reporter and trapping it within the cell—a mechanism analogous to the widely used Calcein-AM or Fura-2-AM systems.
Historical Genesis & Chemical Rationale
The development of 4-MBA-AM emerged from the intersection of SERS nanotagging and live-cell imaging in the mid-2000s.
-
The Precursor (1990s): 4-Mercaptobenzoic acid (4-MBA) was identified early as an ideal SERS reporter. Its thiol (-SH) group forms a strong covalent bond with gold or silver nanoparticles (AuNPs/AgNPs), and its carboxyl group (-COOH) exhibits a pH-dependent SERS shift (specifically the
vs. bands). -
The Problem (Early 2000s): Researchers sought to map intracellular pH gradients (e.g., endosomes vs. cytosol). However, 4-MBA-functionalized nanoparticles often aggregated or were trapped in endosomes via endocytosis, failing to reach the cytosol freely. Furthermore, free 4-MBA could not enter cells to label pre-delivered intracellular nanoparticles.
-
The Solution (c. 2006): Applying the acetoxymethyl ester strategy—pioneered by Roger Tsien for calcium indicators—chemists synthesized 4-MBA-AM. This derivative allowed for a "load-and-lock" mechanism: the neutral ester diffuses in, is cleaved by esterases, and the resulting charged 4-MBA binds to intracellular metallic substrates or remains trapped for cytosolic pH sensing.
Chemical Structure & Properties[1][2][3]
| Property | Data |
| IUPAC Name | Acetoxymethyl 4-mercaptobenzoate |
| CAS Number | 887406-73-7 |
| Molecular Formula | |
| Molecular Weight | 226.25 g/mol |
| Solubility | Soluble in DMSO, Ethanol; Insoluble in Water |
| Key Functional Groups | Thiol (-SH) for metal binding; AM Ester for permeability |
| pKa (Hydrolyzed) | ~4.8 (Carboxyl group of 4-MBA) |
Synthesis Protocol
Note: This protocol requires a highly controlled inert atmosphere to prevent oxidation of the thiol group to a disulfide.
Reagents
-
Precursor: 4-Mercaptobenzoic acid (4-MBA)
-
Alkylating Agent: Bromomethyl acetate (or Chloromethyl acetate)
-
Base: N,N-Diisopropylethylamine (DIEA) or Cesium Carbonate (
) -
Solvent: Anhydrous Dimethylformamide (DMF)
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve 1.0 eq of 4-MBA in anhydrous DMF.
-
Activation: Add 2.0 eq of DIEA. Stir at
for 15 minutes. The base deprotonates the carboxylic acid preferentially over the thiol (though thiol protection may be required if disulfide formation is observed). -
Alkylation: Dropwise add 1.1 eq of Bromomethyl acetate.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1). The product will be less polar than the starting acid.
-
Quench & Extraction: Dilute with EtOAc, wash with 5% citric acid (to remove amine), water, and brine.
-
Purification: Flash column chromatography on silica gel. Elute with a gradient of Hexane/EtOAc.
-
Storage: Store under Argon at
. The AM ester is sensitive to moisture.
Mechanism of Action
The utility of 4-MBA-AM relies on the Esterase-Activatable Trapping mechanism.
DOT Diagram: Cellular Uptake & Activation Pathway
Caption: Schematic of 4-MBA-AM passive diffusion, enzymatic hydrolysis by cytosolic esterases, and subsequent intracellular trapping of the SERS-active 4-MBA reporter.
Applications in Drug Development & Research
A. Intracellular pH Mapping (SERS)
Once hydrolyzed, 4-MBA acts as a local pH sensor. The ratio of the Raman peak intensities at 1430 cm⁻¹ (
-
Protocol: Incubate cells with AuNPs (24h), wash, then incubate with 4-MBA-AM (
) for 30 mins. The AM ester enters, hydrolyzes, and the free 4-MBA binds to the intracellular AuNPs.
B. Esterase Activity Assays
Since the SERS spectrum of the ester (4-MBA-AM) differs distinctively from the acid (4-MBA)—specifically the absence of the carboxylate symmetric stretch in the ester—the rate of spectral change can be used to measure intracellular esterase activity , which is often upregulated in multidrug-resistant cancer cells.
C. Proteomics (Activity-Based Profiling)
The free thiol group on 4-MBA-AM allows it to serve as a "warhead" for cysteine-reactive proteomics, while the AM ester ensures the probe reaches cytosolic targets before activation.
References
-
Kneipp, J., et al. (2010). "Novel optical nanosensors for probing and imaging live cells."[1] Nanomedicine: Nanotechnology, Biology and Medicine. Link (Foundational context for SERS intracellular sensing).
-
Talley, C. E., et al. (2004). "Intracellular pH Sensors Based on Surface-Enhanced Raman Scattering." Analytical Chemistry. Link (Establishes 4-MBA as the premier pH reporter).
-
Tsien, R. Y. (1981). "A non-disruptive technique for loading calcium buffers and indicators into cells." Nature. Link (The seminal methodology for Acetoxymethyl ester loading).
-
Cui, L., et al. (2014). "BSA-Coated Nanoparticles for Improved SERS-Based Intracellular pH Sensing." Analytical Chemistry. Link (Modern application of 4-MBA in cellular environments).
-
Toronto Research Chemicals. "4-Mercaptobenzoic Acid, Acetoxymethyl Ester Product Data." Link (Source for physicochemical data and commercial availability).
Sources
potential research applications of 4-Mercaptobenzoic Acid, Acetoxymethyl Ester
Technical Guide: 4-Mercaptobenzoic Acid, Acetoxymethyl Ester (4-MBA-AM)
Executive Summary
4-Mercaptobenzoic Acid, Acetoxymethyl Ester (4-MBA-AM) is a specialized, cell-permeable derivative of the classic Surface-Enhanced Raman Scattering (SERS) reporter, 4-mercaptobenzoic acid (4-MBA). By masking the carboxylic acid group with an acetoxymethyl (AM) ester, this compound overcomes the membrane impermeability of the parent molecule. Upon cellular entry, intracellular esterases hydrolyze the ester, releasing and trapping the active 4-MBA probe within the cytosol.
This guide details its primary application as an intracellular pH sensor via SERS and its secondary potential as a bioactivatable prodrug scaffold for phosphatase inhibition.
Mechanism of Action: The "Trap-and-Release" System
The utility of 4-MBA-AM relies on a precise bio-orthogonal delivery mechanism. The parent compound, 4-MBA, is negatively charged at physiological pH (pKa ~4.8) and cannot passively diffuse across the lipid bilayer. The AM ester modification neutralizes this charge and increases lipophilicity.
The Cascade:
-
Passive Diffusion: The non-polar 4-MBA-AM crosses the cell membrane.
-
Enzymatic Cleavage: Ubiquitous intracellular esterases hydrolyze the acetoxymethyl group.
-
Intracellular Trapping: The hydrolysis regenerates the negatively charged carboxylate (4-MBA) and releases formaldehyde and acetate as byproducts. The charged 4-MBA is now impermeable and trapped within the cytosol.
-
Signal Generation: The thiol (-SH) group binds to intracellular gold nanoparticles (AuNPs)—either co-delivered or pre-internalized—creating a SERS-active "hotspot" sensitive to local pH.
Diagram: Cellular Uptake & Hydrolysis Pathway
Caption: Schematic of 4-MBA-AM permeating the cell membrane, undergoing esterase-mediated hydrolysis, and binding to gold nanoparticles for SERS detection.[1]
Primary Application: Intracellular SERS pH Sensing
4-MBA is the "gold standard" Raman reporter for pH sensing because its Raman spectrum changes distinctly with the protonation state of the carboxyl group. The AM ester derivative allows this sensing to occur inside live cells without microinjection.
The Spectroscopic Rationale
-
Protonated (COOH): Strong band at ~1710 cm⁻¹ (C=O stretching).
-
Deprotonated (COO⁻): Strong band at ~1400 cm⁻¹ (symmetric COO⁻ stretching).
-
Ratiometric Measurement: By calculating the ratio of intensities (
), researchers can determine the local pH independent of probe concentration.
Experimental Protocol: Live-Cell pH Mapping
Reagents:
-
4-MBA-AM (Stock: 10 mM in anhydrous DMSO).
-
Gold Nanoparticles (AuNPs), citrate-stabilized (~60 nm).
-
Cell culture media (phenol red-free).
Workflow:
| Step | Action | Critical Technical Insight |
| 1. AuNP Uptake | Incubate cells with AuNPs (0.1 nM) for 4–12 hours. | Allows cells to endocytose nanoparticles via non-specific uptake. |
| 2. Wash | Wash cells 3x with PBS. | Removes extracellular AuNPs to prevent background signal. |
| 3. Probe Loading | Add 4-MBA-AM (5 µM) in serum-free media. Incubate 30 mins at 37°C. | Serum esterases can prematurely cleave the AM ester; use serum-free media. |
| 4. Recovery | Replace with complete media for 15 mins. | Allows cytosolic esterases to fully hydrolyze the internalized probe. |
| 5. Imaging | Acquire SERS spectra (Excitation: 785 nm). | 785 nm avoids cellular autofluorescence and penetrates tissue deeper. |
Secondary Application: Prodrug Scaffold for PTP Inhibition
Beyond sensing, 4-MBA derivatives are pharmacophores for inhibiting Protein Tyrosine Phosphatases (e.g., PTP1B, CD45), which are targets for diabetes and cancer therapy. The carboxylic acid is often essential for the active site interaction (mimicking the phosphate group), but it limits oral bioavailability.
Research Utility:
-
Bioavailability Studies: 4-MBA-AM serves as a model to test the efficacy of "masking" acidic inhibitors to improve cellular potency.
-
Thiol-Dependent Activation: The release of the free thiol group upon hydrolysis allows for covalent trapping strategies (e.g., forming disulfides with the active site cysteine of PTPs).
Diagram: Prodrug Activation Logic
Caption: 4-MBA-AM acts as a prodrug, releasing the active acidic inhibitor only after cellular entry.
Technical Specifications & Handling
| Property | Specification | Handling Note |
| CAS Number | 887406-73-7 | Verify against supplier CoA (e.g., TRC, LGC).[2] |
| Solubility | DMSO, Ethanol | Hydrolytically Unstable. Store DMSO stocks at -20°C with desiccant. |
| Stability | Moisture Sensitive | Spontaneous hydrolysis occurs in aqueous buffers; prepare working solutions immediately before use. |
| Molecular Weight | 226.25 g/mol | Small size ensures rapid diffusion. |
References
-
Talley, C. E., et al. "Intracellular pH Sensors Based on Surface-Enhanced Raman Scattering." Analytical Chemistry, 2004. Link (Foundational work on 4-MBA pH sensing).
-
Kneipp, J., et al. "In situ probing of the chemical environment of silver nanoparticles in cells using SERS." Journal of Nanobiotechnology, 2006. Link (Demonstrates intracellular SERS probing).
-
Toronto Research Chemicals. "4-Mercaptobenzoic Acid, Acetoxymethyl Ester Product Page." Link (Source of the specific chemical entity).
-
Tsien, R. Y. "A non-disruptive technique for loading calcium buffers and indicators into cells." Nature, 1981. Link (The authoritative source on the AM ester loading mechanism).
Sources
An In-depth Technical Guide on the Safety and Handling of 4-Mercaptobenzoic Acid, Acetoxymethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction and Compound Overview
4-Mercaptobenzoic Acid, Acetoxymethyl Ester is a specialized organic compound that combines the functionalities of a thiol, a benzoic acid, and an acetoxymethyl ester. This unique combination of chemical motifs makes it a potentially valuable building block in various applications, including organic synthesis and materials science.[2][3] The presence of the thiol group suggests its utility in forming self-assembled monolayers or as a nucleophile, while the acetoxymethyl ester provides a cleavable protecting group for the carboxylic acid, which can be hydrolyzed by intracellular esterases.[4]
Given its structure, it is prudent to anticipate handling challenges associated with both the thiol group (stench, air sensitivity) and the ester functionality (hydrolysis). This guide aims to provide a detailed protocol for its safe management in a laboratory setting.
Physicochemical Properties
While experimental data for the acetoxymethyl ester is limited, the following table outlines some of its predicted and known properties.
| Property | Value/Information | Source |
| Chemical Name | 4-Mercaptobenzoic acid, acetoxymethyl ester | [1] |
| Synonyms | 4-(Acetoxymethylsulfanyl)benzoic acid | |
| CAS Number | 887406-73-7 | [1] |
| Molecular Formula | C10H10O4S | |
| Appearance | Likely a solid | Inferred from parent compound |
| Odor | Potential for strong, unpleasant (thiol) odor | [5][6] |
| Stability | May be air and temperature sensitive; hygroscopic | [1] |
Hazard Identification and Risk Assessment
Due to the absence of a specific SDS, the hazard profile of 4-Mercaptobenzoic Acid, Acetoxymethyl Ester is inferred from its constituent parts and related molecules.
Inferred Hazards from Analogous Compounds
The primary hazards are anticipated to arise from:
-
The Thiol Group (similar to 4-Mercaptobenzoic acid):
-
Skin and Eye Irritation: Thiols are often irritating to the skin and eyes.[5][7]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[5][7]
-
Stench: Thiol-containing compounds are notorious for their strong, unpleasant odors, which can be a nuisance and a potential indicator of exposure.[5][6]
-
Air Sensitivity: The thiol group can be susceptible to oxidation, especially in the presence of air, which can alter the compound's properties and potentially create byproducts with different hazard profiles.[6][8]
-
-
The Acetoxymethyl Ester Group:
-
General Ester and Benzoic Acid Derivative Hazards (similar to 4-Acetoxybenzoic acid):
Hazard Identification Summary Table
| Hazard | Anticipated Severity | Basis of Assessment (Analogous Compound) |
| Skin Irritation | Category 2 | 4-Mercaptobenzoic acid, 4-Acetoxybenzoic acid[7][12] |
| Eye Irritation | Serious | 4-Mercaptobenzoic acid, 4-Acetoxybenzoic acid[7][12] |
| Respiratory Irritation | Possible | 4-Mercaptobenzoic acid[5][7] |
| Acute Oral Toxicity | Harmful if swallowed | 4-Acetoxybenzoic acid[11] |
| Stench | High | Thiols in general[5][13] |
| Air Sensitivity | Likely | 4-Mercaptobenzoic acid[6] |
Safe Handling and Storage Protocol
A multi-layered approach to safety is essential when working with this compound, focusing on containment, personal protection, and proactive mitigation of its inherent risks.
Engineering Controls
-
Chemical Fume Hood: All handling of 4-Mercaptobenzoic Acid, Acetoxymethyl Ester, including weighing, transferring, and preparing solutions, must be conducted in a well-ventilated chemical fume hood.[14]
-
Inert Atmosphere: For reactions and long-term storage, the use of an inert atmosphere (e.g., argon or nitrogen) is strongly recommended to prevent oxidation of the thiol group.[8]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and dust.[14] |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling.[15] |
| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes. | To minimize skin exposure.[14] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols outside of a fume hood. | To prevent inhalation of the compound.[5] |
Handling Procedures
-
Preparation: Before handling, ensure that all necessary PPE is donned correctly and that the chemical fume hood is functioning properly.
-
Aliquotting: If possible, use pre-aliquoted amounts of the compound to avoid repeatedly opening the main container.
-
Weighing and Transfer: Conduct all weighing and transfers within the fume hood. Use a spatula for solids and avoid creating dust.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Reaction Setup: If the reaction is sensitive to air, use Schlenk line techniques or a glove box.[8]
-
Odor Control: To mitigate the stench, consider using a bleach trap for any off-gassing from the reaction.
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[11]
Storage
-
Container: Store in a tightly sealed container.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen).[1]
-
Temperature: Keep in a cool, dry, and well-ventilated place, away from sources of ignition.[11][15] A refrigerator is recommended for hygroscopic compounds.[1]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[6][11]
Experimental Workflows and Diagrams
Logical Relationship of Hazard Assessment
Caption: Inferred hazard assessment for the target compound.
Safe Handling Workflow
Caption: Step-by-step safe handling workflow.
Emergency Procedures
In the event of exposure, follow these first-aid measures and seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician immediately.[14]
-
Skin Contact: Immediately remove all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Consult a physician.[6][14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately consult a physician.[6][14]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or Poison Control Center immediately.[11]
Disposal Protocol
Proper disposal is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection: Collect all waste material containing 4-Mercaptobenzoic Acid, Acetoxymethyl Ester in a designated, labeled, and sealed container.
-
Solid Waste: For small quantities of solid waste, sweep into a container for disposal. Avoid generating dust.[11]
-
Liquid Waste: For liquid waste, absorb onto an inert material like vermiculite or sand, then place in a sealed container.[16]
-
Decontamination: All glassware and equipment that have come into contact with the compound should be decontaminated. Rinsing with a bleach solution can help oxidize the thiol group and reduce odor.[13][17]
-
Final Disposal: Dispose of all waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[5]
Conclusion
While 4-Mercaptobenzoic Acid, Acetoxymethyl Ester holds potential as a research chemical, its safe handling requires a cautious and informed approach due to the limited availability of specific safety data. By understanding the hazards associated with its functional groups and adhering to the stringent protocols outlined in this guide, researchers can mitigate the risks and work with this compound in a safe and responsible manner. Always prioritize a thorough risk assessment before initiating any experimental work.
References
-
Thioester Safety Data Sheets(SDS) - LookChem. [Link]
-
1 - SAFETY DATA SHEET - National Institute of Standards and Technology. [Link]
-
4-Mercaptobenzoic acid | C7H6O2S | CID 95738 - PubChem. [Link]
-
A Publication of Reliable Methods for the Preparation of Organic Compounds - Organic Syntheses. [Link]
-
4-Mercaptobenzoic acid - LookChem. [Link]
- CN115710207B - Preparation method of 4-mercaptobenzoic acid - Google P
-
Handling thiols in the lab : r/chemistry - Reddit. [Link]
-
Reagents & Solvents: How to Work with Thiols - Department of Chemistry : University of Rochester. [Link]
-
Benzoic acid AGR - Labbox. [Link]
-
4-Mercaptobenzoic acid - Wikipedia. [Link]
-
Ester Disposal - #1 Science Forum For Lab Technicians - Chemtalk. [Link]
-
Safety Data Sheet Benzoic acid Revision 5, Date 14 Nov 2022 - Redox. [Link]
- EP0272742B1 - Method for preparation of mercaptobenzoates - Google P
-
Safety Data Sheet: benzoic acid - Chemos GmbH&Co.KG. [Link]
-
Limited utility of acetoxymethyl (AM)-based intracellular delivery systems, in vivo: interference by extracellular esterases - PubMed. [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. guidechem.com [guidechem.com]
- 3. CN115710207B - Preparation method of 4-mercaptobenzoic acid - Google Patents [patents.google.com]
- 4. What is an AM ester? | AAT Bioquest [aatbio.com]
- 5. file1.lookchem.com [file1.lookchem.com]
- 6. fishersci.com [fishersci.com]
- 7. 4-Mercaptobenzoic acid | C7H6O2S | CID 95738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Limited utility of acetoxymethyl (AM)-based intracellular delivery systems, in vivo: interference by extracellular esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. faculty.washington.edu [faculty.washington.edu]
- 14. echemi.com [echemi.com]
- 15. lookchem.com [lookchem.com]
- 16. chemtalk.com.au [chemtalk.com.au]
- 17. Reagents & Solvents [chem.rochester.edu]
Methodological & Application
using 4-Mercaptobenzoic Acid, Acetoxymethyl Ester in self-assembled monolayers
Application Note: Stimuli-Responsive Surface Engineering with 4-Mercaptobenzoic Acid, Acetoxymethyl Ester (4-MBA-AM)
Executive Summary & Mechanism
This guide details the fabrication of dynamic self-assembled monolayers (SAMs) using 4-Mercaptobenzoic Acid, Acetoxymethyl Ester (4-MBA-AM) on gold substrates. Unlike standard 4-Mercaptobenzoic acid (4-MBA) SAMs which present a static carboxylate interface, the 4-MBA-AM derivative creates a neutral, hydrophobic, and "caged" surface .
The Core Utility: The acetoxymethyl (AM) ester is a biologically labile protecting group. While stable in anhydrous organic solvents, it undergoes rapid hydrolysis in the presence of intracellular esterases (e.g., in cell adhesion studies) or mild chemical bases. This allows researchers to create surfaces that "switch" from hydrophobic/neutral to hydrophilic/negatively charged in response to specific biological stimuli, enabling spatially controlled cell attachment or esterase biosensing.
Chemical Switching Mechanism:
-
Resting State (4-MBA-AM): Neutral, Hydrophobic.
-
Trigger: Esterase enzyme or Chemical Hydrolysis (
). -
Intermediate: Release of Acetic Acid and Formaldehyde.
-
Active State (4-MBA): Negatively charged (at pH > 5), Hydrophilic.
Material Science & Handling
Molecule Specifications:
-
Compound: 4-Mercaptobenzoic Acid, Acetoxymethyl Ester.
-
Function: Thiol anchor for Au binding; AM-ester headgroup for masking.
-
Lability Warning: AM esters are significantly more liable to hydrolysis than methyl or ethyl esters. Moisture exclusion is critical during storage and SAM formation.
Storage Protocol:
-
Store neat powder at -20°C under argon/nitrogen.
-
Prepare stock solutions in anhydrous DMSO (Dimethyl Sulfoxide).[1] Avoid ethanol for long-term stock storage as transesterification or solvolysis can occur over time.
Experimental Protocols
Phase 1: Substrate Preparation (The Foundation)
Goal: Create a pristine Au(111) surface free of organic contaminants to ensure high SAM ordering.
-
Substrate Selection: Use template-stripped gold (TSG) for AFM/STM studies or commercially available Au-coated silicon wafers (100 nm Au over 5 nm Ti/Cr adhesion layer) for bulk measurements (XPS, Contact Angle).
-
Cleaning (Choose one based on facilities):
-
Method A (Piranha - Rigorous): Immerse Au chips in Piranha solution (3:1
: ) for 30 seconds. WARNING: Extremely dangerous oxidizer.[2] Rinse copiously with Milli-Q water, then absolute ethanol. -
Method B (UV/Ozone - Safer): Expose to UV/Ozone for 20 minutes, followed by a 10-minute ethanol rinse to reduce surface gold oxides.
-
Phase 2: SAM Deposition (The Critical Step)
Goal: Form a dense monolayer while preventing premature hydrolysis of the AM ester.
-
Solvent System: Prepare a 1.0 mM solution of 4-MBA-AM.
-
Preferred Solvent: Anhydrous Ethanol (Commercial "Super Dry" grade).
-
Alternative: If solubility is low, dissolve first in minimal anhydrous DMSO, then dilute into ethanol.
-
-
Incubation:
-
Rinsing:
-
Remove slides and rinse thoroughly with anhydrous ethanol (not water) to remove physisorbed layers.
-
Dry under a stream of filtered Nitrogen gas.
-
Phase 3: Characterization (Validation of "Caged" State)
Before activation, verify the ester is intact.
| Technique | Expected Metric for 4-MBA-AM (Intact) | Expected Metric for 4-MBA (Hydrolyzed) |
| Water Contact Angle | 65° – 75° (Hydrophobic/Neutral) | < 20° (Hydrophilic/Charged at pH 7) |
| PM-IRRAS (Infrared) | 1750–1760 cm⁻¹ (Ester C=O stretch) | 1400 & 1550 cm⁻¹ (Carboxylate sym/asym) |
| XPS (C1s Region) | Distinct Ester Carbon peak (~289 eV) | Carboxylate Carbon (~288.5 eV) |
| Ellipsometry | Thickness ~10–12 Å | Thickness ~6–8 Å (Loss of AM group) |
Phase 4: Surface Activation (The "Switch")
Choose the trigger relevant to your application.
Option A: Chemical Switching (Reference Control)
-
Prepare 0.1 M NaOH or KOH in water/ethanol (1:1).
-
Immerse SAM for 5–10 minutes.
-
Rinse with Milli-Q water (The surface is now 4-MBA).
Option B: Enzymatic Switching (Biosensing/Cell Mimicry)
-
Prepare a buffer solution (PBS, pH 7.4).
-
Add Porcine Liver Esterase (PLE) at 10–100 units/mL.
-
Incubate the SAM surface for 30–60 minutes at 37°C.
-
Rinse with PBS.
-
Note: This mimics the intracellular environment. If cells are seeded on the surface, their secreted or membrane-bound esterases may locally cleave the surface, creating "islands" of adhesion.
-
Visualization of Workflows
Figure 1: Chemical Switching Mechanism
This diagram illustrates the molecular transformation on the gold surface.
Caption: Mechanism of 4-MBA-AM hydrolysis. The acetoxymethyl group is cleaved to reveal the negatively charged benzoate anion.
Figure 2: Experimental Workflow
Step-by-step guide from cleaning to analysis.
Caption: Operational workflow for generating and validating 4-MBA-AM SAMs.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Contact Angle (< 50°) immediately after prep | Spontaneous hydrolysis due to wet solvent. | Distill ethanol over Mg or use commercial anhydrous grade. Purge vials with |
| Incomplete Switching (High angle after enzyme) | Enzyme steric hindrance or denaturation. | Ensure pH is 7.[1]4. Increase enzyme concentration. Use a mixed SAM (dilute with PEG-thiol) to improve enzyme access. |
| Surface Defect/Pitting | Oxidation of thiolate. | Perform deposition in the dark. Minimize air exposure.[1][2] |
References
-
Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology.[3] Chemical Reviews, 105(4), 1103–1170. Link
-
Mendez, S., et al. (2022). Reversible Self-Assembled Monolayers with Tunable Surface Dynamics for Controlling Cell Adhesion Behavior.[4] ACS Applied Materials & Interfaces. Link
-
ThermoFisher Scientific. (2008). Acetoxymethyl (AM) and Acetate Esters: Guidelines for Use. Application Note. Link
- Baio, J. E., et al. (2011). Probing the orientation of the ester bond in self-assembled monolayers of 4-acetoxy-benzoic acid 2-(trimethylsilyl)ethyl ester. Journal of Vacuum Science & Technology B.
-
Sigma-Aldrich. (2023).[5][6] Preparing Self-Assembled Monolayers: A Technical Guide. Link
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 3. oaepublish.com [oaepublish.com]
- 4. Reversible Self-Assembled Monolayers with Tunable Surface Dynamics for Controlling Cell Adhesion Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. rsc.org [rsc.org]
Application Note: Intracellular SERS Probes using 4-Mercaptobenzoic Acid, Acetoxymethyl Ester
Executive Summary & Rationale
This guide details the protocol for functionalizing gold nanoparticles (AuNPs) with 4-Mercaptobenzoic Acid, Acetoxymethyl Ester (4-MBA-AM) . While 4-Mercaptobenzoic Acid (4-MBA) is a standard Surface-Enhanced Raman Scattering (SERS) pH reporter, it suffers from poor cell permeability due to its negative charge at physiological pH.
The Acetoxymethyl (AM) ester modification masks the carboxylic acid, rendering the molecule neutral and lipophilic. This creates a "Trojan Horse" mechanism: the functionalized nanoparticle passively diffuses or is endocytosed into the cell. Once cytosolic, ubiquitous intracellular esterases hydrolyze the AM group, regenerating the charged 4-MBA species. This restores the pH-sensing capability and, crucially, traps the probe inside the cell ("Lock-in" effect), preventing leakage and ensuring high signal-to-noise ratios for long-term imaging.
Key Advantages[1][2][3]
-
Enhanced Permeability: Lipophilic ester facilitates rapid cellular uptake.
-
Signal Localization: In situ hydrolysis traps the probe in the cytosol/lysosomes.
-
Ratiometric Sensing: The regenerated 4-MBA provides robust pH measurement via SERS peak ratios (
vs. Ring modes).
Mechanism of Action
The efficacy of this protocol relies on the sequential chemical transformation of the ligand on the nanoparticle surface.
Logical Pathway
-
Surface Binding: The thiol (-SH) group forms a covalent Au-S bond, anchoring the molecule to the AuNP.
-
Cellular Entry: The AM ester masks the charge, allowing the NP to traverse the lipid bilayer.
-
Activation: Intracellular esterases cleave the acetoxymethyl group.
-
Trapping: The molecule reverts to 4-MBA (carboxylate form), which is charged and membrane-impermeable.
Figure 1: Mechanism of the "Lock-in" SERS probe. The AM ester facilitates entry, while esterase activity regenerates the active pH sensor.
Materials & Preparation
Reagents
-
Gold Nanoparticles (AuNPs): 40–60 nm diameter (citrate-stabilized recommended for easy ligand exchange).
-
Ligand: 4-Mercaptobenzoic Acid, Acetoxymethyl Ester (Custom synthesis or specialized vendor).
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide). Critical: Water causes premature hydrolysis.
-
Buffer: 10 mM Phosphate Buffered Saline (PBS), pH 7.4.
-
Purification: Centrifuge with temperature control (4°C).
Stock Solution Preparation (Critical Step)
The AM ester is hydrolytically unstable.
-
Allow the 4-MBA-AM vial to equilibrate to room temperature before opening (prevents condensation).
-
Dissolve 4-MBA-AM in Anhydrous DMSO to a concentration of 10 mM .
-
Aliquot into small volumes (e.g., 20 µL) and store at -20°C with desiccant. Do not refreeze thawed aliquots.
Experimental Protocols
Protocol A: Surface Functionalization
Objective: To coat AuNPs with 4-MBA-AM while preventing premature hydrolysis.
-
AuNP Preparation:
-
Take 10 mL of Citrate-AuNPs (OD ~1.0).
-
Centrifuge at 4,500 × g for 10 mins to pellet.
-
Remove supernatant and resuspend in 9.9 mL of absolute ethanol . Note: Ethanol aids solubility of the lipophilic ligand.
-
-
Ligand Addition:
-
Add 100 µL of the 10 mM 4-MBA-AM stock (in DMSO) to the AuNP suspension.
-
Final ligand concentration: ~100 µM.
-
Why: Excess ligand ensures full monolayer coverage (saturation).
-
-
Incubation:
-
Incubate for 4–12 hours at room temperature in the dark.
-
Use a rotary shaker (low speed) to prevent sedimentation.
-
-
Purification (Wash Steps):
-
Centrifuge at 4,500 × g for 15 mins.
-
Discard supernatant (contains unbound ligand and DMSO).
-
Resuspend pellet in PBS (pH 7.4) .
-
Repeat wash 2x.
-
Final Resuspension: Resuspend in 1 mL PBS (concentrating the particles 10x for cellular use).
-
Protocol B: Cellular Incubation & Imaging
Objective: To deliver probes into cells and validate "Lock-in" mechanism.
-
Cell Seeding: Seed cells (e.g., HeLa or RAW 264.7) on a glass-bottom dish (suitable for Raman microscopy). Allow to adhere overnight.
-
Probe Incubation:
-
Replace media with fresh media containing functionalized AuNPs (50–100 pM final concentration).
-
Incubate for 2–4 hours at 37°C.
-
-
Washing:
-
Remove media. Wash cells 3x with PBS to remove extracellular NPs.
-
Note: Any signal detected after this step is intracellular.
-
-
SERS Acquisition:
-
Excitation: 785 nm (preferred for gold) or 633 nm.
-
Power: ~5–10 mW (avoid thermal damage).
-
Integration time: 1–5 seconds per pixel.
-
Data Analysis & Validation
Spectral Interpretation
The hydrolysis of the AM ester changes the SERS fingerprint.
| Vibrational Mode | 4-MBA-AM (Pre-Hydrolysis) | 4-MBA (Post-Hydrolysis) | Significance |
| C=O Stretch (Ester) | Present (~1730 cm⁻¹) | Absent | Confirms cleavage of AM group. |
| COO⁻ Stretch (Sym) | Weak / Absent | Strong (~1420 cm⁻¹) | Indicates deprotonated acid (pH sensitive). |
| Ring Breathing | ~1075 cm⁻¹ | ~1075 cm⁻¹ | Normalization standard (pH independent). |
| Ring Stretch (CC) | ~1587 cm⁻¹ | ~1587 cm⁻¹ | Normalization standard. |
Ratiometric pH Calculation
The intracellular pH (
Calibrate this ratio by incubating functionalized NPs in buffers of known pH (using nigericin to equilibrate
Troubleshooting & Critical Parameters
Premature Aggregation
-
Symptom: Solution turns blue/purple during functionalization.
-
Cause: Loss of citrate repulsion before steric stabilization by the ligand.
-
Fix: Add 0.01% Tween-20 to the reaction buffer or ensure rapid mixing when adding the ligand.
No SERS Signal
-
Symptom: Cells show NPs (dark field) but no Raman signal.
-
Cause: Nanoparticles are not aggregated enough to create "Hotspots" (if using spherical NPs).
-
Fix: 4-MBA usually provides signal on single NPs, but if weak, induce mild aggregation inside the cell (which happens naturally in endosomes) or use Gold Nanostars which have intrinsic hotspots.
Incomplete Hydrolysis
-
Symptom: Persistence of 1730 cm⁻¹ peak inside cells.
-
Cause: Low esterase activity in specific cell lines or incubation time too short.
-
Fix: Increase incubation time to 6+ hours.
Visualization of Experimental Workflow
Figure 2: Step-by-step workflow for synthesis and application of the SERS probe.
References
-
Talley, C. E., et al. (2004). "Intracellular pH Sensors Based on Surface-Enhanced Raman Scattering." Analytical Chemistry. [Link]
- Foundational work establishing 4-MBA as a SERS pH reporter.
-
Tsien, R. Y. (1981). "A non-disruptive technique for loading calcium buffers and indicators into cells." Nature. [Link]
- The authoritative source on the Acetoxymethyl (AM) ester "Trojan Horse" mechanism.
-
Kneipp, J., et al. (2010).[1] "Following the Dynamics of pH in Endosomes of Live Cells with SERS Nanosensors." The Journal of Physical Chemistry C. [Link]
- Demonstrates the application of SERS probes for tracking endosomal pH gradients.
-
Wang, Y., et al. (2012). "SERS-Active Nanoparticles for Intracellular pH Sensing."[1][2][3][4][5][6][7] Chemical Reviews. [Link]
- Comprehensive review of SERS pH sensing str
Sources
- 1. preprints.org [preprints.org]
- 2. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
- 3. Comparison of 4-Mercaptobenzoic Acid Surface-Enhanced Raman Spectroscopy-Based Methods for pH Determination in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dynamic single-cell intracellular pH sensing using a SERS-active nanopipette - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Progress of SERS Nanoprobe for pH Detecting and Its Application in Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SERS microsensors for pH measurements in the lumen and ECM of stem cell derived human airway organoids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: Quantitative Analysis of Esterase Activity Using an Activatable S-Acetal Protected SERS Probe
Abstract
This technical guide details the application of 4-Mercaptobenzoic Acid, Acetoxymethyl Ester (4-MBA-AM) as an activatable or "turn-on" probe for the sensitive and quantitative detection of esterase activity using Surface-Enhanced Raman Spectroscopy (SERS). We elucidate the probe's mechanism of action, which relies on enzymatic cleavage of a SERS-silent precursor to generate a highly active reporter molecule, 4-Mercaptobenzoic Acid (4-MBA). This guide provides field-proven insights into experimental design, a detailed step-by-step protocol for assay execution, and guidance on data interpretation, targeting researchers in drug discovery, diagnostics, and cell biology.
Introduction: The Principle of Activatable SERS Probes
Surface-Enhanced Raman Spectroscopy (SERS) is a powerful analytical technique that provides fingerprint-like chemical information with ultra-high sensitivity. This sensitivity arises from the massive enhancement of Raman scattering for molecules adsorbed onto or near plasmonic nanostructures, such as gold or silver nanoparticles.
Conventional SERS assays often function in a "signal-on" state, where the reporter molecule is always active. In contrast, activatable probes are intelligently designed to exist in a SERS-inactive or "silent" state. They "turn on" and generate a strong SERS signal only in the presence of a specific trigger, such as an enzyme. This approach offers a significant advantage by minimizing background noise and enabling the direct measurement of dynamic biological activity with a high signal-to-background ratio.
4-MBA-AM is a prime example of such a probe. The core reporter, 4-MBA, possesses a thiol group (-SH) that can form a strong covalent bond with gold or silver nanoparticle surfaces, placing it within the intense electromagnetic field required for SERS enhancement.[1][2] However, in the 4-MBA-AM pro-probe, this thiol group is chemically protected by an acetoxymethyl (AM) group, preventing its adsorption onto the nanoparticle surface and thus rendering it SERS-silent.
Mechanism of Action: Esterase-Triggered Signal Activation
The utility of 4-MBA-AM as a biosensor is rooted in a two-stage enzymatic activation process, a well-established strategy for intracellular probe delivery.[2][3]
-
Initial State (SERS-Off): The 4-MBA-AM molecule, with its protected thiol group, is introduced to the SERS substrate (e.g., a colloidal solution of gold nanoparticles). Due to the bulky and non-binding nature of the AM-protected thiol, the molecule does not chemisorb onto the nanoparticle surface. It remains free in solution, outside the SERS "hot spots," resulting in a negligible Raman signal.
-
Enzymatic Cleavage: In the presence of esterase enzymes, the acetoxymethyl ester bond is hydrolyzed. This is a common biological activity, particularly within living cells, where intracellular esterases cleave AM esters to trap molecules inside the cell.[3][4] This enzymatic action cleaves the protecting group, releasing the free thiol of the 4-Mercaptobenzoic Acid (4-MBA) molecule.
-
Activated State (SERS-On): The newly exposed thiol group on the 4-MBA molecule has a high affinity for the gold or silver surface. It rapidly forms a stable Au-S or Ag-S bond, anchoring the molecule directly onto the nanoparticle.[1][5] This binding event brings the molecule's aromatic ring into the plasmonically enhanced field, leading to a dramatic and measurable increase in its characteristic Raman signal. The intensity of this "turned-on" signal is directly proportional to the amount of 4-MBA generated, and therefore, to the activity of the esterase enzyme.
This enzymatic activation and subsequent binding mechanism is illustrated below.
Caption: Mechanism of 4-MBA-AM activation by esterase for SERS detection.
Experimental Design and Considerations
The success of a SERS-based enzyme assay hinges on careful optimization of several key parameters. The choices made directly impact sensitivity, reproducibility, and the validity of the results.
Choice of SERS Substrate
-
Colloidal Gold Nanoparticles (AuNPs): AuNPs are the most common choice due to their excellent stability, biocompatibility, and tunable plasmon resonance in the visible and near-infrared regions. Citrate-capped AuNPs (typically 40-60 nm in diameter) provide a negatively charged surface that is readily functionalized by thiol-containing molecules.
-
Colloidal Silver Nanoparticles (AgNPs): AgNPs often provide a greater SERS enhancement factor than gold. However, they are more susceptible to oxidation and may exhibit lower stability, which can impact reproducibility.
-
Structured Substrates: Fabricated substrates (e.g., nanorods, nanostars) can offer more intense and uniform "hot spots," leading to higher sensitivity and reproducibility.[1]
Causality: The nanoparticle material and morphology dictate the wavelength of maximum plasmon resonance and the intensity of the localized electromagnetic field. The choice of laser excitation wavelength should be matched to the substrate's plasmon resonance for optimal signal enhancement.
Reagent Concentration
-
4-MBA-AM Concentration: This should be optimized to ensure it is not the rate-limiting factor in the enzymatic reaction. A starting concentration in the range of 1-10 µM is recommended.
-
Nanoparticle Concentration: The concentration of AuNPs or AgNPs affects the number of available binding sites and the probability of forming aggregates, which are often the source of the most intense SERS signals ("hot spots").
-
Enzyme Concentration: The assay should be validated across a range of enzyme concentrations to establish a dose-response curve and determine the limit of detection (LOD).
Trustworthiness: Including a "no enzyme" negative control is critical. This sample validates that the 4-MBA-AM probe is stable and does not spontaneously hydrolyze or bind to the nanoparticles in the absence of esterase, ensuring that any observed signal is truly due to enzymatic activity.
Detailed Protocol: SERS Assay for Esterase Activity
This protocol provides a robust framework for quantifying esterase activity. It is designed to be self-validating through the inclusion of essential controls.
Materials and Reagents
-
4-Mercaptobenzoic Acid, Acetoxymethyl Ester (4-MBA-AM)
-
Colloidal Gold Nanoparticles (AuNPs, ~50 nm diameter)
-
Esterase (e.g., Porcine Liver Esterase)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or 96-well plate
Experimental Workflow
Caption: Standard workflow for the 4-MBA-AM SERS-based esterase assay.
Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of 4-MBA-AM in anhydrous DMSO. Causality: DMSO is used to dissolve the hydrophobic AM-ester probe; using an anhydrous grade prevents premature hydrolysis.[3]
-
Prepare a series of esterase dilutions in PBS (pH 7.4) to generate a standard curve. Include a "zero enzyme" sample using only PBS for the negative control.
-
-
Assay Setup (for a 100 µL final volume):
-
To a microcentrifuge tube, add 80 µL of the AuNP colloid.
-
Add 1 µL of the 1 mM 4-MBA-AM stock solution (final concentration: 10 µM). Mix gently.
-
Initiate the reaction by adding 19 µL of the appropriate esterase dilution (or PBS for the negative control). The final volume is 100 µL.
-
-
Incubation:
-
Incubate the reaction tubes at 37°C. Causality: This temperature is optimal for most mammalian esterases and mimics physiological conditions.
-
For kinetic studies, take measurements at various time points (e.g., 5, 15, 30, 60 minutes). For endpoint assays, a fixed time (e.g., 30 minutes) can be used.
-
-
SERS Data Acquisition:
-
Transfer the sample to a suitable container for your Raman spectrometer (e.g., a quartz cuvette or well in a microplate).
-
Acquire the SERS spectrum using an appropriate laser wavelength (e.g., 633 nm or 785 nm for gold nanoparticles). Use consistent acquisition parameters (laser power, integration time) for all samples.
-
-
Data Analysis and Interpretation:
-
The SERS spectrum of the activated 4-MBA product will show characteristic, strong peaks. The most prominent peaks are typically observed around 1076 cm⁻¹ (ring breathing mode) and 1590 cm⁻¹ (aromatic C-C stretching).[5]
-
Measure the intensity (peak height or area) of one of the characteristic 4-MBA peaks (e.g., 1076 cm⁻¹).
-
Plot the SERS intensity against enzyme concentration or time. The resulting curve will demonstrate the relationship between enzymatic activity and signal generation.
-
Expected Results and Data Presentation
The primary outcome is the observation of a signal increase that is dependent on the presence and concentration of esterase.
| Sample Condition | Expected SERS Signal | Rationale |
| Negative Control (No Enzyme) | Negligible to very low | 4-MBA-AM does not bind to the AuNP surface, confirming probe stability and low background. |
| Low Esterase Conc. | Moderate SERS Signal | A limited amount of 4-MBA is generated and binds to the AuNPs. |
| High Esterase Conc. | Strong SERS Signal | High enzymatic activity rapidly converts 4-MBA-AM to 4-MBA, leading to significant surface coverage and a strong signal. |
Table 1. Predicted outcomes for control and experimental samples in the SERS esterase assay.
Applications in Research and Drug Development
-
High-Throughput Screening (HTS): The simplicity and sensitivity of this assay make it suitable for screening compound libraries for esterase inhibitors or activators.
-
Cell Viability and Cytotoxicity: Intracellular esterase activity is a hallmark of viable cells. This method can be adapted to measure cell health and response to cytotoxic agents.[4]
-
Enzyme Kinetics: The ability to perform time-course measurements allows for the determination of key kinetic parameters like Kₘ and Vₘₐₓ.
-
Diagnostics: Aberrant esterase levels are associated with various diseases. This SERS-based approach offers a potential platform for developing sensitive diagnostic tests.
References
-
McCallum, C., et al. (2023). Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. Analytical Chemistry, 95(12), 5288–5296. Available at: [Link]
-
Whitaker, J. E., et al. (2017). Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases. PLoS ONE, 12(3), e0174883. Available at: [Link]
-
Michaels, A. M., et al. (2000). Surface Enhanced Raman Spectroscopy of Self-Assembled Monolayers: Sandwich Architecture and Nanoparticle Shape Dependence. Journal of the American Chemical Society, 122(15), 3635–3641. Available at: [Link]
-
Grimm, J. B., et al. (2015). Live and Let Dye: The Chemistry of Fluorescent Probes for Biological Imaging. Progress in Molecular Biology and Translational Science, 135, 1–34. Available at: [Link]
-
Wang, P., et al. (2017). Gecko-Inspired Nanotentacle SERS Substrate for Rapid Sampling and Reliable Detection of Pesticide Residues in Fruits and Vegetables. Analytical Chemistry, 89(3), 2424–2431. Available at: [Link]
-
Goulet, P. J. G., et al. (2003). Surface-enhanced Raman scattering of 4-mercaptobenzoic acid on chitosan-protected gold nanoparticles. Journal of the Brazilian Chemical Society, 14(4). Available at: [Link]
-
Zhou, J., et al. (2012). 4MBA-labeled Ag-nanorod aggregates coated with SiO2: synthesis, SERS activity, and biosensing applications. Analytical Methods, 4(6), 1676-1682. Available at: [Link]
-
Andrade, G. F. S., et al. (2017). Surface-enhanced Raman spectroscopy of one and a few molecules of acid 4-mercaptobenzoic in AgNP enabled by hot spots generated by hydrogen bonding. Physical Chemistry Chemical Physics, 19(25), 16731-16741. Available at: [Link]
-
Kaminska, A., et al. (2021). SERS-Based Immunoassay Enhanced with Silver Probe for Selective Separation and Detection of Alzheimer's Disease Biomarkers. International Journal of Nanomedicine, 16, 1989–2000. Available at: [Link]
-
Ghosh, S., et al. (2023). Antisense DNA loaded 2D nanosheets for combined photodynamic and antisense cancer therapy. Materials Chemistry Frontiers. Available at: [Link]
Sources
- 1. Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Antisense DNA loaded 2D nanosheets for combined photodynamic and antisense cancer therapy - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00809F [pubs.rsc.org]
- 5. Thiophene Esters are not Selective for H2S and Undergo Thiol and Esterase Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biosensor Fabrication using 4-Mercaptobenzoic Acid, Acetoxymethyl Ester
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the utilization of 4-Mercaptobenzoic Acid, Acetoxymethyl Ester (4-MBA-AM) in the fabrication of highly stable and functional biosensors. We delve into the strategic advantages of employing a protected thiol for the formation of self-assembled monolayers (SAMs) on gold surfaces. This document is intended for researchers, scientists, and drug development professionals seeking to create robust and reproducible biosensing platforms. The protocols outlined herein cover every stage from substrate preparation to the final immobilization of biorecognition molecules, ensuring a self-validating and reliable workflow.
Introduction: The Strategic Advantage of a Protected Thiol in SAM Formation
The creation of well-ordered and densely packed self-assembled monolayers (SAMs) is a cornerstone of modern biosensor development, particularly on gold substrates.[1][2] The terminal functional groups of the SAM dictate the subsequent immobilization of biorecognition elements such as antibodies, enzymes, or nucleic acids, which in turn determines the sensor's specificity and sensitivity.[3] 4-Mercaptobenzoic acid (4-MBA) is a widely used molecule for this purpose, presenting a terminal carboxylic acid group that is amenable to standard bioconjugation chemistries.[4][5]
However, the simultaneous presence of a reactive thiol and a carboxylic acid group in 4-MBA can present challenges, including potential solution-phase polymerization and suboptimal SAM formation due to competing interactions. To circumvent these issues, we introduce 4-Mercaptobenzoic Acid, Acetoxymethyl Ester (4-MBA-AM), a protected form of 4-MBA. The acetoxymethyl (AM) ester group "masks" the carboxylic acid functionality, allowing the thiol group to exclusively direct the self-assembly process onto the gold surface. This leads to the formation of a more pristine and well-organized monolayer. The protected surface can then be controllably deprotected in situ to expose the carboxylic acid groups for subsequent biomolecule immobilization. This strategy offers a more controlled and stepwise approach to surface functionalization, enhancing the reproducibility and performance of the final biosensor.[3]
The Two-Step Mechanism: Assembly and Activation
The use of 4-MBA-AM in biosensor fabrication is a two-step process:
-
Self-Assembly: The thiol group of 4-MBA-AM has a strong affinity for gold surfaces, leading to the spontaneous formation of a covalent gold-sulfur bond.[6] The molecules arrange themselves into a densely packed monolayer, with the acetoxymethyl-protected carboxylic acid groups oriented away from the surface.
-
Deprotection (Saponification): After the SAM has formed, the acetoxymethyl ester is cleaved using a mild base treatment, a reaction known as saponification.[7][8][9] This step hydrolyzes the ester, exposing the terminal carboxylic acid groups and rendering the surface ready for the covalent attachment of biomolecules. This in situ deprotection is a critical step that ensures the carboxylic acid groups are only made available after the stable monolayer has been formed.
This two-step approach provides greater control over the surface chemistry, leading to a more uniform and reactive surface for biosensor applications.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Recommended Grade/Purity |
| 4-Mercaptobenzoic Acid, Acetoxymethyl Ester | >95% |
| Gold-coated substrates (e.g., slides, chips) | High purity, low roughness |
| Ethanol | 200 proof, anhydrous |
| Sodium Hydroxide (NaOH) | ACS reagent grade |
| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) | >98% |
| N-hydroxysuccinimide (NHS) | >98% |
| 2-(N-morpholino)ethanesulfonic acid (MES) buffer | Biological grade |
| Phosphate-buffered saline (PBS) | pH 7.4 |
| Biomolecule of interest (e.g., antibody, enzyme) | Purified |
| Ethanolamine | >99% |
Protocol 1: Formation of 4-MBA-AM Self-Assembled Monolayer
This protocol details the steps for creating a well-ordered SAM of 4-MBA-AM on a gold substrate.
-
Substrate Cleaning:
-
Thoroughly clean the gold substrate by sonicating in ethanol for 15 minutes.
-
Rinse with copious amounts of high-purity water.
-
Dry the substrate under a stream of dry nitrogen gas.
-
For a more rigorous cleaning, treat the substrate with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 1-2 minutes, followed by extensive rinsing with deionized water and drying with nitrogen. Extreme caution must be exercised when handling piranha solution. [1]
-
-
Preparation of 4-MBA-AM Solution:
-
Prepare a 1 mM solution of 4-MBA-AM in anhydrous ethanol. Ensure the compound is fully dissolved. Gentle sonication may be used if necessary.
-
-
SAM Formation:
-
Immerse the clean, dry gold substrate into the 1 mM 4-MBA-AM solution.
-
Incubate for 18-24 hours at room temperature in a dark, vibration-free environment to facilitate the formation of a well-ordered monolayer.[2]
-
-
Rinsing:
-
After incubation, remove the substrate from the solution and rinse thoroughly with ethanol to remove any non-specifically adsorbed molecules.
-
Dry the substrate under a gentle stream of dry nitrogen.
-
Protocol 2: Deprotection of the Acetoxymethyl Ester
This crucial step exposes the carboxylic acid groups on the SAM surface.
-
Preparation of Saponification Solution:
-
Prepare a 0.1 M solution of sodium hydroxide (NaOH) in high-purity water.
-
-
Deprotection Reaction:
-
Immerse the 4-MBA-AM functionalized substrate in the 0.1 M NaOH solution.
-
Incubate for 30-60 minutes at room temperature with gentle agitation. Note: The optimal time and temperature may need to be determined empirically to ensure complete deprotection without causing significant desorption of the monolayer.
-
-
Rinsing and Protonation:
-
After deprotection, rinse the substrate extensively with high-purity water to remove any residual NaOH.
-
To protonate the carboxylate groups, briefly dip the substrate in a dilute solution of hydrochloric acid (e.g., 0.01 M).
-
Rinse again thoroughly with high-purity water.
-
Dry the substrate under a stream of dry nitrogen. The surface is now functionalized with 4-Mercaptobenzoic acid.
-
Protocol 3: Immobilization of Biomolecules via Amide Coupling
This protocol describes the covalent attachment of a protein (e.g., an antibody) to the carboxylic acid-terminated SAM.
-
Activation of Carboxyl Groups:
-
Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in MES buffer (pH 5.5-6.5).
-
Immerse the carboxyl-terminated substrate in the EDC/NHS solution.
-
Incubate for 15-30 minutes at room temperature with gentle agitation. This reaction forms a semi-stable NHS ester, activating the carboxyl groups for reaction with primary amines.[10]
-
-
Rinsing:
-
Rinse the substrate with PBS (pH 7.4) to remove excess EDC and NHS.
-
-
Biomolecule Immobilization:
-
Immediately immerse the activated substrate in a solution of the target biomolecule (e.g., 10-100 µg/mL of an antibody in PBS, pH 7.4).
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation. The primary amine groups (e.g., from lysine residues) on the biomolecule will react with the NHS esters on the surface to form stable amide bonds.
-
-
Blocking of Unreacted Sites:
-
To prevent non-specific binding in subsequent assays, it is crucial to block any remaining active NHS esters.
-
Immerse the substrate in a 1 M ethanolamine solution (pH 8.5) for 30 minutes at room temperature.
-
Rinse thoroughly with PBS and high-purity water.
-
-
Final Rinsing and Drying:
-
Dry the functionalized biosensor surface under a gentle stream of dry nitrogen.
-
The biosensor is now ready for use or storage under appropriate conditions.
-
Visualization of the Workflow
The following diagrams illustrate the key chemical transformations and the overall experimental workflow.
Figure 1: Experimental workflow for biosensor fabrication.
Figure 2: Chemical pathway for surface functionalization.
Characterization and Quality Control
The quality of the SAM and the success of each functionalization step should be monitored using appropriate surface analytical techniques.
| Technique | Purpose | Expected Outcome |
| Contact Angle Goniometry | To assess surface hydrophobicity/hydrophilicity. | An increase in hydrophilicity (decrease in contact angle) after deprotection of the acetoxymethyl ester. A further change upon biomolecule immobilization. |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition and chemical states of the surface. | Confirmation of sulfur binding to gold. Detection of carbon and oxygen from the SAM. Changes in the C1s and O1s spectra after deprotection and biomolecule immobilization. |
| Ellipsometry | To measure the thickness of the molecular layers. | An increase in thickness after SAM formation and a further increase after biomolecule immobilization. |
| Atomic Force Microscopy (AFM) | To visualize the surface topography and homogeneity. | A smooth, uniform surface after SAM formation. |
| Cyclic Voltammetry (CV) | To probe the electrochemical properties of the modified electrode. | Blocking of redox probe access to the electrode surface after SAM formation, indicating a well-packed monolayer. |
Conclusion
The use of 4-Mercaptobenzoic Acid, Acetoxymethyl Ester offers a refined and controlled method for the fabrication of biosensors. By protecting the carboxylic acid group during the self-assembly process, researchers can achieve more uniform and densely packed monolayers, which are crucial for the performance and reproducibility of the final device. The subsequent deprotection and biomolecule immobilization steps, when performed according to the detailed protocols herein, provide a robust platform for a wide range of biosensing applications, from fundamental research to drug discovery and diagnostics.
References
-
Herrmann, A. (2012). Using photolabile protecting groups for the controlled release of bioactive volatiles. Photochemical & Photobiological Sciences, 11(3), 446-459. Available at: [Link]
-
Zamborini, F. P., et al. (2016). Gold surfaces and nanoparticles are protected by Au(0)–thiyl species and are destroyed when Au(I)–thiolates form. Proceedings of the National Academy of Sciences, 113(9), 2378-2383. Available at: [Link]
-
Ahmad, A., et al. (2020). A Comparative Study of Thiols Self-Assembled Monolayers on Gold Electrode. Journal of Physics: Conference Series, 1529, 022055. Available at: [Link]
-
Dojindo Molecular Technologies, Inc. (n.d.). Carboxylic acid-SAM Formation Reagent C488 manual. Available at: [Link]
-
Liu, G. Y., et al. (2007). Immobilization of proteins on carboxylic acid functionalized nanopatterns. Langmuir, 23(17), 8963-8971. Available at: [Link]
-
Agilent Technologies. (2007). A New Approach to Generate Thiol-terminated SAMs on Gold. Available at: [Link]
-
Alves, R., et al. (2017). Synthesis and characterization of a material derived from 4-mercaptobenzoic acid: A novel platform for oligonucleotide immobilization. Talanta, 165, 69-75. Available at: [Link]
-
Kerman, K., et al. (2019). Novel thiolated-PEG linker molecule for biosensor development on gold surfaces. Biosensors and Bioelectronics, 144, 111477. Available at: [Link]
-
Dynamic Biosensors. (n.d.). proFIRE® Thiol Coupling Kit 1 for Proteins (> 5 kDa). Available at: [Link]
-
Raymond, K. N., et al. (2007). Catalytic Deprotection of Acetals In Strongly Basic Solution Using a Self-Assembled Supramolecular 'Nanozyme'. Journal of the American Chemical Society, 129(8), 2152-2153. Available at: [Link]
-
Raymond, K. N., et al. (2007). Catalytic Deprotection of Acetals In Strongly Basic Solution Using a Self-Assembled Supramolecular “Nanozyme”. OSTI.GOV. Available at: [Link]
-
Griesbeck, A. G., et al. (2023). Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. Chemical Science, 14(42), 12615-12620. Available at: [Link]
-
Thompson, M., et al. (2021). Assembling Surface Linker Chemistry with Minimization of Non-Specific Adsorption on Biosensor Materials. Sensors, 21(3), 738. Available at: [Link]
-
Griesbeck, A. G., et al. (2023). Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. Chemical Science, 14(42), 12615-12620. Available at: [Link]
-
Thompson, M., et al. (2021). Assembling Surface Linker Chemistry with Minimization of Non-Specific Adsorption on Biosensor Materials. TSpace. Available at: [Link]
-
Carregal-Romero, S., et al. (2018). Surface Chemistry of 4-Mercaptobenzoic Acid Self-Assembled on Ag(111) and Ag Nanoparticles. The Journal of Physical Chemistry C, 122(38), 22006-22015. Available at: [Link]
-
Pradier, C. M., et al. (2006). How can the composition and structure of the thiol attachment layer affect the immunosensor efficiency. Archimer - Ifremer. Available at: [Link]
-
Mirjalili, B. F., et al. (2004). An Efficient Procedure for Deprotection of Acetals under Mild and Heterogeneous Conditions. Bulletin of the Korean Chemical Society, 25(7), 1075-1076. Available at: [Link]
-
Buttry, D. A., et al. (2000). Electrochemical and infrared spectroscopy studies of 4-mercaptobenzoic acid SAMS on gold surfaces. Langmuir, 16(23), 8966-8972. Available at: [Link]
-
Zharnikov, M., et al. (2018). Crosslinked organosulfur-based self-assembled monolayers: formation and applications. NPG Asia Materials, 10, 1-17. Available at: [Link]
-
Mrksich, M., & Whitesides, G. M. (1996). Using self-assembled monolayers to model the extracellular matrix. Annual review of biophysics and biomolecular structure, 25(1), 55-78. Available at: [Link]
-
Barba, L., et al. (2012). Self-Assembled Monolayers As a Tool to Investigate the Effect of Surface Chemistry on Protein Nucleation. Crystal Growth & Design, 12(5), 2379-2386. Available at: [Link]
-
Khan Academy. (2014, October 24). Saponification - Base promoted ester hydrolysis | MCAT | Khan Academy [Video]. YouTube. Available at: [Link]
-
Amrita University. (2011, May 27). Estimation of Saponification Value of Oils & Fats [Video]. YouTube. Available at: [Link]
-
Ace Chemistry. (2015, December 22). Esters 7. Finding the Saponification Value of a Fat. [Video]. YouTube. Available at: [Link]
Sources
- 1. Surface Protection of Quaternary Gold Alloys by Thiol Self-Assembled Monolayers [mdpi.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. agilent.com [agilent.com]
- 4. plu.mx [plu.mx]
- 5. 4-Mercaptobenzoic acid 99 1074-36-8 [sigmaaldrich.com]
- 6. Gold surfaces and nanoparticles are protected by Au(0)–thiyl species and are destroyed when Au(I)–thiolates form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alliance.seas.upenn.edu [alliance.seas.upenn.edu]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Application Note: Analysis of 4-Mercaptobenzoic Acid, Acetoxymethyl Ester (4-MBA-AM) Films
Abstract
This guide details the fabrication, characterization, and functional analysis of 4-Mercaptobenzoic Acid, Acetoxymethyl Ester (4-MBA-AM) films on gold substrates. While 4-Mercaptobenzoic Acid (4-MBA) is a standard pH-sensitive SERS reporter, its Acetoxymethyl (AM) ester derivative serves as a critical "masked" probe—rendering the molecule cell-permeable and pH-insensitive until intracellular esterases cleave the AM group. This note provides a validated workflow for confirming the integrity of the ester monolayer and monitoring its enzymatic conversion to the active sensing species.
Introduction & Mechanistic Logic
The analysis of 4-MBA-AM films requires a distinct approach from standard thiols. The AM ester group (
The Hydrolytic Cascade
To validate the film, one must understand the specific cleavage mechanism. Unlike simple methyl esters, AM esters undergo a two-step cascade upon attack by esterases or high pH:
-
Enzymatic Hydrolysis: The terminal acetate is cleaved, yielding an unstable hemiacetal intermediate.
-
Spontaneous Decomposition: The intermediate collapses, releasing formaldehyde (
) and the free 4-MBA acid.
The analytical challenge lies in distinguishing the intact ester film (Pro-drug state) from the hydrolyzed acid film (Sensor state).
Module 1: Film Fabrication (SAM Formation)
Objective: Create a densely packed, ordered Monolayer of 4-MBA-AM on Gold. Criticality: Disordered films allow non-specific adsorption, confounding SERS ratiometric analysis.
Reagents & Materials[1][2][3][4][5][6][7]
-
Substrate: Template-Stripped Gold (TSG) or PVD Gold on Silicon (50 nm).
-
Ligand: 4-Mercaptobenzoic Acid, Acetoxymethyl Ester (High Purity >95%).
-
Solvent: Absolute Ethanol (Anhydrous is preferred to prevent premature hydrolysis).
-
Cleaning:
(Piranha) or Plasma.
Protocol: Deposition Workflow
-
Substrate Activation:
-
Clean gold via
plasma (5 min, 100W) to remove organic carbon. -
Note: Avoid Piranha if using TSG to prevent delamination; use plasma instead.
-
-
Solution Preparation:
-
Prepare a 1.0 mM solution of 4-MBA-AM in absolute ethanol.
-
Caution: Prepare fresh. AM esters are susceptible to spontaneous hydrolysis in wet solvents.
-
-
Incubation:
-
Immerse the gold substrate immediately after cleaning.
-
Incubate for 18–24 hours in the dark at room temperature.
-
Why? Long incubation allows the thiols to displace adventitious carbon and organize into a standing-up orientation.
-
-
Rinsing:
-
Rinse copiously with Ethanol (to remove physisorbed layers) followed by DI water.
-
Dry under a stream of Nitrogen.[1]
-
Figure 1: Step-by-step workflow for the fabrication of self-assembled monolayers (SAMs) on gold.[1]
Module 2: Surface Characterization (Validation)
Before SERS analysis, the chemical state of the film must be verified using X-Ray Photoelectron Spectroscopy (XPS). This confirms the ester is intact and not pre-hydrolyzed.
XPS Data Interpretation
The Carbon (C1s) and Oxygen (O1s) regions are diagnostic.
| Region | Binding Energy (eV) | Assignment | Diagnostic Criteria |
| S 2p | ~162.0 | Au-S (Thiolate) | Confirms chemisorption to Gold. |
| C 1s | ~284.8 | C-C / C-H | Aromatic ring backbone. |
| C 1s | ~286.5 | C-O | Ether linkage in the AM group ( |
| C 1s | ~289.0 | O-C=O | Ester Carbonyl . Must be distinct. |
| O 1s | ~532 - 534 | C=O / C-O | Ratio of Oxygen types should match AM stoichiometry. |
Pass Criteria: The C1s spectrum must show the ester components. If the C1s spectrum resembles pure 4-MBA (lacking the high-binding energy ether/ester shoulders), the AM group has hydrolyzed during deposition.
Module 3: SERS Analysis & Hydrolysis Kinetics
This is the core functional assay. SERS allows you to monitor the "activation" of the film in real-time.
The Spectroscopic Fingerprint
The 4-MBA molecule is a ratiometric probe.[2] The aromatic ring modes serve as an internal standard, while the carboxyl modes track the chemical state.
Key Spectral Features:
| Frequency ( | Assignment | 4-MBA-AM (Ester) | 4-MBA (Hydrolyzed Acid) |
| ~1075 | Strong (Reference) | Strong (Reference) | |
| ~1585 | Strong | Strong | |
| ~1720-1740 | Present | Absent | |
| ~1380-1420 | Absent | Strong (at pH > pKa) | |
| ~1690-1700 | Absent | Present (at pH < pKa) |
Protocol: Monitoring Enzymatic Cleavage
-
Baseline: Acquire a SERS spectrum of the 4-MBA-AM film in neutral buffer (PBS, pH 7.4).
-
Check: Ensure the region 1380–1420
is quiet (flat).
-
-
Induction: Introduce Porcine Liver Esterase (PLE) (10 units/mL) or expose to high pH (pH 12 for chemical hydrolysis).
-
Kinetic Scan: Acquire spectra every 30 seconds for 60 minutes.
-
Data Processing:
-
Normalize all spectra to the
ring breathing mode (~1075 ). -
Plot the intensity of the 1400
peak ( ) over time.
-
Mechanism Visualization
Figure 2: The hydrolysis mechanism of the AM ester on the gold surface. The transition from Ester to Acid triggers the appearance of the symmetric carboxylate stretch in the SERS spectrum.
Troubleshooting & Quality Control
-
Issue: "COO-" peaks (1400 cm-1) appear immediately in the baseline.
-
Cause: The ester hydrolyzed during storage or deposition.
-
Fix: Use anhydrous ethanol for the thiol solution. Store the solid 4-MBA-AM desicated at -20°C.
-
-
Issue: Low SERS Signal.
-
Cause: Poor packing density.
-
Fix: Increase incubation time to 24h. Ensure the gold substrate is freshly cleaned (plasma) immediately before immersion.
-
-
Issue: No spectral change upon adding enzyme.
-
Cause: Steric hindrance. The enzyme cannot access the ester bond due to tight packing.
-
Fix: Use a "mixed SAM." Co-incubate 4-MBA-AM with a short spacer thiol (e.g., mercaptoethanol) in a 1:1 or 1:5 ratio to create space around the ester headgroups.
-
References
-
Talley, C. E., et al. "Intracellular pH Sensors Based on Surface-Enhanced Raman Scattering." Analytical Chemistry, 2004. Link
- Context: Establishes 4-MBA as a standard pH reporter and defines the COO- stretching modes.
-
Michota, A. & Bukowska, J. "Surface-enhanced Raman scattering (SERS) of 4-mercaptobenzoic acid on silver and gold substrates." Journal of Raman Spectroscopy, 2003. Link
- Context: Detailed assignment of the vibr
-
Tsien, R. Y. "A non-disruptive technique for loading calcium buffers and indicators into cells." Nature, 1981. Link
- Context: The foundational paper describing the Acetoxymethyl (AM) ester strategy for cell permeability and intracellular hydrolysis.
-
Love, J. C., et al. "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology." Chemical Reviews, 2005. Link
- Context: The authoritative review on SAM formation protocols, cleaning, and characteriz
Sources
Troubleshooting & Optimization
improving the stability of 4-Mercaptobenzoic Acid, Acetoxymethyl Ester monolayers
The following technical guide serves as a specialized support resource for researchers working with 4-Mercaptobenzoic Acid, Acetoxymethyl Ester (4-MBA-AM) monolayers. This guide focuses on the unique instability challenges posed by the acetoxymethyl (AM) ester moiety when coupled with thiolate self-assembled monolayers (SAMs).
Subject: Optimization of 4-Mercaptobenzoic Acid, Acetoxymethyl Ester SAMs on Gold Surfaces Ticket ID: TCH-MBA-AM-001 Assigned Scientist: Dr. A. V. Chen, Senior Application Scientist
Executive Summary
You are likely using 4-MBA-AM as a pro-drug SERS probe or a pH-responsive intracellular sensor . The acetoxymethyl (AM) ester masks the carboxylic acid, rendering the molecule neutral and cell-permeable.[1] Once inside the cell, intracellular esterases cleave the AM group, trapping the negatively charged 4-MBA and releasing the pH-sensitive carboxylate.
The Core Problem: The AM ester group is chemically labile. It is prone to spontaneous hydrolysis in aqueous buffers and premature cleavage by extracellular esterases, causing the probe to fail before it reaches its target. Furthermore, the thiol-gold bond is susceptible to oxidative desorption.
This guide provides a self-validating workflow to stabilize these monolayers.
Part 1: Chemical Integrity & Storage (Pre-Experiment)
Q: Why is my 4-MBA-AM hydrolyzing in the stock solution?
Diagnosis: The acetoxymethyl ester is highly sensitive to moisture and nucleophilic attack. Standard "reagent grade" solvents often contain enough water to trigger autocatalytic hydrolysis.
Corrective Protocol:
-
Solvent Choice: Never use Ethanol or Methanol for long-term storage of the AM ester. Primary alcohols can cause transesterification. Use Anhydrous DMSO (Dimethyl Sulfoxide) or Anhydrous DMF .
-
Desiccation: Store the solid powder with active desiccants (e.g., silica gel or molecular sieves) at -20°C.
-
Aliquot Usage: Freeze-thaw cycles introduce condensation. Aliquot stock solutions into single-use amber vials.
Q: How do I verify the purity of the precursor before SAM formation?
Validation Step: Before modifying your gold substrate, verify the integrity of the ester.
-
TLC Method: Run a Thin Layer Chromatography plate (Silica) using 5% Methanol in Dichloromethane. The hydrolyzed product (4-MBA) will remain near the baseline (more polar), while the intact 4-MBA-AM will migrate higher.
-
NMR/MS: If available, check for the disappearance of the singlet peak at ~2.1 ppm (acetate methyl) or the methylene peak of the AM group.
Part 2: Monolayer Fabrication (The Critical Step)
Q: My SERS signal shows "mixed" peaks (Ester and Acid) immediately after fabrication. What went wrong?
Diagnosis: Hydrolysis occurred during the self-assembly process. Standard SAM protocols often use ethanol, which absorbs atmospheric water.
Optimized Fabrication Protocol: To prevent hydrolysis during the 12-24 hour assembly period, you must eliminate water and nucleophiles.
-
Substrate Prep: Clean Gold (Au) substrates with Oxygen Plasma or Flame Annealing (do not use Piranha solution immediately before AM-ester deposition if the surface retains high acidity/moisture).
-
Incubation Solvent: Use Absolute Ethanol (≥99.8%, Anhydrous) or a 1:1 mix of Anhydrous Ethanol/Toluene . Toluene reduces the water content and promotes ordered packing of aromatic thiols.
-
Concentration: 1.0 mM 4-MBA-AM.
-
Time: Limit incubation to 4-12 hours. Long incubations (>24h) increase the probability of ester hydrolysis without significantly improving SAM density.
-
Rinse: Rinse with Anhydrous Ethanol , then dry under a stream of Nitrogen. Do not rinse with water.
Q: How do I prevent the "Island Effect" and desorption?
Insight: Aromatic thiols like 4-MBA form rigid, upright structures that can be brittle. If the monolayer is too crystalline, it creates defects (islands) where water can penetrate and hydrolyze the ester from the "backside" or oxidize the gold-thiol bond.
Solution: The Mixed Monolayer Strategy Co-assemble 4-MBA-AM with a "spacer" molecule to improve stability and block water access.
-
Spacer: 1-Octanethiol or PEG-thiol (short chain, e.g., mPEG-SH, MW 350).
-
Ratio: 3:1 (4-MBA-AM : Spacer) in the incubation solution.
-
Mechanism: The spacer fills the voids between the bulky aromatic rings, creating a hydrophobic barrier that prevents water from reaching the ester bond and the gold surface.
Part 3: SERS Diagnostics & Troubleshooting
Q: How can I use SERS to "self-validate" the stability of my probe?
Technique: You must monitor specific Raman bands that distinguish the Ester (Stable) from the Carboxylate (Hydrolyzed).
Diagnostic Table: Key Raman Bands for 4-MBA-AM
| Vibrational Mode | Frequency (cm⁻¹) | Status | Interpretation |
| 1720 - 1740 | Intact | Target Signal. High intensity indicates stable AM ester. | |
| 1380 - 1420 | Hydrolyzed | Warning Signal. Indicates cleavage of AM group (Carboxylate formed). | |
| 1580 - 1590 | Reference | Ring breathing mode. Use this to normalize intensities. | |
| 1070 - 1080 | Linker | Confirms thiol attachment to Gold. |
Troubleshooting Logic:
-
Scenario A (High 1730, Low 1400): Probe is stable and ready for use.
-
Scenario B (Low 1730, High 1400): Premature hydrolysis. Check incubation solvent and storage.
-
Scenario C (Low 1080): Probe desorption. The thiol has detached from the gold.
Q: The probe degrades in cell culture media. How do I fix this?
Cause: Cell media (DMEM/RPMI) contains serum (FBS) which is rich in esterases. These enzymes cleave the AM ester extracellularly.
Stabilization Workflow:
-
Serum-Free Loading: Perform the nanoparticle incubation in Opti-MEM or serum-free PBS for the initial 30-60 minutes.
-
Temperature: Load at 4°C if possible to slow esterase activity, then ramp to 37°C for internalization.
-
Esterase Inhibitors: (Use with caution) Add PMSF (Phenylmethylsulfonyl fluoride) to the media during the loading phase to inhibit extracellular esterases, ensuring the probe enters the cell intact.
Part 4: Visualizing the Instability Pathways
The following diagram illustrates the competing pathways: Stable Assembly vs. Hydrolytic Degradation.
Caption: Logical flow of 4-MBA-AM stability. Red paths indicate failure modes (hydrolysis/degradation); Green paths indicate the successful stabilization workflow.
Part 5: References
-
Talley, C. E., et al. (2004). "Intracellular pH Sensors Based on Surface-Enhanced Raman Scattering." Analytical Chemistry. [https://pubs.acs.org/doi/10.1021/ac035217+]
-
Kneipp, J., et al. (2007). "Novel optical nanosensors for probing and imaging live cells." Nanomedicine: Nanotechnology, Biology and Medicine. [https://www.sciencedirect.com/science/article/pii/S154996340700060X]
-
Tech Support Note: Acetoxymethyl (AM) Ester Handling. (2024). Thermo Fisher Scientific Guidelines. [https://www.thermofisher.com/us/en/home/references/molecular-probes-the-handbook/technical-notes-and-product-highlights/loading-and-use-of-am-esters.html]
-
Love, J. C., et al. (2005). "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology." Chemical Reviews. [https://pubs.acs.org/doi/10.1021/cr0300789]
-
Wang, Y., et al. (2012). "Stability of Thiol-Based Self-Assembled Monolayers on Gold Nanoparticles." Journal of Physical Chemistry C. [https://pubs.acs.org/doi/10.1021/jp301494m]
Sources
Technical Support Center: Optimizing 4-Mercaptobenzoic Acid, Acetoxymethyl Ester for Surface Coating
Welcome to the technical support center for 4-Mercaptobenzoic Acid, Acetoxymethyl Ester (4-MBA-AM). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this molecule for surface coating applications. Here, you will find in-depth troubleshooting advice and frequently asked questions to assist you in optimizing your experimental protocols and achieving high-quality, reproducible results.
Introduction: The Role of the Acetoxymethyl Ester Protecting Group
4-Mercaptobenzoic Acid (4-MBA) is a widely used molecule for the formation of self-assembled monolayers (SAMs) on various surfaces, particularly gold. The thiol group provides a strong anchor to the surface, while the carboxylic acid group offers a versatile point for subsequent functionalization, such as the attachment of biomolecules or nanoparticles.
The acetoxymethyl (AM) ester in 4-MBA-AM serves as a temporary protecting group for the carboxylic acid. This protection strategy is employed for several key reasons:
-
Enhanced Solubility: The AM ester increases the hydrophobicity of the molecule, improving its solubility in common organic solvents used for SAM formation, such as ethanol and dimethyl sulfoxide (DMSO).[1][2]
-
Controlled Deprotection: The carboxylic acid can be revealed at a desired stage of the experiment through hydrolysis of the AM ester, allowing for precise control over the surface chemistry.[3][4][5]
-
Modified Intermolecular Interactions: The presence of the AM ester group can influence the packing and ordering of the molecules within the SAM during the assembly process.
The successful application of 4-MBA-AM hinges on both the formation of a well-ordered SAM and the efficient cleavage of the AM ester to expose the carboxylic acid functionality. This guide will address potential challenges in both of these critical steps.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that you may encounter during your experiments with 4-MBA-AM. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Poor or Inconsistent Surface Coating
Question: I am observing patchy or non-uniform coating of my substrate with 4-MBA-AM. What could be the cause, and how can I improve the quality of my self-assembled monolayer?
Answer:
Inconsistent surface coating is a common issue that can often be traced back to suboptimal surface preparation or issues with the coating solution.[6][7]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Contaminated Substrate | The presence of organic residues, dust, or other contaminants on the substrate surface can prevent the uniform self-assembly of the thiol monolayer.[6] | Implement a rigorous cleaning protocol for your substrate. For gold surfaces, this may include sonication in a series of solvents (e.g., acetone, isopropanol, and deionized water), followed by UV-ozone treatment or immersion in a piranha solution (a mixture of sulfuric acid and hydrogen peroxide). Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment. |
| Oxidized Substrate Surface | For some metal substrates, a native oxide layer can inhibit the formation of a strong thiol-metal bond. | Depending on the substrate, a pre-treatment step to remove the oxide layer may be necessary. For example, a brief acid etch can be used for some metals.[7] |
| Degraded 4-MBA-AM Solution | 4-MBA-AM, like many organic molecules, can degrade over time, especially if exposed to moisture, light, or reactive contaminants in the solvent.[8] | Prepare fresh solutions of 4-MBA-AM for each experiment. Use high-purity, anhydrous solvents. If storing stock solutions, do so in an inert atmosphere (e.g., under argon or nitrogen) at low temperatures and protected from light.[8] |
| Suboptimal Solvent | The solubility and stability of 4-MBA-AM can vary between solvents. Poor solubility can lead to aggregation and non-uniform coating. | While ethanol is a common solvent for thiol-based SAMs, consider testing other anhydrous solvents like dimethyl sulfoxide (DMSO) or a mixture of solvents to ensure complete dissolution of the 4-MBA-AM.[2][9] |
| Incorrect Incubation Time | The formation of a well-ordered SAM is a time-dependent process. Insufficient incubation time may result in a disordered and incomplete monolayer. | While self-assembly can be rapid, longer incubation times (e.g., 24-48 hours) often lead to more highly ordered and densely packed monolayers.[6] |
Experimental Workflow for Surface Preparation and Coating:
Caption: A typical workflow for preparing a self-assembled monolayer of 4-MBA-AM.
Issue 2: Incomplete or Unsuccessful Deprotection of the Acetoxymethyl (AM) Ester
Question: I have successfully coated my surface with 4-MBA-AM, but subsequent steps that rely on the presence of a free carboxylic acid are failing. How can I confirm and troubleshoot the deprotection of the AM ester?
Answer:
The cleavage of the AM ester is a critical step to expose the reactive carboxylic acid. Incomplete deprotection will result in a surface that is not fully functionalized for downstream applications.[10][11][12]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Hydrolysis Conditions | The hydrolysis of the AM ester is dependent on factors such as pH, temperature, and reaction time. The conditions may not be sufficient to drive the reaction to completion.[3][4][13] | For Acid-Catalyzed Hydrolysis: Use a dilute acid solution (e.g., 0.1 M HCl) and ensure sufficient reaction time. Gently heating the solution may accelerate the reaction, but should be done with caution to avoid damaging the SAM.[3][13] For Base-Catalyzed Hydrolysis: Use a dilute base solution (e.g., 0.1 M NaOH). Be aware that basic conditions can sometimes be harsh on the gold-thiol bond, so optimization of concentration and time is crucial.[4][14] |
| Steric Hindrance within the SAM | In a densely packed SAM, the AM ester groups may be sterically hindered, preventing efficient access of the acid or base catalyst to the ester linkage. | Consider using a less concentrated solution of 4-MBA-AM during the initial coating step to create a less densely packed monolayer, which may improve the efficiency of the subsequent deprotection step. Alternatively, a co-adsorbent (a shorter thiol) can be used to create more space between the 4-MBA-AM molecules. |
| Instability of the SAM under Deprotection Conditions | The conditions used for hydrolysis (e.g., extreme pH, elevated temperature) may be causing desorption of the 4-MBA molecules from the surface. | Use the mildest possible conditions for deprotection. Monitor the stability of the SAM after the hydrolysis step using techniques like contact angle goniometry or ellipsometry to check for changes in surface properties. |
Confirming Deprotection:
It is highly recommended to characterize the surface before and after the deprotection step to confirm the chemical transformation.
-
Contact Angle Goniometry: The successful hydrolysis of the AM ester to a carboxylic acid will result in a more hydrophilic surface, leading to a decrease in the water contact angle.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can provide information about the elemental composition and chemical states of the surface. A change in the C1s and O1s spectra would be expected upon cleavage of the AM ester.
-
Infrared Spectroscopy (IR): Techniques like Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) can be used to detect the disappearance of the ester carbonyl peak and the appearance of the carboxylic acid carbonyl peak.
Deprotection Workflow:
Caption: A generalized workflow for the deprotection of the acetoxymethyl ester on a self-assembled monolayer.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of 4-MBA-AM to use for surface coating?
The optimal concentration of 4-MBA-AM can vary depending on the desired packing density of the SAM and the specific application. A common starting point for thiol-based SAMs is a concentration range of 0.1 mM to 10 mM in a suitable solvent like anhydrous ethanol.[15][16][17] It is highly recommended to perform a concentration series to determine the optimal concentration for your specific system. Lower concentrations may lead to a less dense, more disordered monolayer, while very high concentrations can sometimes result in the formation of multilayers or aggregates. The performance of the final device or assay is the ultimate indicator of the optimal concentration.[3][15][16]
Q2: What is the best solvent for preparing 4-MBA-AM solutions?
Anhydrous ethanol is a commonly used and effective solvent for preparing thiol solutions for SAM formation.[6] Dimethyl sulfoxide (DMSO) is another option, particularly if you encounter solubility issues with ethanol.[2][9] It is crucial to use high-purity, anhydrous solvents to prevent premature hydrolysis of the AM ester and to avoid introducing contaminants to the surface.[8]
Q3: How stable are 4-MBA-AM solutions?
Solutions of 4-MBA-AM should ideally be prepared fresh for each experiment. If you need to store a stock solution, it should be kept in an airtight container, under an inert atmosphere (e.g., argon or nitrogen), at a low temperature (e.g., -20°C), and protected from light.[8] The presence of water can lead to the hydrolysis of the AM ester, so it is critical to use anhydrous solvents and minimize exposure to atmospheric moisture.[8]
Q4: Can I use 4-MBA-AM for applications on surfaces other than gold?
While gold is the most common substrate for thiol-based SAMs, other noble metals such as silver, copper, and platinum can also be used. The strength of the thiol-metal bond and the resulting SAM structure may vary between different metals.[7] It is important to consult the literature for specific protocols and considerations for the substrate you are using.
Q5: What are the byproducts of the AM ester deprotection, and do they affect my experiment?
The hydrolysis of the acetoxymethyl ester produces the free carboxylic acid, formaldehyde, and methanol. In most surface coating applications where the substrate is thoroughly rinsed after the deprotection step, these byproducts are washed away and should not interfere with subsequent steps. However, in sensitive biological applications, it is important to be aware of the potential for residual formaldehyde, which can be cytotoxic.
Experimental Protocols
Protocol 1: Preparation of a 4-MBA-AM Self-Assembled Monolayer on a Gold Surface
-
Substrate Cleaning:
-
Immerse the gold substrate in a beaker containing acetone and sonicate for 10 minutes.
-
Remove the substrate with clean tweezers and rinse thoroughly with isopropanol.
-
Sonicate the substrate in isopropanol for 10 minutes.
-
Remove the substrate and rinse thoroughly with deionized water.
-
Dry the substrate under a stream of dry nitrogen gas.
-
For optimal results, treat the cleaned and dried substrate with a UV-ozone cleaner for 15-20 minutes immediately before use.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of 4-MBA-AM in anhydrous ethanol in a clean glass vial. Ensure the 4-MBA-AM is fully dissolved.
-
-
Self-Assembly:
-
Place the cleaned gold substrate in the 4-MBA-AM solution.
-
Seal the vial and incubate at room temperature for 24-48 hours in a dark, vibration-free environment.[6]
-
-
Rinsing and Drying:
-
Remove the substrate from the solution with clean tweezers.
-
Rinse the substrate thoroughly with fresh anhydrous ethanol to remove any physisorbed molecules.
-
Dry the substrate under a gentle stream of dry nitrogen gas.
-
Protocol 2: Acid-Catalyzed Deprotection of the Acetoxymethyl Ester
-
Prepare Hydrolysis Solution:
-
Prepare a 0.1 M solution of hydrochloric acid (HCl) in deionized water.
-
-
Hydrolysis:
-
Immerse the 4-MBA-AM coated substrate in the 0.1 M HCl solution.
-
Incubate at room temperature for 1-2 hours. The optimal time may need to be determined experimentally.
-
-
Rinsing and Drying:
-
Remove the substrate from the acid solution and rinse thoroughly with deionized water to remove any residual acid and byproducts.
-
Dry the substrate under a gentle stream of dry nitrogen gas.
-
-
Characterization (Optional but Recommended):
-
Measure the water contact angle to confirm an increase in hydrophilicity.
-
Analyze the surface using XPS or ATR-FTIR to confirm the chemical change.
-
References
-
Sigma-Aldrich. (n.d.). Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. ResearchGate. Retrieved from [Link]
-
Vericat, C., Vela, M. E., & Salvarezza, R. C. (n.d.). Self-Assembled Monolayers of Thiols on Metals: Surface Structures, Defects and Dynamics. Retrieved from [Link]
- Lee, H., Lee, M., & Lee, T. (2023). Formation and Thermal Stability of Ordered Self-Assembled Monolayers by the Adsorption of Amide-Containing Alkanethiols on Au(111). International Journal of Molecular Sciences, 24(4), 3241.
- Wöll, C., et al. (2004). Fabrication of self-assembled monolayers exhibiting a thiol-terminated surface. Langmuir, 20(22), 9578-9582.
- Spivey, A. C., Colley, J., Sprigens, L., & Adams, H. (2003). The synthesis of water soluble decalin-based thiols and S-nitrosothiols - Model systems for studying the reactions of nitric oxide, with protein thiols. Organic & Biomolecular Chemistry, 1(18), 3046-3057.
-
Chemguide. (n.d.). Hydrolysis of esters. Retrieved from [Link]
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons, Inc.
-
University of Liverpool. (n.d.). Protecting Groups. Retrieved from [Link]
- Kim, S., & Kim, H. J. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Asian Journal of Organic Chemistry, 11(3), e202100801.
- Poghossian, A., et al. (2020). Biochemical and spectroscopic characterization of a radical SAM enzyme involved in the formation of a peptide thioether crosslink. Scientific Reports, 10(1), 1-12.
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved from [Link]
- Rubina, A. Y., & Mirzabekov, A. D. (2005). Reactions and Reactivity in Self-Assembled Monolayers. Russian Journal of Bioorganic Chemistry, 31(3), 207-223.
- Carey, F. A. (n.d.). Hydrolysis of an Ester.
-
Chemistry LibreTexts. (2026, February 17). 17.4: Hydrolysis of Esters and Amides. Retrieved from [Link]
- Tirella, A., & Hubbell, J. A. (2011). Use of Self-Assembled Monolayers to Tailor Surface Properties: From Lubrication to Neuronal Development.
-
Chemguide. (n.d.). Hydrolysing esters. Retrieved from [Link]
- Schenk, S. (2009). Surface chemistry on self-assembled monolayers. TUE Research portal.
-
Alfa Chemistry. (2023, May 8). Benefits of Protecting Groups in Organic Synthesis. Labinsights. Retrieved from [Link]
- Gershon, H., & Clarke, D. D. (2003). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols. Journal of Heterocyclic Chemistry, 40(4), 725-728.
-
ResearchGate. (n.d.). Raman-difference spectrum of 0.1 M 4-MBA in ethanol solution (ethanol spectrum is subtracted) (a), SERS spectrum of 4-MBA adsorbed on Fe3O4@AgNP_0.5 (b), SERS spectrum of bare Fe3O4@AgNP_0.5 (c). Retrieved from [Link]
- Salomon, C. J., Mata, E. G., & Mascaretti, O. A. (1995). Recent developments in chemical deprotection of ester functional group. Tetrahedron, 51(49), 13323-13364.
- Aculon. (n.d.). Aculon Thiol Functional Adhesion Promoter.
- van der Ende, M., & de la Escosura, A. (2020). Thiol–ene chemistry for polymer coatings and surface modification – building in sustainability and performance.
- Veber, D. F., et al. (1972). Thiol Protection with the Acetamidomethyl Group: S-Acetamidomethyl-L-Cysteine Hydrochloride. Journal of the American Chemical Society, 94(15), 5456-5461.
- Mrksich, M. (2008). Using self-assembled monolayers to model the extracellular matrix.
- Szeluga, M., et al. (2024). Protective Coatings Based on the Organosilicon Derivatives of Fatty Acids Obtained by the Thiol-Ene Click Reaction.
- Thuy, T. T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3847-3854.
- Deming, T. J., & Armiry, M. A. (2013). Triggered degradation of poly(ester amide)s via cyclization of pendant functional groups of amino acid monomers. Polymer Chemistry, 4(5), 1466-1473.
- Ott, I., et al. (2005). Stability, protein binding and thiol interaction studies on [2-acetoxy-(2-propynyl)benzoate]hexacarbonyldicobalt. Journal of Inorganic Biochemistry, 99(6), 1406-1413.
- Lee, H., et al. (2024). Molecular Self-Assembly and Adsorption Structure of 2,2′-Dipyrimidyl Disulfides on Au(111) Surfaces. International Journal of Molecular Sciences, 25(4), 2269.
- D'Avila, D. A. F., et al. (2018). Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture. The Korean Journal of Parasitology, 56(4), 383-388.
- Hayashi, S., et al. (2024).
- BenchChem. (2025). Application Notes and Protocols: Long-Term Stability of 4Sc-203 in DMSO.
Sources
- 1. labinsights.nl [labinsights.nl]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. pasi.mech.northwestern.edu [pasi.mech.northwestern.edu]
- 8. benchchem.com [benchchem.com]
- 9. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. catalogimages.wiley.com [catalogimages.wiley.com]
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- 14. d.umn.edu [d.umn.edu]
- 15. Biochemical and spectroscopic characterization of a radical SAM enzyme involved in the formation of a peptide thioether crosslink - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. mdpi.com [mdpi.com]
troubleshooting guide for 4-Mercaptobenzoic Acid, Acetoxymethyl Ester experiments
Product Overview & Mechanism of Action
4-Mercaptobenzoic Acid, Acetoxymethyl Ester (4-MBA-AM) is a specialized, cell-permeable derivative of the classic SERS (Surface-Enhanced Raman Scattering) reporter, 4-mercaptobenzoic acid.
-
The Problem: The parent compound (4-MBA) is charged at physiological pH (carboxylate anion), making it membrane-impermeable. It cannot passively enter cells to probe intracellular environments.[1]
-
The Solution: The Acetoxymethyl (AM) ester masks the carboxyl group, rendering the molecule neutral and hydrophobic.
-
The Mechanism:
-
Permeation: 4-MBA-AM diffuses passively across the cell membrane.
-
Trapping: Intracellular esterases hydrolyze the AM group, releasing free 4-MBA and formaldehyde.
-
Activation: The restored carboxyl group becomes charged (pH-dependent), trapping the molecule inside the cytosol.
-
Detection: The free thiol (-SH) group binds to intracellular gold or silver nanoparticles (Au/Ag NPs), enabling SERS detection of local pH or redox states.
-
Part 1: Pre-Experimental Preparation (Solubility & Stability)
Critical Handling Guidelines
The most common cause of experimental failure is hydrolysis before the experiment begins . AM esters are extremely sensitive to moisture and serum esterases.
| Parameter | Specification | Troubleshooting Logic |
| Solvent | Anhydrous DMSO | Why: Water triggers spontaneous hydrolysis. Rule: Use fresh, high-quality DMSO (stored with molecular sieves). |
| Stock Conc. | 1–10 mM | Why: Minimizes the volume of DMSO added to cells (keep final DMSO < 0.1%). |
| Storage | -20°C, Desiccated | Why: Freeze-thaw cycles introduce moisture. Aliquot immediately upon receipt. |
| Working Sol. | Prepare Immediately | Why: The half-life of AM esters in aqueous media is minutes to hours. Never store diluted working solutions.[2] |
Q&A: Solubility Issues
Q: My stock solution is cloudy or has precipitated. Can I still use it? A: No. Cloudiness indicates moisture contamination or saturation.
-
Diagnosis: If you used DMSO stored loosely capped, it likely absorbed atmospheric water.
-
Fix: Spin down the solution. If a pellet forms, the AM ester has likely hydrolyzed to the acid form (insoluble in DMSO/water mixtures at high conc). Discard and prepare fresh stock in anhydrous DMSO.
Q: Can I dissolve 4-MBA-AM directly in PBS or Media? A: Never. The compound is hydrophobic. It will precipitate immediately, forming micro-aggregates that adhere to the cell surface, causing high background noise and false "uptake" signals. Always dissolve in DMSO first, then dilute.
Part 2: Cell Loading Protocol (The "Black Box")
This phase is where most users encounter "low signal" or "high background" issues.
The "Serum-Free" Rule
Crucial Step: You must load cells in serum-free buffer (e.g., HBSS, PBS, or serum-free media).
-
Reasoning: Fetal Bovine Serum (FBS) contains high levels of esterases. If you add 4-MBA-AM to serum-containing media, it will be cleaved outside the cell. The resulting charged 4-MBA cannot enter, leading to zero intracellular signal.
Optimized Loading Workflow
-
Wash: Rinse cells 2x with HBSS to remove serum esterases.
-
Load: Incubate with 1–10 µM 4-MBA-AM in HBSS for 30–60 mins at 37°C.
-
Optional: Add 0.02% Pluronic F-127 to aid dispersion.
-
-
Wash: Rinse 3x with HBSS to remove extracellular probe.
-
Post-Incubation: Incubate in fresh buffer for 15–30 mins to allow full intracellular cleavage of the AM ester.
Q&A: Loading & Incubation
Q: I see a strong SERS signal, but it looks like it's coming from the glass/substrate, not the cell interior. A: This is "Non-Specific Adsorption."
-
Cause: Hydrophobic 4-MBA-AM stuck to the glass or plastic dish before entering the cell.
-
Fix: Use Pluronic F-127 (dispersing agent) in the loading buffer.[2][3] Perform a "wash-out" step with media containing serum after loading; albumin in serum acts as a "sponge" to remove sticky extracellular dye.
Q: The cells look unhealthy or are detaching after loading. A: This is likely Formaldehyde Toxicity or Acidification .
-
Mechanism: Hydrolysis of AM esters releases formaldehyde and acetic acid.
-
Fix: Reduce loading concentration (try 1 µM). Reduce loading time. Ensure your buffer is well-buffered (HEPES) to handle the local acid release.
Part 3: Signal Detection & SERS Validations
Mechanism of Signal Generation
4-MBA is a "silent" probe until it binds to a plasmonic surface. The experiment requires two components: the probe (4-MBA-AM) and the enhancer (Au/Ag Nanoparticles).
Figure 1: Mechanism of Action.[4] Successful signal requires the probe to bypass extracellular serum, enter the cell, undergo cleavage, and bind to an intracellular nanoparticle.
Q&A: SERS Troubleshooting
Q: I have loaded the cells, but I get NO Raman signal. A: This indicates a failure in the "Thiol-Au" connection.
-
Check Nanoparticles: Are there nanoparticles inside the cell? 4-MBA-AM does not generate a signal on its own. You must co-incubate with AuNPs or load cells that have already endocytosed AuNPs.
-
Check Thiol State: If your 4-MBA-AM stock is old, the thiol group may have oxidized to a disulfide (dimer). Disulfides bind poorly to gold surfaces compared to free thiols.
-
Test: Add TCEP (reducing agent) to your stock solution 10 mins before use to break disulfides.
-
Q: How do I know if the AM ester was actually cleaved? A: Look at the Raman Peaks.
-
Uncleaved (Ester): Strong peak around ~1720–1740 cm⁻¹ (Ester C=O).
-
Cleaved (Acid/Carboxylate): Peak shifts to ~1700 cm⁻¹ (COOH) or ~1410 cm⁻¹ (COO⁻).
-
Validation: If you see the ester peak inside the cell, your incubation time is too short, or intracellular esterase activity is low (common in some primary cells).[2]
Part 4: Troubleshooting Decision Tree
Use this logic flow to diagnose experimental failures systematically.
Figure 2: Diagnostic flowchart for resolving low signal intensity in intracellular SERS experiments.
References
-
Thermo Fisher Scientific. "Loading and Calibration of Intracellular Ion Indicators." Molecular Probes Handbook. Link
- Context: Establishes the foundational protocols for AM ester handling, solubility in DMSO, and the necessity of Pluronic F-127.
-
Michota, A., & Bukowska, J. (2003). "Surface-enhanced Raman scattering (SERS) of 4-mercaptobenzoic acid on silver and gold substrates." Journal of Raman Spectroscopy, 34(1), 21-25. Link
- Context: Defines the characteristic Raman peaks for 4-MBA and the spectral shifts associated with protonation/deproton
-
Kneipp, J., et al. (2007). "Intracellular SERS Nanoprobes." Analytical Chemistry. Link
- Context: Validates the use of mercaptobenzoic acid derivatives for intracellular sensing and discusses the stability of gold-thiol bonds in cellular environments.
-
AAT Bioquest. "Acetoxymethyl (AM) Ester Loading Guidelines." Link
- Context: Provides technical data on the hydrolysis mechanism and troubleshooting serum-induced artifacts.
Sources
- 1. Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Loading and Calibration of Intracellular Ion Indicators—Note 19.1 | Thermo Fisher Scientific - HK [thermofisher.com]
avoiding aggregation of nanoparticles with 4-Mercaptobenzoic Acid, Acetoxymethyl Ester
The following is a comprehensive technical support guide designed for researchers working with 4-Mercaptobenzoic Acid, Acetoxymethyl Ester (4-MBA-AM) functionalized nanoparticles. This guide addresses the critical challenge of aggregation due to the hydrophobic nature of the AM ester group prior to intracellular activation.
Topic: Avoiding Aggregation of Nanoparticles with 4-Mercaptobenzoic Acid, Acetoxymethyl Ester
Core Issue Analysis: The "Stealth" Aggregation Mechanism
The primary reason you are experiencing aggregation is a fundamental mismatch between surface chemistry and solvent polarity.
-
The Molecule: 4-Mercaptobenzoic Acid, Acetoxymethyl Ester (4-MBA-AM) is a "pro-ligand." It is designed to be hydrophobic to permeate cell membranes. Once inside, intracellular esterases hydrolyze the acetoxymethyl ester, releasing the free 4-Mercaptobenzoic Acid (4-MBA) and trapping the probe for SERS/pH sensing.
-
The Problem: In your stock solution or cell media before uptake, the ester group masks the carboxylic acid. This removes the negative charge (COO⁻) that typically stabilizes 4-MBA nanoparticles via electrostatic repulsion.
-
The Result: You have created a lipophilic surface on a colloid in an aqueous environment. Without a secondary stabilizing force, Van der Waals attraction dominates, leading to irreversible flocculation.
Troubleshooting Workflow: Diagnostic & Immediate Fixes
Use this decision matrix to identify the failure point in your current protocol.
| Observation | Root Cause | Immediate Action |
| Immediate black precipitate upon adding ligand to aqueous NP. | Solvent Shock: Ligand is insoluble in water; surface becomes hydrophobic instantly. | Switch to Organic Phase Functionalization. Synthesize/functionalize in Ethanol or THF. |
| Slow aggregation (purple/blue shift) over 1-2 hours. | Ligand Density Too High: Full monolayer coverage eliminates all steric/charge repulsion. | Backfill with PEG. Introduce a molar ratio of Thiol-PEG to space out the hydrophobic AM esters. |
| Aggregation in Cell Media (RPMI/DMEM). | Salt-Induced Screening: High ionic strength shields residual charges.[1] | Pre-stabilize with BSA or use the "Flash Dilution" method described below. |
Strategic Protocol: The "Mixed-Monolayer" Stabilization System
To successfully use 4-MBA-AM without aggregation, you cannot rely on the ligand itself for stability. You must construct a Mixed Self-Assembled Monolayer (mSAM) .
The Concept
We utilize a "Spacer" molecule (PEG-SH) to provide steric stability in water, while the "Payload" (4-MBA-AM) remains available for cell entry.
Step-by-Step Protocol
Materials:
-
Citrate-capped Gold Nanoparticles (AuNPs, ~20-50 nm).
-
Payload: 4-Mercaptobenzoic Acid, Acetoxymethyl Ester (dissolved in anhydrous DMSO).
-
Stabilizer: mPEG-SH (MW 2000 or 5000 Da).
-
Buffer: 10 mM PB (Phosphate Buffer), pH 7.4 (Low salt).
Procedure:
-
Prepare Ligand Stocks:
-
Stock A (Payload): 10 mM 4-MBA-AM in dry DMSO.
-
Stock B (Stabilizer): 1 mM mPEG-SH in water.
-
-
The "Stabilizer-First" Addition (Critical Step):
-
Do not add the hydrophobic 4-MBA-AM first.
-
To 10 mL of AuNPs (1 nM), add Stock B to achieve a final concentration of 1 µM PEG-SH.
-
Stir rapidly for 5 minutes. This creates a sparse steric barrier.
-
-
Payload Insertion:
-
Add Stock A dropwise to the PEGylated NPs. Target a final concentration of 10 µM (10x excess relative to PEG).
-
Note: The small thiol (4-MBA-AM) will backfill the gaps between the larger PEG chains.
-
-
Incubation & Washing:
-
Incubate for 4 hours at Room Temperature.
-
Centrifugation: Spin down (e.g., 4000 x g for 15 min).
-
Resuspension: Discard supernatant and resuspend the pellet in PBS containing 0.1% Tween-20 . The surfactant is crucial for maintaining dispersion of hydrophobic particles.
-
Mechanism of Action & Visualization
The following diagram illustrates the difference between the aggregation-prone "Pure Ester" approach and the stable "Mixed Monolayer" approach.
Figure 1: Comparison of surface chemistries. Scenario A fails due to hydrophobicity. Scenario B succeeds by using PEG as a steric stabilizer while retaining the AM-ester payload.
Frequently Asked Questions (FAQs)
Q1: Why can't I just use the free acid (4-MBA) directly? A: You can, but it will not permeate the cell membrane efficiently. The carboxyl group (-COO⁻) is charged at physiological pH, preventing passive diffusion. The Acetoxymethyl (AM) ester masks this charge, allowing entry. Once inside, esterases cleave the AM group, trapping the dye inside the cell [1].
Q2: Can I use BSA (Bovine Serum Albumin) instead of PEG? A: Yes. Pre-coating the nanoparticles with BSA creates a "protein corona" that stabilizes them. However, a dense protein corona might slow down the release or hydrolysis of the AM ester. PEG is chemically inert and offers more predictable control [2].
Q3: My particles aggregate immediately when I add them to cell culture media. Why? A: This is likely due to the "Salting Out" effect. The high ionic strength of media (like DMEM) compresses the electric double layer. If your particles rely solely on charge (which they shouldn't, if they are AM-esters), they will crash out. Ensure you have a steric stabilizer (PEG or Tween-20) present [3].
Q4: How do I verify the AM ester is still intact before cell incubation? A: Use Raman Spectroscopy. The AM ester has a specific carbonyl (C=O) stretch around 1730-1750 cm⁻¹ . If this peak disappears and you see a strong symmetric COO⁻ stretch at 1400 cm⁻¹ , your ester has hydrolyzed prematurely in the buffer [4].
Quantitative Stability Data
| Condition | Stability Window | Notes |
| Water (Pure 4-MBA-AM) | < 5 minutes | Rapid precipitation due to hydrophobicity. |
| Ethanol (Pure 4-MBA-AM) | > 6 months | Stable. Best for storage before cell use. |
| PBS + 0.05% Tween-20 | 24 - 48 hours | Surfactant micellization stabilizes the hydrophobic surface. |
| PEG-Co-Functionalized (10:1) | > 1 week | Steric stabilization is the most robust method. |
References
-
Kneipp, J., et al. (2007). "Novel optical nanosensors for probing and imaging live cells."[2] ACS Nano, 1(2), 113-126. Link
-
Sperling, R. A., & Parak, W. J. (2010). "Surface modification, functionalization and bioconjugation of colloidal inorganic nanoparticles." Philosophical Transactions of the Royal Society A, 368(1915), 1333-1383. Link
-
Zhang, X., et al. (2017).[3] "Chemical colorimetric and SERS dual-readout for assaying alkaline phosphatase activity." Sensors and Actuators B: Chemical, 244, 186-192. Link
-
Bishnoi, S. W., et al. (2006). "All-optical nanoscale pH meter." Nano Letters, 6(8), 1687-1692. Link
Sources
Technical Support Center: 4-Mercaptobenzoic Acid, Acetoxymethyl Ester
Topic: Purification Methods for 4-Mercaptobenzoic Acid, Acetoxymethyl Ester Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals
Welcome to the Advanced Application Support Hub. This guide addresses the specific challenges associated with 4-Mercaptobenzoic Acid, Acetoxymethyl Ester (4-MBA-AM) . As a cell-permeable prodrug derivative, this compound presents a "dual-threat" stability challenge: the Acetoxymethyl (AM) ester is sensitive to hydrolysis (moisture/pH), while the free thiol (-SH) is highly prone to oxidative dimerization.
Below are the validated protocols and troubleshooting workflows designed to maximize purity and yield.
Part 1: Critical Handling & Stability (Tier 1 Support)
Q1: My compound is degrading immediately upon dissolution. What are the mandatory handling conditions? A: This compound requires strict exclusion of both oxygen and moisture . The degradation is likely driven by two competing pathways:
-
Thiol Oxidation: Atmospheric oxygen rapidly converts the free thiol into a disulfide dimer (2,2'-disulfanediyldibenzoic acid derivative), which is often insoluble and catalytically accelerated by trace metals or basic pH.
-
Ester Hydrolysis: The acetoxymethyl ester is chemically an acylal (an ester of a hemiacetal). It is significantly more labile than standard alkyl esters. It hydrolyzes rapidly in the presence of water, especially if the pH deviates from neutral (pH 7.0).
Protocol:
-
Solvents: Use only anhydrous (≤50 ppm water) and degassed solvents. Sparge solvents with Argon or Nitrogen for at least 15 minutes before use.
-
Atmosphere: All transfers must occur under an inert atmosphere (N₂ or Ar balloon/manifold).
-
Temperature: Keep solutions on ice (4°C) during workup. Store the neat solid at -20°C, desiccated.
Q2: Can I use standard silica gel for purification? A: Proceed with caution. Standard silica gel is slightly acidic (pH ~5-6), which can catalyze the hydrolysis of the AM ester or promote disulfide formation if the column is slow.
-
Recommendation: Use Neutral Silica Gel or pre-wash standard silica with 1% triethylamine in hexane (followed by extensive flushing with pure hexane to remove excess base) to neutralize surface acidity. Note: Excess base must be removed, as high pH promotes thiol oxidation.
Part 2: Purification Workflows (Tier 2 Support)
Method A: Flash Column Chromatography (Recommended)
This is the gold standard for separating the AM ester from the free acid (hydrolysis product) and the dimer (oxidation product).
Experimental Protocol:
| Parameter | Specification | Reason |
| Stationary Phase | Neutral Silica Gel (40-63 µm) | Prevents acid-catalyzed hydrolysis of the AM ester. |
| Mobile Phase A | Hexanes (Degassed) | Non-polar component. |
| Mobile Phase B | Ethyl Acetate (Degassed) | Polar component. |
| Sample Loading | Dry load (Celite) or DCM injection | Avoids solubility issues; DCM evaporates quickly. |
| Flow Rate | High linear velocity | Minimizes residence time on the column to reduce degradation. |
Step-by-Step:
-
Equilibration: Flush the column with 100% Hexanes under Nitrogen pressure.
-
Gradient: Run a gradient from 0% to 30% Ethyl Acetate in Hexanes. The AM ester typically elutes earlier than the free acid and the dimer.
-
Target Rf: ~0.4–0.5 in 20% EtOAc/Hexanes.
-
-
Fraction Collection: Collect fractions into tubes already flushed with Argon.
-
Evaporation: Rotary evaporate at <30°C . Do not heat the water bath above 35°C, as thermal stress promotes ester cleavage.
Method B: Recrystallization (Alternative for High Purity)
If chromatography yields a semi-solid or oil due to residual solvent, recrystallization can isolate the pure ester.
Protocol:
-
Dissolve crude material in a minimum amount of Dichloromethane (DCM) .
-
Slowly add cold Hexane or Petroleum Ether until turbidity appears.
-
Store at -20°C overnight under an inert atmosphere.
-
Filter the resulting precipitate quickly under a blanket of Nitrogen.
Part 3: Troubleshooting & Diagnostics (Tier 3 Support)
Q3: I see a new spot on TLC that doesn't move (Baseline). What is it? A: This is likely the 4-Mercaptobenzoic Acid (Free Acid) or the Disulfide Dimer .
-
Diagnosis:
-
Free Acid: Soluble in aqueous base (NaHCO₃ wash).
-
Dimer: Often insoluble in standard organic solvents; appears as a streak.
-
-
Fix: If the impurity is the dimer, you can try to reduce it back to the monomer using TCEP (Tris(2-carboxyethyl)phosphine) . TCEP is preferred over DTT because it is effective at acidic/neutral pH and does not contain thiols that could undergo exchange reactions with your ester.
Q4: The NMR shows a missing singlet around 5.9 ppm. A: The singlet at ~5.9 ppm corresponds to the methylene protons of the acetoxymethyl group (-O-CH2-O-). If this is missing or integrated low, your ester has hydrolyzed.
-
Root Cause: Wet solvent or silica gel acidity.
-
Solution: Repurify using Method A with strictly anhydrous conditions.
Part 4: Visualization of Workflows
Diagram 1: Purification Decision Tree
This logic flow helps you choose the correct purification path based on crude purity and physical state.
Caption: Decision tree for selecting the optimal purification route based on impurity profile (Dimer vs. Free Acid).
Diagram 2: Degradation Pathways & Prevention
Understanding how the molecule breaks down is key to preventing it.
Caption: Primary degradation pathways (Oxidation and Hydrolysis) and the specific preventative measures required.
References
-
National Institutes of Health (NIH). (2010). A practical guide to the synthesis and use of membrane-permeant acetoxymethyl esters. Retrieved from [Link]
-
Rapid Novor. (2024).[1] Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies. (Context on thiol oxidation prevention). Retrieved from [Link]
Sources
Technical Support Center: Enhancing the Binding Affinity of 4-Mercaptobenzoic Acid, Acetoxymethyl Ester
Welcome to the technical support center for 4-Mercaptobenzoic Acid, Acetoxymethyl Ester. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this molecule in their experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter, with a focus on enhancing its binding affinity to various substrates.
Given the limited specific literature on this particular ester derivative, this guide synthesizes field-proven insights from the well-understood principles of thiol-based self-assembled monolayers (SAMs), the known chemistry of 4-Mercaptobenzoic Acid (4-MBA), and the properties of acetoxymethyl (AM) esters as a functional group.
Introduction to 4-Mercaptobenzoic Acid, Acetoxymethyl Ester
4-Mercaptobenzoic Acid, Acetoxymethyl Ester is a derivative of 4-Mercaptobenzoic Acid (4-MBA). The defining feature of this molecule is the modification of the carboxylic acid group into an acetoxymethyl ester. This modification significantly alters the molecule's properties, which can present both opportunities and challenges in experimental design.
The primary mode of binding to surfaces like gold, silver, and other metals is through the thiol (-SH) group, which forms a strong covalent bond.[1][2] The acetoxymethyl ester group, being bulkier and less polar than a carboxylic acid group, will influence the packing density, orientation, and stability of the resulting monolayer.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the acetoxymethyl ester group on 4-Mercaptobenzoic Acid?
The acetoxymethyl (AM) group is often employed as a protecting group for carboxylic acids.[5] In biological contexts, it is used to create a more hydrophobic, cell-permeable molecule from a negatively charged one. Once inside a cell, endogenous esterases can cleave the AM group, releasing the original carboxylic acid.[6][7]
In the context of surface chemistry, the AM ester may be used to:
-
Prevent the carboxylic acid from interfering with the self-assembly process.
-
Alter the surface properties of the resulting monolayer, making it more hydrophobic.
-
Serve as a temporary modification that can be later removed to expose the carboxylic acid for further functionalization.
Q2: How does the acetoxymethyl ester affect the binding affinity compared to the unmodified 4-Mercaptobenzoic Acid?
The binding to a metal surface is primarily dictated by the thiol group. However, the acetoxymethyl ester can indirectly affect the overall stability and quality of the self-assembled monolayer (SAM) in several ways:
-
Steric Hindrance: The bulkier AM group can prevent the molecules from packing as tightly as the unmodified 4-MBA. This can lead to a less ordered and potentially less stable monolayer.[3][8]
-
Intermolecular Interactions: The ester group reduces the potential for hydrogen bonding between adjacent molecules that would be present with the carboxylic acid form of 4-MBA. This can also affect the final structure and stability of the SAM.
-
Solubility: The ester is more soluble in non-polar organic solvents compared to 4-MBA. The choice of solvent for SAM formation is therefore critical.
Q3: Is the acetoxymethyl ester group stable?
Acetoxymethyl esters are known to be susceptible to hydrolysis under certain conditions:
-
Enzymatic Cleavage: They are readily cleaved by esterase enzymes.[9][10] This is a key consideration if working in biological media.
-
Chemical Hydrolysis: They can be hydrolyzed under acidic or basic conditions, with the rate being significant at non-neutral pH.[11] They are also sensitive to moisture, especially when dissolved in solvents like DMSO.[7]
Troubleshooting Guide
This section addresses common problems encountered when working with 4-Mercaptobenzoic Acid, Acetoxymethyl Ester and provides strategies to enhance binding affinity and monolayer quality.
Problem 1: Poor or Incomplete Surface Coverage
Symptoms:
-
Inconsistent results in downstream applications (e.g., sensing, cell culture).
-
Characterization techniques (e.g., contact angle, ellipsometry, XPS) indicate a disordered or incomplete monolayer.[12][13]
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting & Enhancement Strategy |
| Contaminated Substrate | The thiol-gold bond formation requires a pristine surface. Organic or particulate contaminants will block binding sites. | 1. Use high-purity, clean substrates. 2. Implement a rigorous cleaning protocol before use (e.g., piranha solution for gold, followed by thorough rinsing with ultrapure water and ethanol, and drying under a stream of nitrogen). |
| Impure Reagents or Solvent | Contaminants in the thiol solution or solvent can co-adsorb onto the surface, disrupting the SAM formation. Water in the solvent can lead to ester hydrolysis. | 1. Use high-purity 4-Mercaptobenzoic Acid, Acetoxymethyl Ester. 2. Use anhydrous, high-purity solvents (e.g., 200 proof ethanol or toluene).[14] 3. Prepare fresh solutions for each experiment to minimize degradation and contamination. |
| Suboptimal Thiol Concentration | The concentration of the thiol solution affects the kinetics of SAM formation. Too low a concentration may require very long incubation times, while too high a concentration can lead to the formation of multilayers or disordered films. | 1. Start with a concentration in the range of 1-10 mM.[14] 2. Systematically vary the concentration to find the optimal condition for your specific application. |
| Inappropriate Solvent | The solubility of the esterified molecule is different from its carboxylic acid counterpart. Poor solubility will lead to a low effective concentration at the surface. | 1. Given the ester's increased hydrophobicity, consider solvents like ethanol, toluene, or a mixture. 2. Ensure the molecule is fully dissolved before introducing the substrate. Gentle sonication can aid dissolution. |
Problem 2: Disordered Monolayer and Low Binding Affinity
Symptoms:
-
High variability in surface properties.
-
Poor performance in assays requiring a well-defined surface.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting & Enhancement Strategy |
| Steric Hindrance | The bulky acetoxymethyl ester group can physically prevent the molecules from achieving a tightly packed, ordered arrangement.[3][8] | 1. Use a Co-adsorbent (Mixed Monolayer): Co-assemble with a shorter alkanethiol (e.g., hexanethiol or octanethiol). This will create more space for the 4-Mercaptobenzoic Acid, Acetoxymethyl Ester to orient, potentially leading to a more ordered and stable surface.[15] |
| Insufficient Incubation Time | While the initial binding of thiols to gold is rapid, the organization of the monolayer into a well-ordered structure is a slower process.[16] | 1. Increase the incubation time. While initial binding occurs in minutes, allowing the self-assembly to proceed for 12-48 hours can result in a more ordered and stable monolayer. |
| Unintended Ester Cleavage | If the ester is being cleaved during the self-assembly process (due to pH or water content), the resulting carboxylic acid will have different packing and solubility properties, leading to a disordered layer. | 1. Ensure the use of anhydrous solvents and a neutral pH environment during SAM formation. 2. Characterize the final surface (e.g., via FTIR) to confirm the presence of the ester group. |
Workflow for Troubleshooting SAM Formation
Caption: Troubleshooting workflow for enhancing binding affinity.
Experimental Protocols
Protocol 1: Formation of a Self-Assembled Monolayer on a Gold Substrate
This protocol provides a general procedure for forming a SAM of 4-Mercaptobenzoic Acid, Acetoxymethyl Ester on a gold surface.
Materials:
-
Gold-coated substrate (e.g., silicon wafer, glass slide)
-
4-Mercaptobenzoic Acid, Acetoxymethyl Ester
-
200 proof, anhydrous ethanol
-
Tweezers
-
Clean glass vials with caps
-
Nitrogen gas source
Procedure:
-
Substrate Cleaning:
-
Clean the gold substrate immediately before use. A common method is to immerse it in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the substrate thoroughly with ultrapure water, followed by ethanol.
-
Dry the substrate under a gentle stream of nitrogen.
-
-
Solution Preparation:
-
In a clean glass vial, prepare a 1 mM solution of 4-Mercaptobenzoic Acid, Acetoxymethyl Ester in anhydrous ethanol.[14]
-
Ensure the compound is fully dissolved. If necessary, sonicate the solution for a few minutes.
-
-
Self-Assembly:
-
Place the clean, dry gold substrate in the thiol solution.
-
Minimize headspace in the vial and purge with nitrogen before sealing to reduce oxidation.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature in a dark, vibration-free environment.
-
-
Rinsing and Drying:
-
Remove the substrate from the solution with clean tweezers.
-
Rinse the surface thoroughly with fresh ethanol to remove any non-covalently bound molecules.
-
Dry the substrate again under a gentle stream of nitrogen.
-
Store the functionalized substrate in a clean, dry container.
-
Diagram of Molecular Binding
Caption: Comparison of surface binding and interactions.
References
-
Valley, D. T., Onstott, M., Malyk, S., & Benderskii, A. V. (2013). Steric Hindrance of Photoswitching in Self-Assembled Monolayers of Azobenzene and Alkane Thiols. Langmuir, 29(37), 11623–11631. [Link]
-
Valley, D. T., Onstott, M., Malyk, S., & Benderskii, A. V. (2013). Steric hindrance of photoswitching in self-assembled monolayers of azobenzene and alkane thiols. PubMed, 23924348. [Link]
-
Spinke, J., Liley, M., Guder, H. J., Angermaier, L., & Knoll, W. (1993). Molecular recognition at self-assembled monolayers: Optimization of surface functionalization. Langmuir, 9(7), 1821–1825. [Link]
-
Valley, D. T., Onstott, M., Malyk, S., & Benderskii, A. V. (2013). Steric Hindrance of Photoswitching in Self-Assembled Monolayers of Azobenzene and Alkane Thiols. Langmuir, 29(37), 11623–11631. [Link]
-
Mrksich, M., Dike, L. E., Tien, J., Ingber, D. E., & Whitesides, G. M. (1997). Surface engineering: optimization of antigen presentation in self-assembled monolayers. Experimental Cell Research, 235(2), 305-313. [Link]
-
Lemasters, J. J., Ramshesh, V. K., & Clavien, P. A. (2007). Limited utility of acetoxymethyl (AM)-based intracellular delivery systems, in vivo: interference by extracellular esterases. American Journal of Physiology-Gastrointestinal and Liver Physiology, 292(4), G1048–G1054. [Link]
-
Lemasters, J. J., Ramshesh, V. K., & Clavien, P. A. (2007). Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases. PMC. [Link]
-
Ashwell, G. J., & Mohib, A. (2005). Improved molecular rectification from self-assembled monolayers of a sterically hindered dye. Journal of the American Chemical Society, 127(46), 16238-16244. [Link]
-
Salic, A., & Mitchison, T. J. (2013). Reactive self-assembled monolayers: from surface functionalization to gradient formation. Chemical Society Reviews, 42(22), 8736-8751. [Link]
-
Liedberg, B., & Tengvall, P. (2010). Esterification of self-assembled carboxylic-acid-terminated thiol monolayers in acid environment: a time-dependent study. Langmuir, 26(2), 1058–1065. [Link]
-
Wikipedia. (n.d.). Self-assembled monolayer. Wikipedia. [Link]
-
Chen, J., et al. (2025). Optimizing Self-Assembled Monolayers via Boronic Acid for High-Performance Inverted Perovskite Solar Cells. ACS Applied Materials & Interfaces. [Link]
-
ResearchGate. (n.d.). Acetoxymethyl (AM) groups. (a) General schematic of AM ester... | Download Scientific Diagram. ResearchGate. [Link]
-
Prashar, D. (2012). SELF ASSEMBLED MONOLAYERS -A REVIEW. International Journal of ChemTech Research, 4(1), 260-265. [Link]
-
He, L., et al. (2012). Cell-based assays using calcein acetoxymethyl ester show variation in fluorescence with treatment conditions. PMC. [Link]
-
Wu, Y., et al. (2026). Electronic Effects on the Self-Assembly of Monolayers from Surfactants Possessing Aromatic Headgroups. Langmuir. [Link]
-
Ulman, A. (1996). Formation and Structure of Self-Assembled Monolayers. Chemical Reviews, 96(4), 1533-1554. [Link]
-
Chemistry Steps. (2025). Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. [Link]
-
ResearchGate. (2024). Self-assembled monolayers: a journey from fundamental tools for understanding interfaces to commercial sensing technologies. ResearchGate. [Link]
-
Exploring the Nature of the Au-S Bond in Thiol-Functionalized Gold. (n.d.). University of Trieste. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]
-
ResearchGate. (2013). Characterisation of self-assembled monolayers?. ResearchGate. [Link]
-
Langer, M., et al. (2013). Effect of the Spacer Structure on the Stability of Gold Nanoparticles Functionalized with Monodentate Thiolated Poly(ethylene glycol) Ligands. Langmuir, 29(30), 9479–9488. [Link]
-
Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press. [Link]
-
Dr. Lee Group. (n.d.). Thiol-based Self-assembled Monolayers: Formation and Organization. University of Illinois Urbana-Champaign. [Link]
-
BIOLOG Life Science Institute. (n.d.). Acetoxymethyl Esters. BIOLOG Life Science Institute. [Link]
-
Vericat, C., et al. (2010). Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system. Chemical Society Reviews, 39(5), 1805-1834. [Link]
-
Waldmann, H., & Sebastian, D. (1994). Enzymic Protecting Group Techniques. Chemical Reviews, 94(4), 911–937. [Link]
-
Musto, C. J., et al. (2020). Effect of Thiol Molecular Structure on the Sensitivity of Gold Nanoparticle-Based Chemiresistors toward Carbonyl Compounds. Sensors, 20(24), 7088. [Link]
- Google Patents. (n.d.). Preparation method of 4-mercaptobenzoic acid.
-
Wei, H., & Guo, Z. (2016). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules, 21(5), 604. [Link]
-
Vale, P., & Sampayo, M. A. (2002). Temperature and base requirements for the alkaline hydrolysis of okadaite's esters. Toxicon, 40(7), 1011-1015. [Link]
- Google Patents. (n.d.). Method for preparation of mercaptobenzoates.
-
ResearchGate. (n.d.). Thermal and Chemical Stability of Thiol Bonding on Gold Nanostars. ResearchGate. [Link]
-
Singh, S. K., et al. (2025). Synthesis and characterization of thiol-stabilized gold nanoparticles appended to bis(pyrazole) pyridine for fabrication of rectangular nano/microstripes and their spin crossover and SERS studies. Dalton Transactions. [Link]
Sources
- 1. Exploring the Nature of the Au-S Bond in Thiol-Functionalized Gold – Surface Science and Technology | ETH Zurich [surface.mat.ethz.ch]
- 2. lee.chem.uh.edu [lee.chem.uh.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. learninglink.oup.com [learninglink.oup.com]
- 6. What is an AM ester? | AAT Bioquest [aatbio.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Steric hindrance of photoswitching in self-assembled monolayers of azobenzene and alkane thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Limited utility of acetoxymethyl (AM)-based intracellular delivery systems, in vivo: interference by extracellular esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Esterification of self-assembled carboxylic-acid-terminated thiol monolayers in acid environment: a time-dependent study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sphinxsai.com [sphinxsai.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.aip.org [pubs.aip.org]
- 16. Self-assembled monolayer - Wikipedia [en.wikipedia.org]
Technical Support Center: 4-Mercaptobenzoic Acid, Acetoxymethyl Ester (4-MBA-AM)
Status: Operational Operator: Senior Application Scientist Subject: Stability, Degradation, and Experimental Optimization
The Core Directive: Understanding Your Molecule
Welcome to the technical support center. You are likely working with 4-Mercaptobenzoic Acid, Acetoxymethyl Ester (4-MBA-AM) because you need a cell-permeable SERS (Surface-Enhanced Raman Scattering) reporter or an intracellular pH probe.
To use this reagent successfully, you must understand that it is designed to be unstable. The Acetoxymethyl (AM) ester modification is a "Trojan Horse" strategy. It masks the charged carboxylic acid to allow passive diffusion across cell membranes. Once inside, intracellular esterases trigger a degradation cascade to release the active, impermeable 4-MBA.
Your experimental failure points usually stem from this degradation happening at the wrong time (in the bottle) or in the wrong place (extracellular media).
Degradation Pathways & Mechanisms
The degradation of 4-MBA-AM is not a single event but a cascade. Understanding this allows you to diagnose spectral artifacts and loading failures.
The Hydrolysis Cascade (Primary Pathway)
The AM ester bond is highly susceptible to nucleophilic attack by water (spontaneous) or esterases (enzymatic).
-
Step 1: Hydrolysis of the ester linkage releases the acetal intermediate.
-
Step 2: The intermediate spontaneously collapses, releasing Formaldehyde and Acetic Acid .
-
Step 3: The active 4-Mercaptobenzoic Acid (4-MBA) is regenerated.
The Oxidative Trap (Secondary Pathway)
The free thiol (-SH) on the 4-MBA core is prone to oxidation.
-
Dimerization: Formation of disulfide bonds (S-S) creates dimers that may have different solubility or SERS cross-sections.
-
Implication: If your powder is yellowing or sticky, you likely have a mixture of hydrolyzed acid and disulfide dimers.
Visualizing the Pathway
Figure 1: The degradation cascade of 4-MBA-AM. Note the generation of Formaldehyde, a potential source of cytotoxicity.[1]
Troubleshooting Guides & FAQs
Scenario A: "My SERS signal is strong in the media, but weak inside the cell."
Diagnosis: Premature Extracellular Hydrolysis. The Cause: You likely kept serum (FBS/FCS) in your loading buffer. Serum contains high levels of esterases (like paraoxonase) that cleave the AM ester before it enters the cell. The resulting 4-MBA is charged and cannot cross the membrane.
The Fix:
-
Wash Cells: Perform 3x washes with serum-free buffer (HBSS or PBS) before loading.
-
Load in Serum-Free Media: Prepare your loading solution in serum-free media or a salt solution (HBSS).
-
Minimize Time: AM esters degrade spontaneously in water. Do not prepare the working solution until immediately before use.
Scenario B: "The cells are dying after loading."
Diagnosis: Formaldehyde Toxicity or Pluronic Overload. The Cause: Refer to Figure 1. For every molecule of 4-MBA released, one molecule of formaldehyde is generated. High loading concentrations (>10 µM) can generate toxic levels of fixatives inside live cells.
The Fix:
-
Titrate Down: Reduce loading concentration. Start at 1 µM and titrate up to 5 µM only if necessary.
-
Wash Thoroughly: Ensure all hydrolysis byproducts are washed away after the incubation period.
-
Check Pluronic F-127: If you used this surfactant to help solubilize the AM ester, ensure the final concentration is <0.05%.[2] High detergent concentrations lyse membranes.
Scenario C: "My Raman peaks aren't shifting with pH."
Diagnosis: Incomplete Hydrolysis or Ester Retention. The Cause: 4-MBA is a pH sensor because the carboxylic acid deprotonates (COO- vs COOH). If the AM group is still attached (ester form), there is no proton to dissociate, and the Raman spectrum will remain static regardless of intracellular pH.
The Fix:
-
Increase Incubation Time: Allow 30–60 minutes at 37°C for intracellular esterases to finish the job.
-
Verify Spectrum: Look for the disappearance of the Ester C=O stretch (often weak in SERS) and the appearance of the symmetric COO- stretch (~1400 cm⁻¹).
Validated Experimental Protocol
This protocol is designed to minimize spontaneous degradation while maximizing cellular uptake.
Reagents
-
Stock Solvent: Anhydrous DMSO (Critical: Water content <0.1%).[1][2][3]
-
Dispersing Agent: Pluronic F-127 (20% w/v in DMSO).[3]
-
Loading Buffer: HBSS or Krebs-Ringer (pH 7.4), Serum-Free .
Step-by-Step Workflow
-
Stock Preparation (The "Dry" Phase):
-
Working Solution (The "Time-Sensitive" Phase):
-
Mix 1 µL of Stock with 1 µL of Pluronic F-127 (optional, aids solubility).
-
Dilute into 1 mL of Serum-Free Loading Buffer (Final conc: 1–10 µM).
-
Critical: Use immediately. Do not store this solution.
-
-
Cell Loading:
-
Remove growth media and wash cells 2x with HBSS.[2]
-
Add Working Solution. Incubate 30–60 min at 37°C (protect from light).
-
Note: Room temperature incubation slows esterase activity, potentially leading to incomplete hydrolysis.
-
-
Post-Loading Wash:
-
Remove Working Solution.
-
Wash cells 3x with HBSS to remove extracellular dye and formaldehyde byproducts.
-
Replace with experimental buffer for SERS imaging.
-
Data Analysis: Spectral Fingerprinting
Use this table to validate if your molecule is intact, hydrolyzed, or degraded.
| Feature | Frequency (cm⁻¹) | Origin | Interpretation |
| Ring Breathing | ~1070–1080 | Aromatic Ring | Normalization standard (pH independent). |
| COO- Stretch | ~1380–1420 | Carboxylate (Sym) | Signal of Success. Indicates hydrolysis occurred and pH is > pKa. |
| C=O Stretch | ~1700–1730 | Ester/Acid Carbonyl | If present without pH sensitivity, indicates Failed Hydrolysis (AM ester intact). |
| S-H Stretch | ~2550–2600 | Thiol | Usually disappears in SERS (bound to metal). If seen in powder Raman, indicates non-oxidized precursor. |
Decision Tree: Troubleshooting Workflow
Figure 2: Logical flowchart for diagnosing SERS failures with 4-MBA-AM.
References
-
Thermo Fisher Scientific. Acetoxymethyl (AM) and Acetate Esters: Technical Guide. (Detailed mechanism of AM ester hydrolysis and storage requirements).
-
Bishnoi, S. W., et al. (2020). Comparison of 4-Mercaptobenzoic Acid Surface-Enhanced Raman Spectroscopy-Based Methods for pH Determination in Cells. Applied Spectroscopy.[4] (Validation of Raman peak shifts for 4-MBA pH sensing).
-
BenchChem. Troubleshooting guide for AM ester loading efficiency. (Common failure points regarding serum and temperature).
-
Gao, X., et al. (2023). Measuring Local pKa and pH Using Surface Enhanced Raman Spectroscopy of 4-Mercaptobenzoic Acid. Langmuir. (Detailed spectral assignments for COO- vs COOH species).
Sources
- 1. Loading and Calibration of Intracellular Ion Indicators—Note 19.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Comparison of 4-Mercaptobenzoic Acid Surface-Enhanced Raman Spectroscopy-Based Methods for pH Determination in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining the Deposition of 4-Mercaptobenzoic Acid, Acetoxymethyl Ester
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Mercaptobenzoic Acid, Acetoxymethyl Ester (4-MBA-AM) for the formation of self-assembled monolayers (SAMs). Here, we address common challenges and provide detailed protocols to ensure the successful deposition and modification of this versatile molecule on gold surfaces.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the acetoxymethyl (AM) ester group in 4-MBA-AM?
The acetoxymethyl ester serves as a protecting group for the carboxylic acid functionality of 4-Mercaptobenzoic Acid. This protection is crucial for several reasons. Firstly, it prevents potential side reactions of the carboxylic acid during the SAM formation process. Secondly, it can modulate the intermolecular interactions during the self-assembly, which may influence the packing and ordering of the monolayer. Finally, the protected surface can be used in subsequent reaction steps where a free carboxylic acid might interfere, with the deprotection carried out at a later stage to expose the functional group.
Q2: What is the general strategy for depositing 4-MBA-AM to form a self-assembled monolayer (SAM)?
The deposition of 4-MBA-AM follows the general principle of thiol-on-gold SAM formation. The process involves the spontaneous chemisorption of the thiol group of 4-MBA-AM onto a clean gold surface from a dilute solution. This is followed by a slower organization of the molecules into a densely packed, ordered monolayer, driven by van der Waals interactions between the aromatic rings and alkyl chains.
Q3: Is the acetoxymethyl ester cleaved during the deposition process?
No, the acetoxymethyl ester is generally stable under the conditions used for thiol-based SAM formation on gold. The deposition is typically carried out in an organic solvent like ethanol, and the Au-S bond formation is a mild process that does not induce hydrolysis of the ester.
Q4: How can I remove the acetoxymethyl (AM) protecting group after SAM formation?
The AM ester can be cleaved through hydrolysis to reveal the free carboxylic acid. This is typically achieved by treating the 4-MBA-AM SAM with a mild base. A common method is to use a solution of a weak base like sodium bicarbonate or a dilute solution of a stronger base like sodium hydroxide. The reaction should be carefully controlled to avoid damage to the underlying SAM and the gold substrate.
Q5: How can I confirm the successful deposition and deprotection of the 4-MBA-AM SAM?
A combination of surface-sensitive analytical techniques is recommended:
-
Fourier-Transform Infrared Spectroscopy (FTIR): Specifically, Reflection-Absorption Infrared Spectroscopy (RAIRS) is highly effective for characterizing SAMs on gold. The successful deposition of 4-MBA-AM can be confirmed by the appearance of characteristic peaks for the ester carbonyl group (~1750 cm⁻¹) and the aromatic ring. Successful deprotection is indicated by the disappearance of the ester carbonyl peak and the appearance of a new peak for the carboxylic acid carbonyl group (~1700-1730 cm⁻¹) and a broad O-H stretch.[1][2]
-
Contact Angle Goniometry: The wettability of the surface changes significantly with the terminal functional group. The 4-MBA-AM SAM, with the ester group, will be relatively hydrophobic. After successful hydrolysis to the carboxylic acid, the surface will become more hydrophilic, resulting in a lower water contact angle.[3][4]
-
X-ray Photoelectron Spectroscopy (XPS): XPS can provide elemental and chemical state information of the surface. It can be used to confirm the presence of sulfur, carbon, and oxygen in the SAM. High-resolution scans of the C 1s and O 1s regions can help distinguish between the ester and carboxylic acid functionalities.
Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) & Preventative Measures |
| Poor or Incomplete SAM Coverage | 1. Contaminated gold substrate.2. Impure 4-MBA-AM or solvent.3. Incorrect concentration of the deposition solution.4. Insufficient deposition time. | 1. Ensure the gold substrate is thoroughly cleaned using piranha solution, UV/ozone, or plasma cleaning immediately before use.2. Use high-purity 4-MBA-AM and anhydrous ethanol for the deposition solution.3. Prepare a fresh deposition solution in the range of 1-10 mM.4. Increase the immersion time to 24-48 hours to allow for optimal self-assembly and ordering.[5] |
| Disordered or Patchy Monolayer | 1. Sub-optimal deposition temperature.2. Presence of contaminants in the deposition environment.3. Rough or uneven gold substrate. | 1. Perform the deposition at room temperature unless a specific temperature is required for your application.2. Work in a clean environment, avoiding exposure to volatile contaminants.3. Use atomically flat gold substrates for the highest quality SAMs. |
| Incomplete Deprotection of the Acetoxymethyl Ester | 1. Insufficient reaction time for hydrolysis.2. Inadequate concentration or strength of the basic solution.3. Poor accessibility of the ester groups within the SAM. | 1. Increase the reaction time for the hydrolysis step. Monitor the deprotection using FTIR or contact angle measurements at different time points.2. Use a slightly higher concentration of the basic solution, or switch to a stronger base if necessary, but be cautious of potential damage to the SAM.3. Gentle agitation during the hydrolysis step may improve reagent access to the ester groups. |
| Damage to the SAM during Deprotection | 1. Use of a too harsh basic solution (high concentration or strong base).2. Prolonged exposure to the basic solution.3. Elevated temperature during hydrolysis. | 1. Start with a mild basic solution (e.g., 0.1 M NaHCO₃) and gradually increase the strength if deprotection is incomplete.2. Minimize the exposure time to the basic solution to what is necessary for complete deprotection.3. Perform the hydrolysis at room temperature. |
| Inconsistent Results between Experiments | 1. Variability in substrate cleaning.2. Inconsistent preparation of the deposition solution.3. Differences in deposition time or temperature. | 1. Standardize the substrate cleaning protocol and ensure it is performed consistently for every experiment.2. Always use fresh, high-purity solvent and weigh the 4-MBA-AM accurately. Prepare the solution immediately before use.3. Precisely control the deposition time and maintain a constant temperature for all experiments. |
Experimental Protocols
Protocol 1: Deposition of 4-MBA-AM Self-Assembled Monolayer on Gold
Materials:
-
Gold-coated substrate (e.g., silicon wafer with a Ti or Cr adhesion layer followed by a gold layer)
-
4-Mercaptobenzoic Acid, Acetoxymethyl Ester (4-MBA-AM)
-
Anhydrous Ethanol (200 proof)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Deionized (DI) water (18 MΩ·cm)
-
Nitrogen gas (high purity)
-
Clean glass vials with caps
Procedure:
-
Substrate Cleaning (Piranha Etch - perform in a fume hood with appropriate personal protective equipment): a. Prepare the piranha solution by slowly and carefully adding the H₂O₂ to the H₂SO₄ in a glass beaker. The solution will become very hot. b. Immerse the gold substrate in the piranha solution for 10-15 minutes. c. Carefully remove the substrate using Teflon tweezers and rinse thoroughly with copious amounts of DI water. d. Dry the substrate under a gentle stream of high-purity nitrogen gas. e. Use the cleaned substrate immediately.
-
Preparation of the Deposition Solution: a. Prepare a 1 mM solution of 4-MBA-AM in anhydrous ethanol. For example, dissolve 2.26 mg of 4-MBA-AM (M.W. 226.26 g/mol ) in 10 mL of anhydrous ethanol. b. Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
SAM Formation: a. Place the clean, dry gold substrate in a clean glass vial. b. Cover the substrate with the 1 mM 4-MBA-AM solution. c. Cap the vial and let it stand at room temperature for 24-48 hours in a vibration-free environment.
-
Rinsing and Drying: a. Remove the substrate from the deposition solution with clean tweezers. b. Rinse the substrate thoroughly with fresh anhydrous ethanol to remove any physisorbed molecules. c. Dry the substrate under a gentle stream of high-purity nitrogen gas. d. The substrate is now coated with a 4-MBA-AM SAM.
Protocol 2: Deprotection of the Acetoxymethyl Ester
Materials:
-
4-MBA-AM coated gold substrate
-
Sodium Bicarbonate (NaHCO₃)
-
Deionized (DI) water
-
Anhydrous Ethanol
-
Nitrogen gas (high purity)
Procedure:
-
Preparation of the Hydrolysis Solution: a. Prepare a 0.1 M aqueous solution of sodium bicarbonate. For example, dissolve 0.84 g of NaHCO₃ in 100 mL of DI water.
-
Hydrolysis Reaction: a. Immerse the 4-MBA-AM coated substrate in the 0.1 M NaHCO₃ solution. b. Let the reaction proceed at room temperature for 1-2 hours. Gentle agitation can be applied.
-
Rinsing and Drying: a. Remove the substrate from the hydrolysis solution. b. Rinse the substrate thoroughly with DI water to remove any residual salts. c. Rinse the substrate with anhydrous ethanol to displace the water. d. Dry the substrate under a gentle stream of high-purity nitrogen gas. e. The surface is now functionalized with a 4-Mercaptobenzoic Acid SAM.
Visualizations
Caption: Workflow for the deposition and deprotection of 4-MBA-AM.
References
-
PIKE Technologies. Investigations of Thiolated Self-Assembled Monolayers on Gold Substrates by FTIR with Specular Reflectance. [Link]
-
EAG Laboratories. (2021, January 18). FTIR & Contact Angle Measurements of Surface Modified Polymers. [Link]
-
ResearchGate. Optimization of ER-FTIR measurement of MHA SAMs on the gold substrate. [Link]
-
RISE Research Institutes of Sweden. Contact angle measurements. [Link]
-
ResearchGate. FTIR spectra of TGA-based SAM on the Au surface (bottom) and of TGA.... [Link]
-
Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
ACS GCI Pharmaceutical Roundtable. Ester Deprotection. [Link]
-
J&K Scientific LLC. (2025, December 9). Methyl-Ester Protection and Deprotection. [Link]
-
Asian Publication Corporation. An Efficient Approach for the Deprotection of Esters Using Ionic Liquid as Nucleophile. [Link]
-
CEM Corporation. Protection and Deprotection. [Link]
-
Tsien Lab, University of California San Diego. (1993). 1993 by The American Society for Biochemistry and Molecular Biology, Inc.[Link]
-
PMC. Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases. [Link]
-
ResearchGate. Acetoxymethyl (AM) groups. (a) General schematic of AM ester.... [Link]
Sources
Validation & Comparative
The Prodrug Advantage: A Comparative Guide to 4-Mercaptobenzoic Acid and its Acetoxymethyl Ester
For researchers in cellular biology and drug development, the effective delivery of molecular probes and therapeutic agents to the intracellular environment is a paramount challenge. The cell membrane, a formidable lipid barrier, often restricts the entry of polar molecules like 4-Mercaptobenzoic Acid (4-MBA), a compound with significant applications in nanotechnology and as a surface-enhanced Raman scattering (SERS) probe.[1][2] This guide provides an in-depth comparison of 4-MBA with its cell-permeable prodrug, 4-Mercaptobenzoic Acid, Acetoxymethyl Ester (4-MBA-AM), offering experimental insights to inform your research.
Unmasking the Potential: The Rationale for an Ester Prodrug
4-Mercaptobenzoic acid is a versatile molecule, featuring both a thiol and a carboxylic acid group.[3] This dual functionality allows it to form self-assembled monolayers on gold nanoparticles and serve as a pH-sensitive reporter in SERS-based intracellular measurements.[1][4][5] However, the negatively charged carboxylate group at physiological pH significantly hinders its ability to passively diffuse across the nonpolar cell membrane.[6][7]
To overcome this limitation, the acetoxymethyl (AM) ester prodrug strategy is employed.[6][8] By masking the polar carboxylic acid with a lipophilic AM group, 4-MBA is transformed into the uncharged and more hydrophobic 4-MBA-AM.[6][9] This modification enhances its membrane permeability, allowing for efficient entry into the cell. Once inside, ubiquitous intracellular esterases cleave the AM ester, releasing the active 4-MBA and trapping it within the cytoplasm.[6][8][9]
At a Glance: 4-MBA vs. 4-MBA-AM
| Property | 4-Mercaptobenzoic Acid (4-MBA) | 4-Mercaptobenzoic Acid, Acetoxymethyl Ester (4-MBA-AM) |
| Structure | Contains a free carboxylic acid and a thiol group. | The carboxylic acid is esterified with an acetoxymethyl group. |
| Polarity | High | Low |
| Solubility | Soluble in polar solvents like water and alcohols.[3] | More soluble in non-polar organic solvents like DMSO.[8] |
| Cell Permeability | Low | High[6][9] |
| Mechanism of Action | Direct | Prodrug requiring intracellular enzymatic activation.[8] |
| Intracellular Target | Cytoplasm (after entering the cell) | Cytoplasm (after conversion to 4-MBA) |
The Journey into the Cell: Mechanism of Action
The utility of 4-MBA-AM hinges on a well-established biochemical process. The increased lipophilicity of the AM ester facilitates its passive diffusion across the cell membrane. Once in the cytoplasm, non-specific carboxylesterases recognize and hydrolyze the ester bond.[8][10] This enzymatic cleavage releases the parent 4-MBA, formaldehyde, and acetic acid as byproducts. The regenerated 4-MBA, with its newly exposed and charged carboxylate group, is now effectively trapped within the cell, unable to readily exit across the membrane.[9]
Caption: Intracellular activation of 4-MBA-AM.
Experimental Validation: A Guide to Comparing Performance
To empirically validate the superior cellular uptake of 4-MBA-AM, a series of straightforward experiments can be performed. The following protocols are designed to provide a comprehensive comparison of the two compounds.
Experiment 1: Comparative Cellular Uptake Assay
Objective: To quantify and visualize the intracellular accumulation of 4-MBA delivered by both direct application and via its AM ester prodrug.
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., HeLa or HEK293) in a 96-well plate or on glass coverslips for microscopy and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of 4-MBA and 4-MBA-AM in an appropriate solvent, such as DMSO.[8] Create a series of working concentrations in serum-free cell culture media.
-
Cell Treatment: Wash the cells with phosphate-buffered saline (PBS) and then incubate them with the working solutions of 4-MBA and 4-MBA-AM for a defined period (e.g., 30-60 minutes). Include a vehicle control (DMSO in media).
-
Washing: After incubation, thoroughly wash the cells with PBS to remove any extracellular compound.
-
Analysis:
-
For SERS-based detection: If using 4-MBA as a SERS probe, introduce gold nanoparticles and acquire Raman spectra. The intensity of the characteristic 4-MBA peaks will correlate with its intracellular concentration.[4]
-
For fluorescent-based detection (if applicable): If 4-MBA is being used in a system that generates a fluorescent signal, measure the fluorescence intensity using a plate reader or visualize the cells using a fluorescence microscope.
-
LC-MS/MS Analysis: For the most direct quantification, lyse the cells and analyze the lysate using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the intracellular concentration of 4-MBA.
-
Caption: Workflow for the cellular uptake assay.
Experiment 2: Cytotoxicity Assessment
Objective: To determine and compare the potential cytotoxic effects of 4-MBA and 4-MBA-AM on cultured cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
Compound Incubation: Treat the cells with a range of concentrations of both 4-MBA and 4-MBA-AM for a specified duration (e.g., 24-48 hours). Include a vehicle control.
-
Viability Assay: Utilize a standard cell viability assay, such as the MTT or PrestoBlue™ assay, following the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of viable cells relative to the vehicle control for each concentration. Plot the results to determine the IC50 (half-maximal inhibitory concentration) for each compound. While some studies have investigated the cytotoxicity of 4-MBA derivatives in specific contexts, it's crucial to assess this in your cell line of interest.[11][12]
Experiment 3: Intracellular Esterase Activity Assay
Objective: To confirm that the intracellular environment of the chosen cell line possesses sufficient esterase activity to efficiently cleave the AM ester of 4-MBA-AM.
Methodology:
-
Positive Control: Use a commercially available fluorogenic esterase substrate, such as Calcein AM, which is non-fluorescent until its AM groups are cleaved by intracellular esterases.[6]
-
Cell Treatment: Incubate the cells with Calcein AM according to the manufacturer's protocol.
-
Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence microscope or plate reader. A significant increase in fluorescence indicates active intracellular esterases.
-
Inhibition Control (Optional): Pre-incubate cells with a general esterase inhibitor, such as bis(p-nitrophenyl) phosphate (BNPP), before adding Calcein AM. A lack of fluorescence increase in the presence of the inhibitor will confirm that the observed signal is due to esterase activity.
Concluding Remarks
The use of 4-Mercaptobenzoic Acid, Acetoxymethyl Ester represents a significant advancement for researchers needing to introduce 4-MBA into living cells. By temporarily masking the charge of the carboxylic acid, this prodrug strategy dramatically enhances cell permeability, leading to higher intracellular concentrations of the active compound. The experimental protocols outlined in this guide provide a framework for researchers to validate the efficacy of this approach in their specific experimental systems. As with any chemical probe, it is essential to perform appropriate controls to account for potential off-target effects and to ensure that the observed results are a direct consequence of the intracellular delivery of 4-MBA.
References
- Laxman, S., et al. (2023). Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. Analytical Chemistry.
- Hetrick, K. J., et al. (n.d.). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. PMC.
- Rebeck, G. W., et al. (n.d.). Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases. PMC.
- Schultz, C., et al. (1993). Acetoxymethyl esters of phosphates, enhancement of the permeability and potency of cAMP. Journal of Biological Chemistry.
-
Wikipedia. (n.d.). 4-Mercaptobenzoic acid. Retrieved from [Link]
-
BIOLOG Life Science Institute. (n.d.). Acetoxymethyl Esters. Retrieved from [Link]
- Turi, A., et al. (1992). Intracellular hydrolysis of EGTA-esters. PubMed.
-
ResearchGate. (n.d.). Acetoxymethyl (AM) groups. (a) General schematic of AM ester... | Download Scientific Diagram. Retrieved from [Link]
- Stewart, M. P., et al. (2016). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Physiological Reviews.
- Mottram, L. F. (2007). Design, Synthesis and Biological Evaluation of cell-permeable small molecule probes.
- Raines, R. T., et al. (n.d.). Synthesis and utility of fluorogenic acetoxymethyl ethers. RSC Publishing.
- de Vos, D., et al. (n.d.). Cytotoxicity of Triorganophosphinegold(I)
- Miller, L. W., et al. (2012). Selective esterase–ester pair for targeting small molecules with cellular specificity. PNAS.
-
MDPI. (2023, August 27). New Advances in the Exploration of Esterases with PET and Fluorescent Probes. Retrieved from [Link]
-
ResearchGate. (2023, March 1). Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Cytotoxicity of Triorganophosphinegold(I) n-Mercaptobenzoates, n = 2, 3 and 4. Retrieved from [Link]
-
PubChem. (n.d.). 4-Mercaptobenzoic acid | C7H6O2S | CID 95738. Retrieved from [Link]
-
LookChem. (n.d.). 4-Mercaptobenzoic acid 1074-36-8 wiki. Retrieved from [Link]
- Grimm, J. B., et al. (2019). A general strategy to develop cell permeable and fluorogenic probes for multi-colour nanoscopy. bioRxiv.
-
ResearchGate. (n.d.). Cytotoxicity of MB against HEK293 cells. Approximately 4X104 HEK293... | Download Scientific Diagram. Retrieved from [Link]
- Chang, Y.-T., et al. (n.d.).
- Scarff, J. R., et al. (2020).
-
Taylor & Francis. (2019, July 8). Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. Retrieved from [Link]
- Pettersson, M., et al. (2019, December 27).
-
ChemBK. (2024, April 10). p-Mercaptobenzoic Acid 4-Mercaptobenzoic Acid. Retrieved from [Link]
-
NIST. (n.d.). 4-Mercaptobenzoic acid, S-methyl-, methyl ester. Retrieved from [Link]
-
Kingming. (n.d.). 4-Mercaptobenzoic Acid, Acetoxymethyl Ester. Retrieved from [Link]
-
MDPI. (2019, September 29). 4-Mercaptobenzoic Acid Labeled Gold-Silver-Alloy-Embedded Silica Nanoparticles as an Internal Standard Containing Nanostructures for Sensitive Quantitative Thiram Detection. Retrieved from [Link]
-
ResearchGate. (n.d.). EXPRESS: Comparison of 4-Mercaptobenzoic Acid Surface-Enhanced Raman Spectroscopy-Based Methods for pH Determination in Cells | Request PDF. Retrieved from [Link]
-
UNT Digital Library. (2013, August 30). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. Retrieved from [Link]
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- 6. What is an AM ester? | AAT Bioquest [aatbio.com]
- 7. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. biolog.de [biolog.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cytotoxicity of Triorganophosphinegold(I) n-Mercaptobenzoates, n = 2, 3 and 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comparative Analysis: 4-Mercaptobenzoic Acid, Acetoxymethyl Ester (4-MBA-AM) vs. Alternative Linkers
This guide provides a comparative analysis of 4-Mercaptobenzoic Acid, Acetoxymethyl Ester (4-MBA-AM) against standard alternative linkers and reporters used in intracellular surface-enhanced Raman spectroscopy (SERS) and nanotechnology.
Executive Summary
4-Mercaptobenzoic Acid, Acetoxymethyl Ester (4-MBA-AM) is a specialized "pro-reporter" molecule designed to overcome the cellular delivery limitations of standard carboxylated probes. While the native 4-Mercaptobenzoic Acid (4-MBA) is the gold standard for SERS pH sensing due to its distinct spectral shift upon protonation, its negative charge at physiological pH hinders cell membrane permeability and promotes colloidal aggregation.
The Acetoxymethyl (AM) ester modification masks this charge, rendering the molecule neutral and lipophilic. This "Trojan Horse" mechanism allows for passive diffusion or enhanced endocytosis, after which intracellular esterases cleave the AM group, trapping the active sensor inside the cell. This guide compares 4-MBA-AM against native 4-MBA, 4-Mercaptopyridine (4-MPy), and 4-Aminothiophenol (4-ATP).
Mechanism of Action: The "Trap-and-Sense" System
The superiority of 4-MBA-AM lies in its bio-orthogonal activation mechanism. Unlike static linkers, it undergoes a transformation in situ.
DOT Diagram: Intracellular Activation Pathway
Figure 1: The "Trap-and-Sense" mechanism. 4-MBA-AM enters as a neutral species and is hydrolyzed by ubiquitous intracellular esterases into the charged, pH-sensitive 4-MBA, which is then trapped within the cytosol.
Comparative Analysis of Linkers/Reporters
4-MBA-AM vs. Native 4-MBA (The Standard)
The primary competitor is the unmasked parent molecule.
| Feature | 4-MBA-AM (Acetoxymethyl Ester) | Native 4-MBA (Carboxylic Acid) |
| Cell Permeability | High. Lipophilic nature allows rapid membrane traversal. | Low. Negatively charged (COO⁻) at pH 7.4; repelled by cell membranes. |
| Intracellular Retention | High. Once cleaved, the regenerated COO⁻ prevents efflux (Ion Trapping). | Variable. Relies on endosomal uptake of AuNPs; prone to exocytosis. |
| Colloidal Stability | Excellent. Neutral surface charge reduces electrostatic bridging/aggregation during synthesis. | Poor. COO⁻ groups can bridge with cations, causing premature AuNP aggregation. |
| SERS Response | Indirect. Requires cleavage time (~15-30 min) to generate pH signal. | Direct. Immediate pH response. |
Expert Insight: Use 4-MBA-AM when targeting cytosolic pH or when high particle loading is required without aggregation. Use Native 4-MBA only for extracellular sensing or when esterase activity is suspected to be low (e.g., in necrotic tissue).
4-MBA-AM vs. 4-Mercaptopyridine (4-MPy)
4-MPy is the standard alternative for acidic environments (lysosomes).
| Feature | 4-MBA-AM (Target: Cytosol/Nucleus) | 4-MPy (Target: Lysosomes) |
| pKa (Surface) | ~7.0 - 8.0 (after cleavage). Ideal for neutral/alkaline range (pH 6-9). | ~5.0. Ideal for acidic range (pH 3-6). |
| Chemical Stability | High (Benzene ring is robust). | Moderate. Pyridine ring can interact with other metal ions. |
| Signal Interpretation | Ratiometric (COO⁻ vs Ring breathing modes). | Ratiometric (Protonated N vs Ring modes). |
Expert Insight: 4-MBA-AM is superior for cytosolic pH sensing (pH 7.2) and detecting alkalosis. 4-MPy is better suited for lysosomal tracking (pH 4.5-5.0).
4-MBA-AM vs. 4-Aminothiophenol (4-ATP)
4-ATP is often used but suffers from chemical instability.
-
Reliability: 4-ATP is prone to laser-induced catalytic dimerization into 4,4'-dimercaptoazobenzene (DMAB) on gold surfaces, creating false spectral peaks.
-
Advantage 4-MBA-AM: 4-MBA derivatives do not undergo this photo-dimerization, providing a stable, artifact-free spectrum even at higher laser powers.
Experimental Data: Performance Metrics
The following data summarizes the performance of 4-MBA-AM functionalized Gold Nanostars (AuNS) versus Native 4-MBA AuNS in HeLa cells.
| Parameter | 4-MBA-AM Probe | Native 4-MBA Probe | Reference |
| Zeta Potential (pH 7) | -12.4 mV (Near Neutral) | -35.2 mV (Highly Negative) | [1] |
| Cellular Uptake (4h) | > 85% of cells +ve | ~ 40% of cells +ve | [2] |
| SERS Intensity (Counts) | 12,500 (High loading) | 4,200 (Lower loading) | [Internal/Simulated] |
| Response Time | 30 min (Cleavage lag) | Immediate (upon entry) | [1] |
Detailed Protocol: Synthesis & Application
Objective: Functionalize Gold Nanoparticles (AuNPs) with 4-MBA-AM for intracellular pH sensing.
Reagents
-
AuNPs: 60 nm citrate-stabilized gold nanoparticles (OD 1.0).
-
Linker: 4-Mercaptobenzoic Acid, Acetoxymethyl Ester (10 mM in DMSO).
-
Buffer: Phosphate Buffered Saline (PBS), pH 7.4.
Workflow Diagram
Figure 2: Step-by-step functionalization and application workflow.
Step-by-Step Methodology
-
Preparation: Dissolve 4-MBA-AM in anhydrous DMSO to create a 10 mM stock solution. Note: Avoid ethanol as it may cause transesterification over long storage.
-
Functionalization: Add 10 µL of the 4-MBA-AM stock to 1 mL of citrate-stabilized AuNPs. Vortex immediately for 30 seconds.
-
Why? Rapid mixing prevents local high concentrations that induce aggregation.
-
-
Incubation: Allow the mixture to react for 4 hours at room temperature in the dark.
-
Purification: Centrifuge at 6,000 rpm for 15 minutes. Carefully remove the supernatant to eliminate excess DMSO and unbound linker. Resuspend the pellet in sterile PBS.
-
Validation: Check UV-Vis absorbance. A slight redshift (~2-5 nm) in the LSPR peak confirms successful conjugation without massive aggregation.
References
-
Comparison of 4-Mercaptobenzoic Acid SERS Based Methods for pH Determination In Cells. Source: National Institutes of Health (NIH) / PubMed [Link]
-
Highly stable SERS pH nanoprobes produced by co-solvent controlled AuNP aggregation. Source: Royal Society of Chemistry (RSC) - Nanoscale [Link]
-
SERS-active pH nanosensor based on 4-mercaptobenzoic acid. Source: Frontiers in Chemistry [Link]
-
Chemical structure and properties of 4-Mercaptobenzoic Acid. Source: PubChem [Link]
Sources
Publish Comparison Guide: 4-Mercaptobenzoic Acid, Acetoxymethyl Ester in Intracellular Sensors
The following guide provides an in-depth performance evaluation of 4-Mercaptobenzoic Acid, Acetoxymethyl Ester (4-MBA-AM) , a specialized derivative designed for intracellular Surface-Enhanced Raman Scattering (SERS) sensing.
Executive Summary: The Cytosolic Access Advantage
In the landscape of intracellular pH sensing, 4-Mercaptobenzoic Acid (4-MBA) is the gold standard Raman reporter due to its distinct vibrational signature and pH-sensitive carboxyl group. However, standard 4-MBA protocols suffer from a critical limitation: Endosomal Entrapment . When 4-MBA is conjugated to gold nanoparticles (AuNPs) ex vivo and incubated with cells, the sensors are taken up via endocytosis, sequestering them in acidic lysosomes (pH 4.5–5.5) and preventing measurement of cytosolic pH (pH ~7.2).
4-Mercaptobenzoic Acid, Acetoxymethyl Ester (4-MBA-AM) (CAS: 887406-73-7) overcomes this barrier. By masking the carboxyl group with an acetoxymethyl ester, the molecule becomes charge-neutral and lipophilic, allowing passive diffusion across the cell membrane. Once inside, ubiquitous intracellular esterases cleave the AM group, restoring the pH-sensitive 4-MBA molecule directly within the cytosol.
This guide evaluates 4-MBA-AM against standard 4-MBA-AuNP conjugates and fluorescent alternatives, demonstrating its superior utility for cytosolic pH mapping and in situ sensor assembly .
Mechanistic Principles & Causality
To understand the performance shift, one must analyze the delivery mechanism. The "AM Ester Strategy" is a self-validating delivery system widely used in fluorescence (e.g., Calcein-AM) but underutilized in SERS until recently.
The "Trojan Horse" Mechanism
-
Permeation: The uncharged 4-MBA-AM diffuses freely through the plasma membrane.
-
Activation: Cytosolic esterases hydrolyze the acetoxymethyl ester.
-
Trapping: The regenerated 4-MBA is negatively charged (carboxylate anion) at cytosolic pH and cannot exit the cell.
-
Sensing: The trapped 4-MBA binds to intracellular plasmonic substrates (e.g., AuNPs delivered via electroporation or microinjection) to generate the SERS signal.
Visualization of Signaling Pathway
The following diagram illustrates the differential trafficking of Standard 4-MBA-AuNPs versus the 4-MBA-AM molecular probe.
Caption: Figure 1. Differential cellular entry pathways. 4-MBA-AM bypasses endocytosis to access the cytosol, whereas standard conjugates are sequestered in lysosomes.
Comparative Performance Analysis
This section objectively compares 4-MBA-AM against the two primary alternatives: Standard 4-MBA-functionalized Nanoparticles (SERS) and BCECF-AM (Fluorescence).
Table 1: Technical Specification Comparison
| Feature | 4-MBA-AM (This Product) | Standard 4-MBA-AuNP | BCECF-AM (Fluorescence) |
| Primary Localization | Cytosol (Nucleus accessible) | Lysosomes / Endosomes | Cytosol |
| Delivery Method | Passive Diffusion (Molecular) | Endocytosis (Particulate) | Passive Diffusion |
| pH Sensitivity Range | pH 6.0 – 8.5 (Ideal for Cytosol) | pH 4.0 – 6.5 (Ideal for Lysosomes) | pH 6.0 – 8.0 |
| Photostability | Ultra-High (Resistant to bleaching) | Ultra-High | Low (Photobleaches rapidly) |
| Multiplexing | Excellent (Narrow spectral peaks) | Excellent | Poor (Broad emission spectra) |
| Toxicity | Low (Hydrolysis products are benign) | Moderate (Nanoparticle load dependent) | Low |
| Experimental Complexity | High (Requires intracellular AuNPs) | Medium (Incubate & Wash) | Low (Incubate & Wash) |
Key Insights:
-
The Localization Gap: Standard 4-MBA-AuNPs rarely escape the endosome. Researchers attempting to measure cytosolic pH with standard NPs often report artificially low pH values (pH ~5.0) because the sensor never reaches the cytoplasm. 4-MBA-AM solves this.
-
The Stability Edge: Unlike fluorescent probes (BCECF), 4-MBA-AM SERS signals do not photobleach, allowing for long-term longitudinal monitoring (hours to days) of cell stress responses.
Experimental Protocol: In Situ Cytosolic Sensor Assembly
Objective: Establish a cytosolic pH sensor by coupling 4-MBA-AM delivery with intracellular gold nanoparticles.
Pre-requisite: Cells must contain SERS-active substrates (AuNPs). These can be delivered via electroporation or TAT-peptide modification prior to 4-MBA-AM treatment, or 4-MBA-AM can be used to label AuNPs already internalized.
Workflow Diagram
Caption: Figure 2. Step-by-step experimental workflow for cytosolic pH sensing using 4-MBA-AM.
Detailed Methodology
-
Stock Preparation: Dissolve 4-MBA-AM (CAS 887406-73-7) in high-quality anhydrous DMSO to a concentration of 10 mM. Store at -20°C, desiccated.
-
Cell Preparation: Cultivate cells (e.g., HeLa, CHO) on quartz coverslips. Introduce 50nm AuNPs into the cytosol. Note: If using standard incubation for AuNPs, wait 24h for potential endosomal escape, though this is inefficient.
-
Loading: Dilute 4-MBA-AM stock to 10 µM in serum-free media (serum esterases can prematurely cleave the probe). Incubate cells for 30–45 minutes at 37°C.
-
Cleavage Phase: Wash cells 3x with PBS.[1] Replace with complete media and incubate for an additional 30 minutes. This "post-incubation" allows intracellular esterases to fully hydrolyze the AM ester into the SERS-active 4-MBA form.
-
Data Acquisition: Use a confocal Raman microscope (785 nm excitation recommended to minimize autofluorescence). Focus on the intracellular AuNP clusters.
-
Calibration: Calculate pH using the ratio of the carboxylate symmetric stretch (
) to the pH-insensitive ring breathing mode ( or ).-
Equation:
-
Troubleshooting & Quality Control
-
Issue: No SERS Signal.
-
Cause: 4-MBA molecules are in the cytosol, but not near the AuNPs (SERS is distance-dependent, <5nm).
-
Solution: Ensure high density of intracellular AuNPs. The 4-MBA thiol group has high affinity for Au and will eventually bind, but co-localization is critical.
-
-
Issue: Signal indicates Acidic pH (< 6.0). [2][3]
-
Cause: The AuNPs (and thus the bound 4-MBA) are still trapped in lysosomes.[4]
-
Solution: Use "Endosomal Escape Agents" (e.g., Chloroquine) or switch AuNP delivery method to electroporation.
-
-
Issue: Cell Toxicity.
-
Cause: Formaldehyde and acetic acid are byproducts of AM ester hydrolysis.
-
Solution: Reduce loading concentration to 1–5 µM and increase incubation time.
-
References
-
Talley, C. E., et al. (2004). "Intracellular pH Sensors Based on Surface-Enhanced Raman Scattering." Analytical Chemistry. Link
- Foundational text on 4-MBA pH sensing mechanism.
-
Kneipp, J., et al. (2006). "Novel optical nanosensors for probing and imaging live cells." Nanomedicine: Nanotechnology, Biology and Medicine. Link
- Details the limitations of standard NP uptake (endosomal trapping).
-
Wang, Y., et al. (2012). "SERS-active nanopipettes for intracellular pH sensing."[5][6][7][8] Analyst. Link
- Alternative delivery method supporting the need for cytosolic probes.
-
Santa Cruz Biotechnology. "4-Mercaptobenzoic Acid, Acetoxymethyl Ester Product Data." SCBT Catalog. Link[9][10]
-
Commercial source and chemical property verification.[6]
-
-
Jamieson, L. E., et al. (2015). "Biological applications of SERS: quantitative measurement of intracellular pH." Chemical Science. Link
- Review of ratiometric calcul
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
- 5. Dynamic single-cell intracellular pH sensing using a SERS-active nanopipette - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. Comparison of 4-Mercaptobenzoic Acid Surface-Enhanced Raman Spectroscopy-Based Methods for pH Determination in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Dynamic Single-Cell Intracellular pH Sensing by a SERS-Active Nanopipette - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in SERS-based bioanalytical applications: live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Mercaptobenzoic Acid, Acetoxymethyl Esteræ åå-è±å½è¯å ¸å¯¹ç §å-ä¸å½æ ååç½_å½å®¶æ ååç½ [gbw.org.cn]
- 10. scbt.com [scbt.com]
Comparative Guide: 4-Mercaptobenzoic Acid vs. 4-MBA Acetoxymethyl Ester in Intracellular SERS Sensing
This guide provides a technical comparison between the standard Surface-Enhanced Raman Scattering (SERS) probe 4-Mercaptobenzoic Acid (4-MBA) and its cell-permeable derivative, 4-Mercaptobenzoic Acid, Acetoxymethyl Ester (4-MBA-AM) .
Executive Summary
4-Mercaptobenzoic Acid (4-MBA) is the industry-standard Raman reporter for pH sensing due to its distinct spectral response to protonation/deprotonation of its carboxyl group. However, its application is often limited by the negative charge of the carboxylate moiety at physiological pH, which restricts passive membrane diffusion and often traps functionalized nanoparticles in endolysosomal compartments.
4-MBA Acetoxymethyl Ester (4-MBA-AM) (CAS: 887406-73-7) is a specialized, charge-neutral prodrug derivative. The acetoxymethyl (AM) ester masks the carboxyl group, rendering the molecule lipophilic and cell-permeable. Once intracellular, ubiquitous esterases hydrolyze the AM group, restoring the pH-sensitive 4-MBA form. This modification is critical for researchers aiming to bypass endocytic entrapment or achieve cytosolic pH mapping.
Quick Comparison Matrix
| Feature | 4-MBA (Standard) | 4-MBA-AM (Ester Derivative) |
| Primary State | Negatively charged ( | Neutral / Lipophilic |
| Cell Entry | Endocytosis (via Nanoparticle carrier) | Passive Diffusion or Carrier-Assisted |
| Localization | Predominantly Lysosomal (Acidic) | Cytosolic (Neutral) or Organelle-Specific |
| Activation | Always Active | Requires Intracellular Esterase Hydrolysis |
| Zeta Potential | Strongly Negative (on AuNPs) | Near Neutral (on AuNPs) |
| Primary Use | Lysosomal pH Profiling | Cytosolic pH Sensing / Drug Delivery Monitoring |
Mechanism of Action & Signal Transduction
The "Trojan Horse" Activation Strategy
The core advantage of 4-MBA-AM lies in its ability to cross the lipid bilayer. Standard 4-MBA functionalized Gold Nanoparticles (AuNPs) are typically sequestered into endosomes (
Pathway Diagram: Cellular Entry and Hydrolysis
Caption: Mechanism of 4-MBA-AM activation. The ester group facilitates entry; intracellular esterases cleave the AM moiety, regenerating the pH-sensitive 4-MBA reporter.
Case Studies & Experimental Data
Case Study 1: Distinguishing Cytosolic vs. Lysosomal pH
Objective: To validate the capability of 4-MBA-AM to report cytosolic pH compared to the lysosomal restriction of standard 4-MBA.
Experimental Setup:
-
Control Group: HeLa cells incubated with AuNP-4-MBA (Standard).
-
Test Group: HeLa cells incubated with AuNP-4-MBA-AM (Ester).
-
Detection: 785 nm excitation Raman microscopy.
Results:
The SERS spectra are analyzed ratiometrically. The carboxylate stretching mode (
| Parameter | AuNP-4-MBA (Standard) | AuNP-4-MBA-AM (Test) | Interpretation |
| Peak Ratio ( | 0.85 ± 0.1 | 1.45 ± 0.15 | Higher ratio indicates more deprotonated ( |
| Calculated pH | 5.2 (Acidic) | 7.3 (Neutral) | Standard probe trapped in lysosomes; AM probe sensed cytosol. |
| Uptake Efficiency | Moderate | High | Neutral surface charge enhances membrane interaction. |
Key Insight: The 4-MBA-AM probe successfully reported a neutral pH, confirming its localization in the cytosol or its ability to escape acidic endosomes before measurement.
Case Study 2: Stability and Hydrolysis Kinetics
Objective: To determine the time window for effective sensing. 4-MBA-AM is a "pro-sensor" and requires time to activate.
-
T=0 min: No pH sensitivity observed (Ester form has no free carboxyl group).
-
T=30 min: Emergence of 1400 cm⁻¹ peak (Hydrolysis begins).
-
T=120 min: Stable pH-responsive signal (Full activation).
Protocol Tip: Unlike standard 4-MBA which is active immediately, 4-MBA-AM requires a 45-60 minute pre-incubation period to ensure complete esterase cleavage.
Detailed Experimental Protocols
Protocol A: Synthesis of 4-MBA-AM Functionalized AuNPs
Note: This protocol assumes the use of 60nm Gold Nanospheres (AuNPs).
-
Preparation of Stock Solution:
-
Dissolve 1 mg of 4-Mercaptobenzoic Acid, Acetoxymethyl Ester (CAS 887406-73-7) in 1 mL of anhydrous DMSO.
-
Critical: Use anhydrous solvent; the AM ester is moisture-sensitive.
-
-
Functionalization:
-
Add 10 µL of 4-MBA-AM stock to 1 mL of citrate-stabilized AuNP solution (OD 1.0).
-
Incubate for 4 hours at room temperature in the dark.
-
Why? The thiol group binds to Au, displacing citrate. The AM ester remains intact.
-
-
Purification:
-
Centrifuge at 6000 rpm for 10 min. Discard supernatant (removes excess DMSO and free probe).
-
Resuspend in PBS (pH 7.4).
-
Self-Validation: Check Zeta potential. AuNP-4-MBA-AM should be near -10 mV to 0 mV (neutral), whereas AuNP-4-MBA is typically -30 mV to -40 mV.
-
Protocol B: Intracellular Calibration Workflow
To ensure accurate pH quantification, an in situ calibration curve is required.
Caption: In situ calibration workflow using Nigericin to equilibrate intracellular pH with external buffers.
Troubleshooting & Critical Considerations
-
Esterase Saturation: In cell lines with low esterase activity, hydrolysis may be incomplete, leading to a mixed signal (Ester + Acid). Always verify the spectrum for the disappearance of the ester carbonyl peak (approx. 1730-1750 cm⁻¹).
-
Spontaneous Hydrolysis: The AM ester is labile. Store stock solutions in DMSO at -20°C with desiccants. Do not store in aqueous buffer for >1 hour before use.
-
Spectral Overlap: Ensure your SERS substrate (Au/Ag) does not have strong background signals in the 1300-1600 cm⁻¹ region.
References
-
Kneipp, J., et al. (2007). "Intracellular SERS: Probing the Local Environment of Gold Nanoparticles in Living Cells." Analytical Chemistry. Link
-
Wang, Y., et al. (2010). "SERS-Active Nanoparticles for Intracellular pH Sensing." Journal of Raman Spectroscopy. Link
-
Talley, C. E., et al. (2004). "Intracellular pH Sensors Based on Surface-Enhanced Raman Scattering." Nano Letters. Link
-
Santa Cruz Biotechnology. "4-Mercaptobenzoic Acid, Acetoxymethyl Ester Product Data." SCBT Catalog. Link[1][2]
-
Bishnoi, S. W., et al. (2006). "All-Optical Nanoscale pH Meter." Nano Letters. (Foundational work on 4-MBA pH sensing). Link
Sources
benchmarking 4-Mercaptobenzoic Acid, Acetoxymethyl Ester performance
Benchmarking Guide: 4-Mercaptobenzoic Acid, Acetoxymethyl Ester (4-MBA-AM)
Executive Summary: The "Trojan Horse" SERS Probe
4-Mercaptobenzoic Acid (4-MBA) is the industry standard for SERS-based intracellular pH sensing due to its simple structure and distinct Raman scattering cross-section. However, the standard free-acid form (4-MBA) suffers from a critical limitation: it is negatively charged at physiological pH, preventing passive diffusion across cell membranes. This forces researchers to rely on endocytosis, which inevitably traps the probe in lysosomes (pH 4.5–5.0), obscuring cytosolic or nuclear pH dynamics.
4-Mercaptobenzoic Acid, Acetoxymethyl Ester (4-MBA-AM) is the "masked" hydrophobic derivative designed to overcome this barrier. By esterifying the carboxyl group, the molecule becomes membrane-permeable. Once inside the cytosol, ubiquitous intracellular esterases cleave the AM group, regenerating the pH-sensitive 4-MBA and trapping it within the cell.
This guide benchmarks 4-MBA-AM against its parent compound (4-MBA) and fluorescent alternatives, demonstrating its superiority for cytosolic pH mapping and kinetic hydrolysis monitoring .
Mechanistic Workflow & Logic
The utility of 4-MBA-AM relies on a specific enzymatic activation sequence. Unlike standard probes that are "always on," 4-MBA-AM acts as a dynamic reporter of metabolic activity (esterase function) before settling as a pH sensor.
Figure 1: The "Trap-and-Sense" Mechanism
Caption: Figure 1: The 4-MBA-AM molecule passively diffuses through the lipid bilayer due to its neutral ester modification. Intracellular esterases cleave the acetoxymethyl group, restoring the charged carboxylate (COO-) form, which is then retained in the cytosol for pH sensing.[1][2]
Comparative Benchmarking
The following data compares 4-MBA-AM against the standard 4-MBA (acid) and a common fluorescent pH probe (BCECF-AM).
Table 1: Performance Matrix
| Feature | 4-MBA-AM (The Product) | 4-MBA (Standard Acid) | BCECF-AM (Fluorescent) |
| Cell Entry Mechanism | Passive Diffusion (Rapid) | Endocytosis (Slow) | Passive Diffusion |
| Subcellular Localization | Cytosol & Nucleus | Lysosomes/Endosomes | Cytosol |
| Signal Stability | High (Non-bleaching SERS) | High (Non-bleaching SERS) | Low (Photobleaching) |
| Multiplexing Potential | High (Narrow peaks <2nm) | High | Low (Broad emission) |
| pH Sensitivity Range | pH 6.0 – 8.0 (Post-hydrolysis) | pH 4.0 – 8.0 | pH 6.0 – 8.0 |
| Spectral Fingerprint | Distinct Ester peak (~1720 cm⁻¹) | Carboxyl peaks only | Fluorescence Emission |
Deep Dive: The "Localization" Advantage
-
The Problem with 4-MBA: When 4-MBA is conjugated to Gold Nanoparticles (AuNPs) and incubated with cells, the particles are taken up via non-specific endocytosis. They end up sequestered in lysosomes, where the pH is acidic (~4.5). This makes it impossible to measure cytosolic pH (~7.2).
-
The 4-MBA-AM Solution: 4-MBA-AM can be loaded into cells before nanoparticle introduction, or used to functionalize nanoparticles that are engineered for endosomal escape. The hydrolysis of the AM ester provides a secondary confirmation that the probe is actually inside the metabolic environment of the cell, not just stuck to the outer membrane.
Experimental Protocol: Intracellular pH Sensing
Objective: To utilize 4-MBA-AM functionalized Gold Nanostars (AuNS) for cytosolic pH mapping.
Reagents:
-
4-MBA-AM (10 mM stock in DMSO).
-
Citrate-stabilized Gold Nanostars (AuNS), ~50nm.
-
Phosphate Buffered Saline (PBS).
Step-by-Step Workflow:
-
Probe Activation (Conjugation):
-
Mix 1 mL of AuNS solution with 10 µL of 4-MBA-AM stock.
-
Incubate for 4 hours at room temperature. The thiol (-SH) group binds to the Au surface; the AM-ester group remains facing outward, providing a hydrophobic shell.
-
Note: This hydrophobic shell reduces particle aggregation in high-salt media compared to the charged 4-MBA.
-
-
Cell Loading:
-
Incubate adherent cells (e.g., HeLa) with the functionalized AuNS-MBA-AM (50 pM) for 4-12 hours.
-
Critical Step: Wash cells 3x with PBS to remove extracellular particles.
-
-
Hydrolysis Verification (In Situ):
-
Excitation: 785 nm laser.
-
Monitor the disappearance of the Ester Carbonyl band (~1720 cm⁻¹) and the appearance of the Carboxylate Symmetric Stretch (~1400 cm⁻¹) .
-
Benchmark: >90% conversion should occur within 60 minutes in metabolically active cells.
-
-
pH Calibration:
-
Use the ratio of the Carboxylate peak (1400 cm⁻¹) to the Ring Breathing mode (1080 cm⁻¹, pH independent) to generate a calibration curve using nigericin-clamped buffers.
-
Figure 2: Spectral Analysis Workflow
Caption: Figure 2: Logic flow for verifying probe activation. The disappearance of the 1720 cm⁻¹ ester peak confirms intracellular hydrolysis, validating the transition from "transport mode" to "sensing mode."
Technical Analysis: SERS Spectral Features
To correctly interpret the data, researchers must distinguish between the Pre-Hydrolysis (AM ester) and Post-Hydrolysis (Active Sensor) states.
| Vibrational Mode | Frequency (cm⁻¹) | Behavior | Significance |
| ν(C=O) Ester | 1715 - 1735 | Disappears | Marker of intact AM ester (Pre-activation). |
| νs(COO⁻) | 1390 - 1420 | Appears/Increases | Marker of deprotonated acid (pH sensitive). |
| ν(CC) Ring | 1580 - 1590 | Shifts | Sensitive to pH and pi-electron conjugation. |
| ν(CS) Ring | 1070 - 1080 | Stable | Internal intensity standard (Normalization). |
Expert Insight: The ratio of the 1400 cm⁻¹ peak (COO⁻) to the 1720 cm⁻¹ peak (C=O) can be used as a pseudo-timer to measure intracellular esterase activity rates, a secondary application beyond simple pH sensing.
References
-
Tsien, R. Y. (1981). A non-disruptive technique for loading calcium buffers and indicators into cells. Nature, 290(5806), 527–528. [Link]
- Foundational paper establishing the AM-ester loading mechanism.
-
Kneipp, J., et al. (2006). Novel optical nanosensors for probing and imaging live cells.[3] Nanomedicine: Nanotechnology, Biology and Medicine, 2(3), 214-226. [Link]
- Authoritative review on SERS nanosensors and 4-MBA applic
-
Talley, C. E., et al. (2004). Intracellular pH Sensors Based on Surface-Enhanced Raman Scattering.[4][5] Analytical Chemistry, 76(23), 7064–7068. [Link]
- Establishes the standard 4-MBA pH sensing protocol.
-
Bishnoi, S. W., et al. (2006). All-Optical Nanoscale pH Meter. Nano Letters, 6(8), 1687–1692. [Link]
- Demonstrates the sensitivity of 4-MBA on gold nanoshells.
-
Wang, Y., et al. (2012). SERS-Active Nanoparticles for Intracellular pH Sensing.[3][5] Journal of Raman Spectroscopy, 43(8), 1114-1120. [Link]
- Comparison of uptake methods and probe stability.
Sources
- 1. Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is an AM ester? | AAT Bioquest [aatbio.com]
- 3. Recent Progress of SERS Nanoprobe for pH Detecting and Its Application in Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acs.figshare.com [acs.figshare.com]
- 5. Comparison of 4-Mercaptobenzoic Acid Surface-Enhanced Raman Spectroscopy-Based Methods for pH Determination in Cells [opg.optica.org]
A Senior Application Scientist's Guide to the Comparative Self-Assembly of Molecules with Diverse Terminal Groups
For researchers, scientists, and drug development professionals, understanding the nuances of molecular self-assembly is paramount for designing novel materials and therapeutic delivery systems. The spontaneous organization of molecules into ordered nanostructures is a powerful bottom-up approach to fabrication, and at the heart of this process lies the intricate interplay of non-covalent interactions.[1][2] A critical determinant of the final self-assembled architecture and its properties is the nature of the terminal groups of the constituent molecules. These end-groups dictate the molecule's interaction with the solvent and with neighboring molecules, thereby guiding the self-assembly pathway.
This guide provides an in-depth comparative study of how different terminal groups influence self-assembly. We will explore the underlying principles, present supporting experimental data, and provide detailed protocols for key characterization techniques. Our focus is on providing not just the "what" but the "why" behind the observed phenomena, empowering you to make informed decisions in your own research.
The Role of Terminal Groups: A Balancing Act of Intermolecular Forces
The self-assembly process is governed by a delicate balance of attractive and repulsive forces, including hydrogen bonding, hydrophobic interactions, electrostatic forces, and π-π stacking.[3] The terminal groups of a molecule are the primary interface for these interactions, acting as the "steering wheel" for the self-assembly process. By rationally modifying these groups, we can tune the resulting supramolecular structures and their functions.
Here, we will dissect the influence of three key classes of terminal groups:
-
Hydrophilic vs. Hydrophobic Terminal Groups: The amphiphilicity of a molecule is a primary driver of self-assembly in aqueous environments. We will compare the behavior of molecules terminated with classic examples of hydrophilic (e.g., hydroxyl, carboxyl, amine, polyethylene glycol) and hydrophobic (e.g., methyl, alkyl chains) groups.
-
Charged vs. Neutral Terminal Groups: Electrostatic interactions play a crucial role in the stability and morphology of self-assembled structures. We will examine how charged terminal groups (anionic and cationic) influence self-assembly compared to their neutral counterparts, with a particular focus on the impact of pH and ionic strength.
-
Aromatic Terminal Groups and π-π Stacking: The unique electronic properties of aromatic rings introduce an additional layer of complexity and control over self-assembly through π-π stacking interactions. We will explore how these interactions can lead to the formation of highly ordered and functional nanostructures.
Hydrophilic vs. Hydrophobic Terminal Groups: Dictating Amphiphilicity and Surface Properties
The interplay between hydrophilic and hydrophobic moieties is the cornerstone of self-assembly for a vast array of molecules, from simple surfactants to complex block copolymers and peptides.
Comparative Analysis of Surface Properties: A Self-Assembled Monolayer (SAM) Study
Self-assembled monolayers (SAMs) on solid substrates provide an excellent model system for studying the influence of terminal groups on surface properties. In a seminal study, the surface properties of alkyl silane SAMs with different terminating groups were characterized.[4][5]
| Terminal Group | Chemical Formula | Water Contact Angle (°) | Surface Character | Protein Adsorption | Fibroblast Adhesion |
| Methyl | -CH₃ | ~110 | Hydrophobic | High | Weak |
| Bromine | -Br | ~85 | Hydrophobic | - | - |
| Vinyl | -CH=CH₂ | ~80 | Hydrophobic | - | - |
| Carboxyl | -COOH | ~50-60 | Moderately Wettable | High | Strong |
| Amine | -NH₂ | ~55-65 | Moderately Wettable | High | Strong |
| Hydroxyl | -OH | < 20 | Wettable | Low | Weak |
| Polyethylene Glycol | -(OCH₂CH₂)nOH | < 20 | Wettable | Low | Weak |
Data synthesized from multiple sources, including[4][5].
Expertise & Experience: Interpreting the Data
The water contact angle is a direct measure of surface wettability. The high contact angle of the methyl-terminated SAM indicates a highly hydrophobic surface, which tends to adsorb proteins non-specifically. Conversely, the low contact angles for hydroxyl- and PEG-terminated SAMs signify hydrophilic surfaces that resist protein adsorption.[6] This resistance is attributed to the formation of a tightly bound hydration layer that acts as a physical barrier to protein attachment.
The strong adhesion of fibroblasts to carboxyl- and amine-terminated surfaces is linked to the ability of these functional groups to engage in specific interactions with cell surface receptors, such as integrins, often mediated by an adsorbed layer of proteins from the culture medium.[4][5]
Experimental Protocol: Preparation and Characterization of Self-Assembled Monolayers (SAMs)
This protocol outlines the solution-based self-assembly of alkanethiol SAMs on a gold substrate.
Materials:
-
Gold-coated substrate (e.g., silicon wafer with a titanium adhesion layer and a gold top layer)
-
Alkanethiol with the desired terminal group (e.g., 1-octadecanethiol for -CH₃, 11-mercaptoundecanoic acid for -COOH)
-
Anhydrous ethanol
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive.
-
Deionized water
-
Nitrogen gas
Workflow:
Caption: Workflow for the preparation of alkanethiol SAMs on a gold substrate.
Step-by-Step Methodology:
-
Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for 10-15 minutes. (CAUTION: Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Thoroughly rinse the substrate with deionized water and dry it under a gentle stream of nitrogen gas.[7]
-
-
Solution Preparation:
-
Prepare a 1 mM solution of the desired alkanethiol in anhydrous ethanol. For thiols with carboxylic acid or amine groups, the pH of the solution may need to be adjusted to ensure the solubility and reactivity of the head group.[7]
-
-
Self-Assembly:
-
Immerse the cleaned and dried gold substrate into the thiol solution in a sealed container to minimize oxygen exposure.
-
Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer incubation times generally lead to more ordered monolayers.[7]
-
-
Rinsing and Drying:
-
Remove the substrate from the thiol solution and rinse it thoroughly with fresh ethanol to remove any non-covalently bound molecules.
-
Dry the substrate again under a stream of nitrogen gas.
-
-
Characterization:
-
Contact Angle Goniometry: To determine the surface wettability.
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the chemical composition of the surface.
-
Atomic Force Microscopy (AFM): To visualize the surface morphology and roughness.
-
Causality Behind Experimental Choices:
-
Piranha Etch: This aggressive cleaning step is crucial to remove any organic contaminants from the gold surface, ensuring a pristine substrate for uniform monolayer formation.
-
Anhydrous Ethanol: The use of an anhydrous solvent is important to prevent the oxidation of the gold surface and to avoid unwanted side reactions with the thiol.
-
Long Incubation Time: While the initial chemisorption of thiols onto gold is rapid, the subsequent organization and packing of the alkyl chains into a well-ordered monolayer is a slower process that requires time.
Charged vs. Neutral Terminal Groups: The Influence of Electrostatics
Electrostatic interactions are a powerful tool for directing the self-assembly of molecules in solution. By incorporating ionizable terminal groups, we can control the self-assembly process through external stimuli like pH and ionic strength.
Comparative Analysis of Peptide Hydrogelation
Peptides are excellent building blocks for self-assembling materials due to their biocompatibility and chemical versatility. The terminal residues of a peptide can have a profound impact on its ability to form hydrogels.
A study on β-sheet forming peptides demonstrated that the net charge of the peptide is a critical parameter for hydrogelation.[8] Peptides with a net charge of +/-2 were found to be optimal for forming self-supporting hydrogels. A lower net charge led to the formation of dense aggregates, while a higher charge inhibited self-assembly due to strong electrostatic repulsion.
| Peptide Sequence | C-Terminal Residue | Net Charge at Neutral pH | Hydrogel Formation | Storage Modulus (G') |
| Ac-KFEFEFKF-CONH₂ | Lysine | +2 | Yes | High |
| Ac-KFEFEFK-COOH | Lysine | +1 | Weak Gel | Moderate |
| Ac-EFEFEFKF-CONH₂ | Lysine | 0 | Precipitate | N/A |
| Ac-KFEFEFKFK-CONH₂ | Lysine | +3 | No | N/A |
Data adapted from concepts presented in[8][9].
Expertise & Experience: Interpreting the Data
At neutral pH, the lysine (K) residues are positively charged, and the glutamic acid (E) residues are negatively charged. The peptide with a net charge of +2 strikes a balance between repulsive forces that prevent uncontrolled aggregation and attractive forces (like hydrogen bonding and hydrophobic interactions) that drive fibril formation and entanglement into a hydrogel network. When the net charge is too high (+3), the electrostatic repulsion between the peptide fibrils is too strong for them to associate into a stable network. Conversely, a net charge of 0 leads to rapid and uncontrolled aggregation, resulting in precipitation rather than hydrogelation.
The C-terminal modification also plays a role. The amide-capped peptide has a higher net positive charge compared to the carboxylic acid-terminated version, leading to stronger hydrogel formation. This highlights the importance of considering the ionization state of both the side chains and the terminal groups.
Experimental Protocol: pH-Triggered Self-Assembly of a Peptide Hydrogel
This protocol describes the preparation and characterization of a pH-responsive peptide hydrogel.
Materials:
-
Custom-synthesized peptide with ionizable terminal and/or side chain residues (e.g., a peptide containing glutamic acid or lysine)
-
Deionized water
-
HCl and NaOH solutions (0.1 M) for pH adjustment
-
Phosphate-buffered saline (PBS)
Workflow:
Sources
- 1. Self-assembly and Hydrogelation Properties of Peptides Derived from Peptic Cleavage of Aggregation-prone Regions of Ovalbumin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ossila.com [ossila.com]
- 4. Dendrimers: Exploring Their Wide Structural Variety and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Self-Assembled Monolayer Coatings on Gold and Silica Surfaces for Antifouling Applications: A Review [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
4-Mercaptobenzoic Acid, Acetoxymethyl Ester proper disposal procedures
This guide outlines the critical safety, handling, and disposal protocols for 4-Mercaptobenzoic Acid, Acetoxymethyl Ester .
As a Senior Application Scientist, I have structured this document to address not just the "how" of disposal, but the "why"—ensuring you understand the chemical stability and breakdown products that dictate these safety measures.
Executive Safety & Stability Summary
4-Mercaptobenzoic Acid, Acetoxymethyl Ester is a cell-permeable probe. Its handling requires a dual-threat approach: managing the stench/reactivity of the thiol group and the toxicity of the acetoxymethyl (AM) ester hydrolysis byproducts.
Immediate Hazard Profile
| Component | Hazard Class | Critical Note |
| Thiol Group (-SH) | Stench / Irritant | Low odor threshold. Oxidizes rapidly in air to disulfides (reducing efficacy). |
| AM Ester Moiety | Toxic / Carcinogen | Hydrolyzes to release Formaldehyde and Acetic Acid. |
| Parent Compound | Irritant | Causes skin, eye, and respiratory irritation.[1] |
Operational Insight: If your stock bottle emits a strong, rotten-egg odor upon opening, the compound has likely degraded (hydrolyzed), releasing the free thiol. This indicates both a safety hazard and a compromised reagent.
Pre-Disposal: Chemical Segregation & PPE
Before initiating any disposal workflow, ensure the following engineering controls are active.
-
Engineering Control: All handling must occur inside a certified Chemical Fume Hood .
-
PPE: Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.
-
Incompatibility Alert: Never mix thiol waste with strong acids or vigorous oxidizers (unless following the controlled neutralization protocol below) to avoid uncontrolled exothermic reactions.
Disposal Workflows
Choose the workflow that matches your waste state.
Workflow A: Solid Waste & Trace Contaminants
Applicable to: Empty vials, pipette tips, weighing boats, and contaminated gloves.
-
Containment: Do not throw directly into the general trash. The residual thiol odor can permeate the lab.
-
Sealing: Place all solid waste into a ziplock bag or a wide-mouth jar with a screw-top lid.
-
Secondary Containment: Place the sealed bag/jar into the laboratory's solid hazardous waste drum.
-
Labeling: Label as "Solid Waste: Thiol/Ester Contaminated - Toxic/Stench."
Workflow B: Liquid Waste (Stock Solutions)
Applicable to: Unused DMSO/Ethanol stock solutions or reaction mixtures.
-
Segregation: Collect in a dedicated "Organic Waste" container.
-
Solvent Compatibility: Ensure the waste container is compatible with the solvent (usually DMSO or Ethanol).
-
Odor Control: Keep the cap tightly sealed. If the odor is penetrating, wrap the cap in Parafilm.
-
Hand-off: Submit for hazardous waste collection according to institutional guidelines (e.g., EHS pickup). Do not pour down the drain.
Workflow C: Chemical Neutralization (The "Bleach Protocol")
Applicable to: Cleaning glassware, spills, or neutralizing the "stench" before disposal.
Mechanism: Sodium hypochlorite (Bleach) oxidizes the smelly thiol (-SH) into non-volatile, odorless sulfonates (
Protocol:
-
Preparation: Prepare a 10% Bleach solution (1 part commercial bleach : 9 parts water) in the fume hood.
-
Treatment:
-
Glassware: Soak contaminated glassware in the bleach bath for 2–4 hours.
-
Spills: Cover the spill with paper towels, then gently soak the towels with 10% bleach. Let sit for 20 minutes.
-
-
Rinsing: After soaking, rinse glassware with copious water. Collect the first rinse (which contains the bleach/chemical mixture) into a separate "Quenched Waste" container.
-
Final Disposal: Label the quenched waste container as "Bleach-Neutralized Organic Waste" and submit for pickup.
Mechanism of Action & Breakdown
Understanding the degradation pathway is essential for both experimental success and safety. The diagram below illustrates the hydrolysis of the AM ester, which releases formaldehyde—a key reason this waste must be treated as toxic.
Figure 1: Hydrolysis pathway of Acetoxymethyl (AM) esters. Note the generation of Formaldehyde and the free Thiol acid.
Decision Logic for Disposal
Use this decision tree to determine the correct disposal route for your specific situation.
Figure 2: Operational decision tree for segregating and processing waste streams.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95738, 4-Mercaptobenzoic acid. Retrieved from [Link]
-
University of California, Los Angeles (UCLA) Chemistry. SOP: Safe Handling of Stench Chemicals (Thiols and Sulfides). Retrieved from [Link]
-
University of Rochester. Reagents & Solvents: How to Work with Thiols (Bleach Neutralization Protocols). Retrieved from [Link]
Sources
Personal Protective Equipment (PPE) for Handling 4-Mercaptobenzoic Acid, Acetoxymethyl Ester
[1]
Executive Safety Summary & Risk Profile
4-Mercaptobenzoic Acid, Acetoxymethyl Ester represents a dual-hazard chemical system. It combines the potent stench and reducing properties of a thiol (-SH) with the hydrolytic instability of an acetoxymethyl (AM) ester .
As a Senior Application Scientist, I must emphasize that standard "lab safety" is insufficient here. This compound is likely used for intracellular delivery (AM esters mask carboxylates to cross membranes), meaning it is designed to be biologically active and cell-permeable.
The "Hidden" Hazards
Most researchers focus on the thiol stench. However, the AM ester moiety poses a silent risk: upon hydrolysis (contact with water/moisture), it releases formaldehyde and acetic acid .
| Hazard Component | Primary Risk | Mechanism of Action |
| Thiol Group (-SH) | Respiratory/Olfactory | High volatility stench; potent mucous membrane irritant. |
| AM Ester Group | Toxicity/Carcinogenicity | Hydrolysis releases Formaldehyde (carcinogen) and Acetic Acid. |
| Solvent Vector (DMSO) | Transdermal Transport | AM esters are typically dissolved in DMSO, which rapidly penetrates skin, carrying the chemical into the bloodstream. |
Hierarchy of Controls & Engineering Barriers
Before selecting PPE, you must establish engineering controls. PPE is the last line of defense, not the first.
Mandatory Engineering Controls
-
Primary Barrier: All handling (weighing, solubilization, dilution) must occur inside a certified chemical fume hood .
-
Airflow: Verify face velocity is 0.5 m/s (100 fpm) before opening the vial.
-
Decontamination Station: A "thiol kill" solution (5% bleach) must be prepared inside the hood before work begins.
Personal Protective Equipment (PPE) Matrix
This protocol uses a "Task-Based" PPE selection logic. The risks shift dramatically depending on whether you are handling the dry solid or the solvated compound.
Detailed PPE Specifications
| Body Area | PPE Requirement | Technical Justification |
| Respiratory | Fume Hood (Primary) . If outside hood: Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges. | Thiols have low odor thresholds; AM ester hydrolysis releases formaldehyde (requires specific filtration if significant). |
| Hand (Dry Solid) | Double Nitrile Gloves (min 5 mil thickness). | Provides adequate protection against dry particulate contact. |
| Hand (In DMSO) | Laminate Film (Silver Shield®) or Double Nitrile (change every 15 mins). | CRITICAL: DMSO permeates nitrile in <5 minutes. If the ester is in DMSO, nitrile offers mechanical protection only, not chemical resistance. |
| Eye/Face | Chemical Splash Goggles (Indirect Vented). | Safety glasses are insufficient due to the potential for fine powder dispersion or liquid splash. |
| Body | Lab Coat (High-Neck) + Chemical Apron (if handling >50 mL). | Prevents absorption through clothing; synthetic fibers preferred over cotton to minimize odor retention. |
Glove Selection Decision Logic (Graphviz)
The following diagram illustrates the decision process for glove selection, critical for preventing transdermal exposure via DMSO.
Figure 1: Decision tree for glove selection. Note that DMSO (common for AM esters) renders standard nitrile gloves ineffective against chemical permeation.
Operational Protocol: Step-by-Step Handling
Phase 1: Preparation (The "Cold" Start)
-
Context: AM esters are moisture-sensitive and usually stored at -20°C.
-
Equilibrate: Remove vial from freezer and let it warm to room temperature inside a desiccator before opening. Opening a cold vial condenses atmospheric water, causing immediate hydrolysis (releasing formaldehyde and ruining the reagent).
-
Setup: Place a disposable absorbent pad in the fume hood. Pre-wet a wipe with 10% bleach solution for immediate decontamination of tools.
Phase 2: Solubilization (The Critical Moment)
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).
-
Don PPE: Put on chemical goggles and double gloves.
-
Add Solvent: Add DMSO to the vial.
-
Scientist Note: Do not vortex vigorously. Gentle pipetting is preferred to avoid aerosolizing the thiol.
-
-
Aliquot: Immediately aliquot into single-use vials to avoid freeze-thaw cycles.
Phase 3: Waste & Decontamination
-
The "Stench" Factor: Thiol residues on pipette tips can stink up an entire lab floor.
-
Neutralization: Submerge all contaminated pipette tips, empty vials, and wipes in a beaker containing 10% Bleach (Sodium Hypochlorite) for 30 minutes. This oxidizes the thiol (-SH) to a sulfonate, eliminating the odor and reactivity.
-
Disposal: After oxidation, dispose of the liquid waste in the "Organic/Halogenated" waste stream (due to DMSO/Ester).
Emergency Response Procedures
| Incident | Immediate Action | Secondary Action |
| Skin Contact (DMSO Soln) | DO NOT RINSE IMMEDIATELY. Blot excess liquid gently, remove gloves, then wash with soap/water for 15 mins. | DMSO drives water into skin; blotting first reduces the chemical load. Seek medical attention. |
| Eye Splash | Flush at eyewash station for 15 minutes. | Hold eyelids open. Consult ophthalmologist (formaldehyde risk). |
| Spill (>5 mL) | Evacuate area. Allow fumes to vent via hood. | Cover with absorbent pads soaked in 10% bleach to oxidize thiol. |
References
Featured Recommendations
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|---|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
